4-Hydroxycyclophosphamide
Description
Properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANONBLIHMVXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960669 | |
| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40277-05-2 | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40277-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40277-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bioactivation Pathway of Cyclophosphamide to its Active Metabolites
An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxycyclophosphamide (B600793)
This technical guide provides a comprehensive overview of the mechanism of action for this compound (4-OHCP), the principal active metabolite of the widely used antineoplastic and immunosuppressive agent, cyclophosphamide (B585). Tailored for researchers, scientists, and drug development professionals, this document details the bioactivation, molecular interactions, and cellular consequences of 4-OHCP activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Cyclophosphamide (CP) is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This multi-step process, primarily occurring in the liver, is essential for the formation of the ultimate DNA alkylating agent.
The bioactivation begins with the hydroxylation of cyclophosphamide at the C-4 position by hepatic cytochrome P450 (CYP) enzymes, predominantly CYP2B6, CYP2C19, and to a lesser extent, CYP3A4.[1][2][3] This reaction yields this compound (4-OHCP), which is the key circulating metabolite. 4-OHCP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[2][4]
From this point, the pathway bifurcates:
-
Activation: Aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to produce two critical molecules: phosphoramide (B1221513) mustard and acrolein.[1][3] Phosphoramide mustard is the primary DNA alkylating agent responsible for the therapeutic effects of cyclophosphamide.[1][4] Recent evidence also suggests that the conversion of 4-OHCP/aldophosphamide to phosphoramide mustard can be an enzyme-catalyzed reaction in certain tissues, potentially involving phosphodiesterases (PDEs) like PDE4B.[5][6]
-
Detoxification: Aldophosphamide can be oxidized by the enzyme aldehyde dehydrogenase (ALDH), which is present in high concentrations in tissues like bone marrow stem cells and liver, into the inactive and non-toxic metabolite carboxyphosphamide.[3][4] This detoxification pathway is crucial for protecting non-target cells from cytotoxicity.
Acrolein, the byproduct of the activation step, does not possess antineoplastic activity but is a highly reactive aldehyde responsible for some of the toxic side effects of cyclophosphamide therapy, such as hemorrhagic cystitis.[1][7]
Core Cytotoxic Mechanism: DNA Alkylation
The primary mechanism of action of this compound is mediated by its ultimate metabolite, phosphoramide mustard.[1] This potent electrophile functions as a bifunctional alkylating agent, covalently attaching alkyl groups to the nucleophilic N7 position of guanine (B1146940) bases in the DNA sequence.[1][8]
This alkylation leads to several forms of DNA damage:
-
Intrastrand Cross-links: Formation of a link between two guanine bases on the same DNA strand.
-
Interstrand Cross-links: Formation of a link between guanine bases on opposite DNA strands.
These DNA cross-links are highly cytotoxic.[8] They physically obstruct the DNA double helix, preventing its separation. This directly inhibits critical cellular processes such as DNA replication and transcription, as the cellular machinery cannot process the damaged template.[1][9] The inability to replicate DNA or synthesize necessary proteins triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]
Induction of Programmed Cell Death and Cellular Stress
The extensive DNA damage caused by phosphoramide mustard initiates a cascade of signaling events that converge on the induction of programmed cell death. 4-OHCP has been shown to trigger cell death through multiple pathways, including apoptosis and ferroptosis, often accompanied by significant oxidative stress.
-
Apoptosis Induction: 4-OHCP is a potent inducer of apoptosis in rapidly dividing cells.[10] It can activate both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Studies have demonstrated the activation of initiator caspases-8 (extrinsic) and -9 (intrinsic), which in turn activate executioner caspases-3 and -7, leading to the systematic dismantling of the cell. Additionally, 4-OHCP can induce caspase-independent apoptosis through the production of reactive oxygen species (ROS), which triggers the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondria.[11]
-
Oxidative Stress: The metabolism of 4-OHCP and the cellular response to DNA damage can lead to a significant increase in intracellular ROS.[10][12] This oxidative stress contributes to cytotoxicity by causing further damage to DNA (e.g., forming 8-oxo-7,8-dihydro-2'-deoxyguanosine), proteins, and lipids.[12] This process is also linked to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, which further sensitizes cells to apoptosis.[10][13]
-
Ferroptosis: Emerging research indicates that 4-OHCP can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[14] This pathway is associated with GSH depletion and ROS generation, suggesting a complex interplay between different cell death mechanisms.[14]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound and its metabolites have been quantified in various cell lines. The data below, derived from studies on H9c2 cardiomyocytes, illustrates the dose-dependent toxicity.[15] This is particularly relevant for understanding off-target effects such as cardiotoxicity.
| Compound | Concentration (µM) | Endpoint Assessed | Result (vs. Control) | Citation |
| This compound (HCY) | 10 | Intracellular ROS | Significant Increase | [15] |
| 30 | Intracellular ROS | Significant Increase | [15] | |
| 10 | LDH Release | Significant Increase | [15] | |
| 20 | LDH Release | Significant Increase | [15] | |
| 40 | LDH Release | Significant Increase | [15] | |
| Acrolein | 30 | Intracellular ROS | Significant Increase | [15] |
| 100 | LDH Release | Significant Increase | [15] |
Note: LDH (Lactate Dehydrogenase) release is a marker of cell membrane damage and cytotoxicity. ROS (Reactive Oxygen Species) are markers of oxidative stress.
Key Experimental Protocols
The study of this compound's mechanism of action relies on a suite of established in vitro assays. Detailed below are methodologies for assessing cytotoxicity, apoptosis, and ROS production.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells.[16][17]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (or a pre-activated form like 4-hydroperoxycyclophosphamide) and incubate for a defined period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V / Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[16]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with 4-OHCP as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The generation of intracellular ROS can be measured using cell-permeable fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10][14]
Methodology:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with 4-OHCP for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS or buffer to remove excess probe.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm).
-
Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative increase in ROS production.
References
- 1. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ClinPGx [clinpgx.org]
- 4. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Intracellular activation of this compound into a DNA-alkylating agent in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Cyclophosphamide-induced apoptosis in COV434 human granulosa cells involves oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 15. Role of metabolites of cyclophosphamide in cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydroxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-hydroxycyclophosphamide (B600793) (4-OHCP), the principal active metabolite of the widely used anticancer prodrug cyclophosphamide (B585). This document details both chemical and enzymatic synthesis routes, purification methodologies, and critical data on the compound's characterization and stability. The information is intended to equip researchers and drug development professionals with the necessary knowledge to produce and handle this pivotal, albeit unstable, therapeutic agent.
Introduction: The Central Role of this compound
Cyclophosphamide is a cornerstone of many chemotherapy regimens, but it is therapeutically inert until it undergoes metabolic activation in the liver.[1][2] This bioactivation is primarily mediated by cytochrome P450 enzymes, with CYP2B6, CYP2C9, and CYP3A4 playing significant roles.[3] The initial and rate-limiting step in this cascade is the C4-hydroxylation of the oxazaphosphorine ring to form this compound.[3] This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[3] It is aldophosphamide that ultimately decomposes, either intracellularly or in circulation, to yield the two effector molecules: the potent DNA alkylating agent phosphoramide (B1221513) mustard, responsible for the cytotoxic effects, and acrolein, a byproduct implicated in urothelial toxicity.[2][3]
The inherent instability of this compound, with a half-life of approximately four minutes in plasma, presents significant challenges for its synthesis, purification, and handling.[1] This guide provides detailed protocols and data to navigate these challenges.
Metabolic Activation Pathway of Cyclophosphamide
The metabolic conversion of cyclophosphamide to its active and inactive forms is a complex pathway involving several enzymatic steps. Understanding this pathway is crucial for appreciating the in vivo synthesis of this compound and the factors influencing its therapeutic efficacy and toxicity.
Synthesis of this compound
The generation of this compound for research and development purposes can be achieved through several methods, each with distinct advantages and disadvantages.
Chemical Synthesis Methods
Traditional chemical synthesis of this compound is often complex and characterized by low yields. These methods typically involve the synthesis of a more stable precursor, 4-hydroperoxycyclophosphamide (perfosfamide), which subsequently decomposes to this compound.
Fenton oxidation utilizes the reaction of ferrous ions with hydrogen peroxide to generate hydroxyl radicals, which then oxidize cyclophosphamide.
Experimental Protocol: Fenton Oxidation of Cyclophosphamide
-
Reaction Setup: Dissolve cyclophosphamide in an acidic aqueous solution.
-
Initiation: Introduce a solution of iron(II) sulfate (B86663) (FeSO₄) to the cyclophosphamide solution.
-
Oxidation: Add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture under controlled temperature conditions (typically cooled in an ice bath). The reaction is highly exothermic.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction and extract the products with a suitable organic solvent.
-
Purification: The primary products, 4-hydroperoxycyclophosphamide and 4-ketocyclophosphamide, are then separated from the reaction mixture, typically by column chromatography.
Note: This method is known for its low yield of the desired 4-hydroperoxycyclophosphamide (3-4%) and the significant production of the 4-keto byproduct (around 11%).
Ozonolysis provides an alternative route to 4-hydroperoxycyclophosphamide. This can be performed either directly on cyclophosphamide or on a precursor molecule.
Experimental Protocol: Ozonolysis of O-3-butenyl-N,N-bis(2-chloroethyl)-phosphorodiamidate
-
Precursor Synthesis: Synthesize O-3-butenyl-N,N-bis(2-chloroethyl)-phosphorodiamidate.
-
Ozonolysis: Dissolve the precursor in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C). Bubble ozone gas through the solution until the reaction is complete, as indicated by a color change or TLC analysis.
-
Reductive Work-up: After ozonolysis, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Treat the ozonide intermediate with a reducing agent (e.g., dimethyl sulfide) to yield 4-hydroperoxycyclophosphamide.
-
Purification: Purify the resulting 4-hydroperoxycyclophosphamide by chromatography.
Note: Direct ozonation of cyclophosphamide has also been reported, yielding approximately 20% 4-hydroperoxycyclophosphamide and 50% 4-ketocyclophosphamide.
Enzymatic Synthesis
A more recent and efficient approach to synthesizing this compound involves the use of unspecific peroxygenases (UPOs). The UPO from the fungus Marasmius rotula has been shown to be a powerful biocatalyst for this selective hydroxylation.
Experimental Protocol: Enzymatic Synthesis using Marasmius rotula UPO
-
Enzyme Production:
-
Culture Marasmius rotula in a liquid medium rich in carbon and nitrogen (e.g., containing glucose, peptone, and yeast extract) on a rotary shaker at 24°C for 3-4 weeks.
-
Harvest the extracellular fluid containing the UPO by centrifugation or filtration.
-
Purify the UPO from the culture supernatant using Fast Protein Liquid Chromatography (FPLC), typically involving anion-exchange chromatography.
-
-
Semi-preparative Synthesis of this compound:
-
Reaction Mixture: In a suitable reaction vessel, dissolve cyclophosphamide (e.g., 0.05 mmol) in sodium acetate (B1210297) buffer (20 mM, pH 5.5).
-
Enzyme Addition: Add the purified M. rotula UPO to a final concentration of 1 µM.
-
Reaction Initiation: Start the reaction by the continuous addition of hydrogen peroxide (H₂O₂) using a syringe pump (e.g., at a rate of 5 mM/h) while stirring at 100 rpm and maintaining the temperature at 25 °C.
-
Monitoring and Termination: Monitor the formation of this compound and byproducts (4-ketocyclophosphamide and aldophosphamide) by HPLC. Terminate the reaction at the optimal time to maximize the yield of the desired product.
-
Purification: Purify the this compound from the reaction mixture using preparative HPLC.
-
Comparison of Synthesis Methods
| Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Fenton Oxidation | Cyclophosphamide, FeSO₄, H₂O₂ | Low (3-4% for precursor) | Low | Inexpensive reagents | Low yield, poor selectivity, harsh conditions, significant byproducts |
| Ozonolysis | Cyclophosphamide or precursor, O₃ | Moderate (~20% for precursor) | Moderate | One-step for precursor | Requires specialized equipment (ozonizer), significant byproduct formation |
| Enzymatic (UPO) | Cyclophosphamide, M. rotula UPO, H₂O₂ | High (32%) | High (>97%) | High selectivity, mild reaction conditions, high purity | Requires enzyme production and purification, H₂O₂ can inactivate the enzyme |
Purification of this compound
Due to the presence of unreacted starting material, byproducts, and reagents, purification is a critical step in obtaining high-purity this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the most effective method for purifying this compound. The process involves scaling up an analytical HPLC method to handle larger quantities of material.
Experimental Protocol: Preparative HPLC Purification
-
Analytical Method Development:
-
Develop an analytical reverse-phase HPLC method to achieve good separation between this compound, cyclophosphamide, 4-ketocyclophosphamide, and other impurities.
-
A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic acid) to improve peak shape.
-
-
Method Scale-up:
-
Column: Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and length.
-
Flow Rate: Adjust the flow rate proportionally to the change in the column's cross-sectional area.
-
Injection Volume: Increase the injection volume to load a larger amount of the crude product onto the column. Perform loading studies to determine the maximum amount that can be injected without compromising resolution.
-
-
Purification Run:
-
Dissolve the crude this compound in a suitable solvent (ideally the initial mobile phase).
-
Perform the preparative HPLC run, collecting fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified this compound as a solid.
-
Characterization and Stability
Accurate characterization and an understanding of the stability of this compound are essential for its use in research and development.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Complex spectra due to the presence of cis and trans isomers and the equilibrium with aldophosphamide and its hydrate (B1144303) in aqueous solutions. Specific chemical shifts and coupling constants can be used to identify each species.[3] |
| ³¹P NMR | Distinct signals for the different phosphorus-containing species in the equilibrium mixture can be observed, allowing for their relative quantification.[3] |
| Mass Spectrometry (ESI+) | The protonated molecule [M+H]⁺ is expected at m/z 277.0276. A common fragment corresponding to the loss of water [M+H-H₂O]⁺ is observed at m/z 259.0169.[4] |
Stability and Handling
This compound is highly unstable in aqueous solutions, readily participating in an equilibrium with aldophosphamide. Its stability is influenced by pH and temperature.
-
Aqueous Solutions: Due to its instability, aqueous solutions should be prepared fresh and used immediately. For analytical purposes, derivatization with agents like semicarbazide (B1199961) or phenylhydrazine (B124118) is necessary to form a stable product that can be quantified.[1]
-
Storage: As a solid, this compound should be stored at low temperatures (e.g., -80 °C) under an inert atmosphere to minimize degradation.
Conclusion
The synthesis and purification of this compound present considerable challenges due to its inherent instability. While traditional chemical methods are available, they are often low-yielding and produce significant impurities. The enzymatic synthesis using unspecific peroxygenase from Marasmius rotula offers a highly selective and efficient alternative, producing high-purity this compound under mild conditions.[5] The purification is best achieved by preparative HPLC, and careful handling and storage are paramount to maintain the integrity of the compound. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals working with this critical anticancer agent.
References
- 1. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In situ preparation and fate of cis-4-hydroxycyclophosphamide and aldophosphamide: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
The Genesis of an Active Metabolite: A Technical Guide to the Discovery and History of 4-Hydroxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of 4-hydroxycyclophosphamide (B600793), the pivotal active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). It details the conceptualization of cyclophosphamide as a prodrug, the elucidation of its metabolic activation pathway, and the ultimate identification and synthesis of this compound. This document consolidates key quantitative data on its pharmacokinetics and in vitro cytotoxicity, presents detailed experimental protocols for its analysis, and visualizes the critical pathways and workflows through Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of the foundational science behind this crucial therapeutic agent.
Introduction: The Prodrug Concept and the Dawn of Oxazaphosphorines
The story of this compound is intrinsically linked to the pioneering work of Norbert Brock in the 1950s. Brock's research was centered on the "transport form/active form" principle, aiming to create a less toxic version of the highly reactive nitrogen mustard alkylating agents.[1][2][3] The goal was to design a molecule that would be inactive until it reached the tumor, where it would then be converted into its cytotoxic form.[1][3] This led to the synthesis of the oxazaphosphorine class of compounds, with cyclophosphamide emerging as a promising candidate.[1][4] Early clinical trials in the late 1950s demonstrated its therapeutic potential, and by 1959, cyclophosphamide had received FDA approval.[4]
Initial hypotheses about the activation mechanism, which proposed that tumor-specific enzymes were responsible for activating cyclophosphamide, were later proven incorrect.[5] It became evident that the drug's bioactivation was not tumor-specific but occurred systemically, primarily in the liver.[6][7] This realization shifted the focus of research towards understanding the metabolic pathways that governed the transformation of the cyclophosphamide prodrug into its active cytotoxic species.
The Discovery of this compound: Unraveling the Metabolic Pathway
The critical breakthrough in understanding cyclophosphamide's mechanism of action came with the discovery that it undergoes metabolic activation by hepatic microsomal enzymes.[4][6][7] Specifically, the cytochrome P450 (CYP450) enzyme system was identified as the key player in this process.[8][9] Research demonstrated that cyclophosphamide is hydroxylated at the C4 position of the oxazaphosphorine ring to form this compound.[6][7] This metabolite was found to exist in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[6][10]
The identification of this compound as the primary and crucial active metabolite was a landmark discovery. It was this molecule that could freely diffuse into cells and subsequently break down into the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein, which is responsible for urotoxic side effects.[6][10][11] This intricate metabolic cascade explained both the therapeutic efficacy and the toxicity profile of cyclophosphamide.
A pivotal moment in the research of this compound was its successful chemical synthesis. In 1975, A. Takamizawa and his team developed a method for its preparation, which provided researchers with a pure, crystalline form of the active metabolite for further in vitro and in vivo studies.[12][13][14] This synthetic achievement was instrumental in confirming the hypothesis that C4-hydroxylation is essential for the activation of cyclophosphamide.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and in vitro cytotoxicity of this compound, compiled from various studies.
Table 1: Pharmacokinetics of this compound in Human Patients
| Patient Population | Dose of Cyclophosphamide | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Glomerulonephritis (Lupus and Vasculitis)[6] | 0.7 ± 0.2 g/m² IV | 436 ± 214 | 2.1 ± 2.5 | 5388 ± 2841 | 8.6 ± 5.8 | [6] |
| Systemic Vasculitis[8] | 1-hour IV infusion | - | 2.3 | 1860 ± 1120 | 7.6 ± 2.3 | [8] |
| Metastatic Breast Cancer (High-Dose)[15] | 4 g/m² over 90 min | - | - | - | - | [15] |
Note: Pharmacokinetic parameters can vary significantly between individuals and studies due to differences in patient populations, dosing regimens, and analytical methods.
Table 2: In Vitro Cytotoxicity of this compound and Related Compounds
| Cell Line | Compound | IC50 (µM) | Assay Method | Reference |
| Rat Mammary Carcinoma (Clone B)[16][17] | Phosphoramide Mustard | < 20 | In vitro incubation | [16][17] |
| Human Leukemia (MOLT-4)[18] | 4-Hydroperoxycyclophosphamide | Less cytotoxic than 4-OOH-IF | Flow Cytometry | [18] |
| Human Myeloblastic Leukemia (ML-1)[18] | 4-Hydroperoxycyclophosphamide | Less cytotoxic than 4-OOH-IF | Flow Cytometry | [18] |
| Human Tumor Clonogenic Assay (Various)[19] | 4-Hydroperoxycyclophosphamide | 57 | Clonogenic Assay | [19] |
| RAW 264.7 (Monocyte Macrophage)[3] | Cyclophosphamide | 145.44 µg/mL | MTT Assay | [3] |
Note: IC50 values are highly dependent on the cell line, exposure time, and specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol is based on established methods for the sensitive and specific quantification of this compound in biological matrices.[20][21][22][23]
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase analytical column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).[20]
-
Mobile phase A: 1 mM ammonium (B1175870) hydroxide (B78521) in water.[20]
-
Mobile phase B: Acetonitrile.[20]
-
Semicarbazide (B1199961) hydrochloride solution (for derivatization).[20]
-
Internal standard (e.g., isotopically labeled this compound).[20]
-
Protein precipitation solution (e.g., methanol:acetonitrile, 1:1, v/v).[20]
-
Human plasma samples.
Procedure:
-
Sample Collection and Stabilization: Immediately after blood collection, plasma is separated and treated with semicarbazide hydrochloride solution to derivatize and stabilize the labile this compound.[20]
-
Sample Preparation:
-
To a 100 µL aliquot of the derivatized plasma sample, add the internal standard.
-
Precipitate proteins by adding the protein precipitation solution.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.[20]
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for the derivatized this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24][25][26]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well microtiter plates.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[25]
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[25]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[24]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Clonogenic Survival Assay
The clonogenic assay is an in vitro method to assess the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.[5][18][19]
Objective: To determine the long-term effect of this compound on the reproductive integrity of cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
6-well plates or tissue culture dishes.
-
This compound stock solution.
-
Fixation solution (e.g., methanol:acetic acid 3:1 or 4% paraformaldehyde).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low and precise number of cells (e.g., 200-1000 cells) into each well of a 6-well plate. The exact number depends on the cell line's plating efficiency.
-
Allow the cells to attach for several hours or overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Fixation and Staining:
-
Carefully remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixative and stain the colonies with the crystal violet solution for 10-20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathway of cyclophosphamide and a typical experimental workflow for studying this compound.
Conclusion
The discovery and elucidation of the role of this compound represent a pivotal chapter in the history of cancer chemotherapy. From Norbert Brock's visionary prodrug concept to the detailed biochemical and analytical work that followed, the journey to understand this active metabolite has been a testament to the power of interdisciplinary scientific inquiry. This technical guide has provided a comprehensive overview of this history, supported by quantitative data, detailed experimental protocols, and clear visual representations of the core concepts. For researchers and drug development professionals, a thorough understanding of the discovery and properties of this compound remains fundamental to the ongoing efforts to optimize its therapeutic use and to develop the next generation of improved anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 6. Cyclophosphamide and this compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of 4-hydroperoxycyclophosphamide and this compound to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by … [ouci.dntb.gov.ua]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Nonlinear pharmacokinetics of cyclophosphamide and this compound/aldophosphamide in patients with metastatic breast cancer receiving high-dose chemotherapy followed by autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different effects of cyclophosphamide in vivo and phosphamide mustard in vitro on two cell clones of chemically induced mammary carcinoma of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different effects of cyclophosphamide in vivo and phosphamide mustard in vitro on two cell clones of chemically induced mammary carcinoma of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycyclophosphamide (B600793) is the principal and pivotal active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Its formation is a prerequisite for the therapeutic efficacy of the parent drug. However, its inherent instability presents significant challenges in both analytical determination and formulation development. This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, intended to serve as a valuable resource for professionals in pharmaceutical research and development. This document details its physicochemical characteristics, explores its complex stability under various conditions, outlines detailed experimental protocols for its analysis, and visualizes its metabolic activation and analytical workflow.
Introduction
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP2C19, to exert its cytotoxic effects.[1] The initial and rate-limiting step in this activation cascade is the hydroxylation of cyclophosphamide at the C-4 position of the oxazaphosphorine ring, yielding this compound.[1] This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[1][2] Aldophosphamide can then undergo β-elimination to produce the ultimate alkylating agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein.[2] Alternatively, aldophosphamide can be detoxified to the inactive carboxycyclophosphamide by aldehyde dehydrogenase (ALDH).[1] The therapeutic window of cyclophosphamide is thus critically dependent on the generation and subsequent fate of this compound. A thorough understanding of its chemical properties and stability is therefore paramount for optimizing therapeutic strategies, developing novel drug delivery systems, and establishing reliable analytical methodologies.
Chemical and Physical Properties
This compound is a white to beige powder.[3] While some of its physicochemical properties have been predicted through computational models, experimental data for certain parameters remain limited.
| Property | Value | Source |
| IUPAC Name | 2-[bis(2-Chloroethyl)amino]-4-hydroxy-2H-1,3,2-oxazaphosphinan-2-one | [2] |
| Molecular Formula | C₇H₁₅Cl₂N₂O₃P | [2][4] |
| Molar Mass | 277.08 g·mol⁻¹ | [2][4] |
| CAS Number | 40277-05-2 | [2] |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 387.1 ± 52.0 °C | [5] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 12.98 ± 0.20 | [5] |
| Solubility | ||
| DMSO | 2 mg/mL (clear solution) | [3] |
| Ethanol | Soluble | [6] |
| Methanol | Soluble | [6] |
| Water | Soluble, but unstable | [7][8] |
Stability Profile
This compound is notoriously unstable, particularly in aqueous solutions, which complicates its handling, analysis, and potential formulation. Its stability is significantly influenced by pH, temperature, and the composition of the medium.
Tautomeric Equilibrium and Degradation Pathway
This compound exists in a reversible equilibrium with its acyclic tautomer, aldophosphamide. This equilibrium is subject to general-acid catalysis.[9] Aldophosphamide is the precursor to the therapeutically active phosphoramide mustard and the toxic metabolite acrolein through a β-elimination reaction, which is, in contrast, subject to general-base catalysis.[9]
Influence of pH and Buffers
The degradation of this compound is highly pH-dependent. The conversion to phosphoramide mustard and acrolein is catalyzed by certain buffers, most notably phosphate (B84403) buffers.[10] In a 0.5 M phosphate buffer at pH 8 and 37°C, the conversion is a first-order reaction with a rate constant of 0.126 min⁻¹.[10] The reaction is not subject to specific or general acid or base catalysis but is facilitated by bifunctional catalysts like phosphate, where both monobasic and dibasic forms contribute to the catalysis.[10] At a pH of approximately 5, the elimination to phosphoramide mustard is minimal, allowing for a relatively stable equilibrium mixture of this compound and aldophosphamide.[9][11]
Stability in Biological Matrices
In biological fluids, the stability of this compound is very limited. Its half-life in blood at 37°C is approximately 4 minutes.[12] However, it is stable for at least 1 hour at 4°C.[12] The degradation is accelerated in plasma compared to a simple buffer at the same pH.[10] This increased rate of decomposition is attributed to the catalytic activity of serum albumin, which promotes the elimination reaction of aldophosphamide to phosphoramide mustard.[10] In protein-free rat serum ultrafiltrate at pH 7 and 37°C, this compound is considerably more stable, with a half-life of over 20 hours, highlighting the significant role of plasma proteins in its degradation.[13][14]
| Condition | Half-life / Stability | Source |
| In Blood (37°C) | ~ 4 minutes | [12] |
| In Blood (4°C) | Stable for at least 1 hour | [12] |
| In Plasma vs. Buffer (pH 7.4) | Decomposition is much faster in plasma | [10] |
| Protein-free Rat Serum Ultrafiltrate (pH 7, 37°C) | > 20 hours | [13][14] |
| 0.5 M Phosphate Buffer (pH 8, 37°C) | k = 0.126 min⁻¹ for conversion to phosphoramide mustard | [10] |
| Aqueous solution (pH ~5) | Relatively stable equilibrium with aldophosphamide | [9][11] |
Metabolic Activation Pathway
The biotransformation of cyclophosphamide to its active and inactive metabolites is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
Due to the inherent instability of this compound, its quantification requires specific procedures to ensure accurate and reproducible results. A stability-indicating analytical method is crucial. The following protocol outlines a general procedure for a stability assessment study using High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer, pH adjusted to a range where the analyte has reasonable stability for the duration of the analysis) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivatized analyte (e.g., 230 nm for semicarbazone derivative).[15]
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and store at -20°C or lower.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent.
-
Derivatizing Agent Solution: Prepare a solution of the derivatizing agent (e.g., semicarbazide (B1199961) hydrochloride in a suitable buffer at a specific pH, such as pH 7.4).[15]
3. Sample Preparation and Derivatization:
-
To a known volume of the sample containing this compound (e.g., from a stability study), add the derivatizing agent solution.
-
Incubate the mixture under controlled conditions (e.g., 60°C for 60 minutes) to allow for the complete formation of the stable derivative.[15]
-
After derivatization, the sample may require an extraction step (e.g., liquid-liquid extraction with ethyl acetate-chloroform) to remove interfering substances.[15]
-
The final extract is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
4. Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light.
-
Samples from these studies are then derivatized and analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.
5. Method Validation:
-
The developed method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Conclusion
This compound is a chemically labile yet pharmacologically crucial molecule. Its stability is a complex interplay of pH, temperature, and the presence of catalytic species. This guide has consolidated the available data on its chemical properties and stability, providing a foundational resource for researchers. The inherent instability necessitates specialized analytical approaches, such as derivatization followed by a validated stability-indicating chromatographic method, to obtain reliable quantitative data. The provided metabolic pathway and experimental workflow diagrams serve as visual aids to conceptualize the critical aspects of handling and analyzing this important metabolite. A deeper understanding of these characteristics is essential for the continued development of cyclophosphamide-based therapies and the exploration of novel related compounds with improved stability and therapeutic profiles.
References
- 1. Kinetic characterization of the catalysis of "activated" cyclophosphamide (this compound/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buffer Reference Center [sigmaaldrich.com]
- 4. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 67292-62-0 [chemicalbook.com]
- 6. med.unc.edu [med.unc.edu]
- 7. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Miscibility Table [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Buffers for Biochemical Reactions [promega.com]
- 11. [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. researchgate.net [researchgate.net]
In Vitro Bioactivation of Cyclophosphamide to 4-Hydroxycyclophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CP) is a cornerstone of many chemotherapy regimens, yet it is a prodrug that requires metabolic activation to exert its cytotoxic effects. The initial and rate-limiting step in this bioactivation cascade is the 4-hydroxylation of the parent compound to form 4-hydroxycyclophosphamide (B600793) (4-OHCP). This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the kinetics and experimental conditions of this in vitro bioactivation is crucial for preclinical drug development, drug-drug interaction studies, and personalized medicine approaches. This technical guide provides an in-depth overview of the core methodologies, quantitative data, and metabolic pathways involved in the in vitro bioactivation of cyclophosphamide.
Metabolic Pathway of Cyclophosphamide Bioactivation
Cyclophosphamide is converted to its active form through a series of enzymatic and spontaneous reactions. The initial oxidation to this compound is the key activation step. 4-OHCP exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then undergo β-elimination to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein, which is responsible for hemorrhagic cystitis.[1] A competing pathway for CP metabolism is N-dechloroethylation, which leads to inactive and neurotoxic metabolites.[1]
Quantitative Data: Enzyme Kinetics of 4-Hydroxylation
The bioactivation of cyclophosphamide is catalyzed by several CYP450 isoforms, with CYP2B6, CYP2C9, and CYP3A4 being the major contributors. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of this compound by these enzymes have been determined in various in vitro systems.
| Enzyme | Km (μM) | Vmax (nmol/h/mg protein or nmol/min/nmol CYP) | Test System | Reference |
| Human Liver Microsomes (Pooled) | 93 | 4.3 nmol/h/mg | Pooled Human Liver Microsomes | [2] |
| CYP2B6.1 | ~3000-4000 | 12.6 - 99.0 nmol/min/nmol CYP (dependent on POR/CYP ratio) | Recombinant cDNA-expressed CYP2B6.1 | [3] |
| CYP2B6 (recombinant) | Varies by allele | Lower for CYP2B6.4 and CYP2B6.5 compared to CYP2B6.1 | Recombinant CYP2B6 enzymes | [4] |
| CYP2C9 (Human Liver Microsomes) | Not determined | Significant correlation with CYP2C19 activity, minor role for CYP2C9. | Human Liver Microsomes | [5] |
| CYP3A4 (Human Liver Microsomes) | 160,000 (for DECP formation) | Not specified | Human Liver Microsomes | [6] |
Note: The kinetic parameters can vary significantly depending on the in vitro system used (e.g., pooled human liver microsomes vs. recombinant enzymes), the specific genetic variants of the enzymes, and the experimental conditions. The Vmax for CYP2B6.1 was shown to be highly dependent on the ratio of P450 oxidoreductase (POR) to the CYP enzyme.[3]
Experimental Protocols
Preparation of Human Liver S9 Fraction and Microsomes
A common source of metabolic enzymes for in vitro studies is the S9 fraction or the microsomal fraction isolated from liver tissue. The general procedure involves homogenization of the liver followed by differential centrifugation.[7][8]
-
Homogenization: Liver tissue is minced and homogenized in a cold buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to pellet cellular debris, nuclei, and mitochondria. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.[7][8]
-
High-Speed Centrifugation (for Microsomes): The S9 fraction is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g). The resulting pellet contains the microsomal fraction, which is enriched in CYP450 enzymes. The supernatant is the cytosolic fraction.[7][8]
-
Resuspension: The microsomal pellet is resuspended in a suitable buffer and can be used immediately or stored at -80°C.
In Vitro Bioactivation Assay using Human Liver Microsomes
This protocol describes a typical experiment to measure the formation of this compound from cyclophosphamide using human liver microsomes.
Materials:
-
Human liver microsomes (commercially available or prepared as described above)
-
Cyclophosphamide
-
100 mM Phosphate buffer, pH 7.4
-
20 mM NADPH solution (or an NADPH-regenerating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile) for reaction termination
-
Incubator or water bath at 37°C
Procedure:
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and cyclophosphamide (at various concentrations to determine kinetics) at 37°C for approximately 5 minutes.[9]
-
Initiation: Initiate the metabolic reaction by adding the NADPH solution (final concentration typically 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., up to 60 minutes).[7][8] It is important to ensure that the reaction is in the linear range with respect to time and protein concentration.
-
Termination: Stop the reaction by adding an ice-cold organic solvent.[7][8]
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant containing the metabolites for analysis.
Controls:
-
Time-zero control: Terminate the reaction immediately after adding NADPH.
-
No-NADPH control: Incubate the reaction mixture without NADPH to assess non-enzymatic degradation.
-
Heat-inactivated microsomes: Use microsomes that have been heat-inactivated (e.g., 45°C for 30 minutes) to confirm that the observed metabolism is enzyme-mediated.[8]
Quantification of this compound
Due to its instability, this compound is often derivatized for accurate quantification. A common method involves derivatization with semicarbazide (B1199961) to form a stable product that can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10] The LC separation is typically performed on a C18 reversed-phase column.
Conclusion
The in vitro bioactivation of cyclophosphamide to this compound is a critical area of study in pharmacology and drug development. This technical guide has provided a comprehensive overview of the metabolic pathways, key enzymes, and their kinetics. The detailed experimental protocols for using human liver microsomes and S9 fractions, along with methods for the quantification of this compound, offer a practical framework for researchers in this field. A thorough understanding and application of these in vitro techniques are essential for advancing our knowledge of cyclophosphamide's mechanism of action and for the development of safer and more effective cancer therapies.
References
- 1. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of co-medicated drugs on cyclophosphamide bioactivation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oyc.co.jp [oyc.co.jp]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacological Profile of 4-Hydroxycyclophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycyclophosphamide (B600793) (4-OHCP) is the principal and pivotal active metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585).[1] The therapeutic and toxic effects of cyclophosphamide are largely attributable to 4-OHCP and its subsequent metabolites. An in-depth understanding of the pharmacological profile of 4-OHCP is therefore critical for optimizing cyclophosphamide therapy, developing novel analogs, and designing more effective and safer treatment regimens. This technical guide provides a comprehensive overview of the core pharmacological aspects of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and immunology.
Mechanism of Action
This compound itself is a transport form and a precursor to the ultimate alkylating agent. Its mechanism of action is intricately linked to its chemical instability and subsequent intracellular conversion to cytotoxic metabolites.
Following its formation in the liver via cytochrome P450-mediated oxidation of cyclophosphamide, 4-OHCP is released into the bloodstream.[2] It readily crosses cell membranes and exists in a tautomeric equilibrium with its open-ring isomer, aldophosphamide (B1666838).[3][4] Inside the cell, aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield two key molecules: phosphoramide (B1221513) mustard and acrolein.[4]
Phosphoramide mustard is the primary cytotoxic metabolite responsible for the antineoplastic effects of cyclophosphamide.[5] It is a potent bifunctional alkylating agent that covalently binds to the N7 position of guanine (B1146940) bases in DNA.[5] This interaction leads to the formation of intra- and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription.[5] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cells, such as cancer cells.[5][6]
Acrolein , the other product of aldophosphamide decomposition, is a highly reactive α,β-unsaturated aldehyde. While it possesses some cytotoxic activity, it is primarily associated with the toxic side effects of cyclophosphamide therapy, most notably hemorrhagic cystitis, due to its irritant effects on the bladder urothelium.[2]
The metabolic activation and mechanism of action of this compound are depicted in the following signaling pathway diagram.
Pharmacokinetics
The pharmacokinetic profile of this compound is complex and can be influenced by a variety of factors, including the patient's genetic makeup, organ function, and co-administered drugs.
Data Presentation
The following tables summarize key pharmacokinetic parameters of this compound reported in various clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Patients with Glomerulonephritis
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 436 ± 214 | [7] |
| Tmax (h) | 2.1 ± 2.5 | [7] |
| AUC(0,∞) (ng·h/mL) | 5388 ± 2841 | [7] |
| Apparent t1/2 (h) | 8.6 ± 5.8 | [7] |
Table 2: Pharmacokinetic Parameters of this compound/Aldophosphamide in Patients with Systemic Vasculitis
| Parameter | Value (Mean ± SD) | Reference |
| Cmax | Reached at 2.3 h | [8] |
| t1/2 (h) | 7.6 ± 2.3 | [8] |
| AUC (mg/L·h) | 1.86 ± 1.12 | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Patients Receiving High-Dose Cyclophosphamide
| Patient Population | AUC (µM·h/g/m²) (Mean ± CV) | Reference |
| Metastatic Breast Cancer (Course 1) | 27 ± 25% | [9] |
| Metastatic Breast Cancer (Course 2 with Thiotepa) | 21 ± 26% | [9] |
Table 4: Pharmacokinetic Parameters of this compound in Bone Marrow Transplantation Patients
| Parameter | Day 1 | Day 2 | Reference |
| AUC | - | Increased 54.7% (P < .01) | [10] |
| Formation Clearance (CLf) | - | Increased 60% (P < .001) | [10] |
| Elimination Clearance (CLm) | - | Decreased 27.7% (P < .001) | [10] |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily characterized by its cytotoxicity against rapidly dividing cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
Data Presentation
The following table summarizes the IC50 values of this compound or its in vitro active form, 4-hydroperoxycyclophosphamide (which spontaneously converts to 4-OHCP in aqueous solution), in various cancer cell lines.
Table 5: In Vitro Cytotoxicity of this compound/4-Hydroperoxycyclophosphamide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| MV4-11 | Acute Myeloid Leukemia | 2.7 | 48 h | [11] |
| THP-1 | Acute Myeloid Leukemia | 3.8 | 48 h | [11] |
| Primary AML Blasts (FLT3-ITD) | Acute Myeloid Leukemia | 3.7 - 6.4 | 48 h | [11] |
| Primary AML Blasts (FLT3-wt) | Acute Myeloid Leukemia | 6.6 - 16.9 | 48 h | [11] |
| MCF-7 | Breast Cancer | Varies | 24 h | [12] |
| KPL-1 | Breast Cancer | 12.5 - 54 | 48 h | [13] |
| MDA-MB-231 | Breast Cancer | 19.35 - 115.7 | 48 h | [13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of the pharmacological properties of this compound.
Quantification of this compound in Plasma by LC-MS/MS
This protocol is a synthesis of methodologies described in the literature for the quantitative analysis of 4-OHCP in plasma samples.[1][14][15]
1. Sample Collection and Stabilization:
-
Collect whole blood samples in EDTA-containing tubes.
-
Immediately after collection, add a derivatizing agent to stabilize the unstable 4-OHCP. A common agent is semicarbazide (B1199961) hydrochloride solution.[14] The ratio of blood to derivatizing solution should be optimized (e.g., 3 parts blood to 4 parts derivatizing solution).
-
Gently mix the sample and centrifuge to separate the plasma.
-
The resulting plasma can be stored at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., isotopically labeled this compound-d4).
-
Precipitate the plasma proteins by adding a cold organic solvent mixture, such as methanol:acetonitrile (B52724) (1:1, v/v).
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm particle size) is suitable.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid or 1 mM ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of approximately 0.2-0.4 mL/min is common.
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
For the semicarbazide derivative of 4-OHCP: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 333.7 → 221.0).
-
For the internal standard (e.g., 4-OHCP-d4-semicarbazide): Monitor the corresponding transition (e.g., m/z 337.7 → 225.1).
-
-
4. Quantification:
-
Create a calibration curve using known concentrations of 4-OHCP in a biological matrix (e.g., control plasma).
-
Quantify the concentration of 4-OHCP in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The following diagram illustrates the general workflow for the quantification of this compound in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general steps for determining the IC50 of this compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18][19][20]
1. Cell Seeding:
-
Culture the desired cancer cell line in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to adhere and resume logarithmic growth.
2. Compound Treatment:
-
Prepare a stock solution of this compound (or 4-hydroperoxycyclophosphamide) in a suitable solvent (e.g., DMSO or culture medium).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-OHCP.
-
Include control wells with medium alone (blank) and cells treated with vehicle (solvent) only.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
5. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of 4-OHCP that causes a 50% reduction in cell viability.
The following diagram illustrates the logical relationship of the MTT assay.
Conclusion
This compound is a key intermediate in the bioactivation of cyclophosphamide, and its pharmacological profile is central to the therapeutic efficacy and toxicity of this important drug. This technical guide has provided a detailed overview of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and experimental protocols. A thorough understanding of these aspects is paramount for the rational design of future clinical trials, the development of personalized medicine approaches for cyclophosphamide therapy, and the discovery of novel oxazaphosphorine-based anticancer agents with improved therapeutic indices. Continued research into the intricate pharmacology of this compound will undoubtedly contribute to advancing cancer and autoimmune disease treatment.
References
- 1. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics | MDPI [mdpi.com]
- 7. Cyclophosphamide and this compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide and this compound/aldophosphamide kinetics in patients receiving high-dose cyclophosphamide chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of docetaxel, doxorubicin and cyclophosphamide on human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
The Critical Role of Cytochrome P450 in the Bioactivation of Cyclophosphamide to 4-Hydroxycyclophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CP) is a widely prescribed prodrug with potent alkylating properties, utilized in the treatment of various cancers and autoimmune diseases. Its therapeutic efficacy is contingent upon its metabolic activation to the pharmacologically active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP). This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. A thorough understanding of the specific CYP isozymes involved, their kinetic properties, and the methodologies to study this metabolic conversion is paramount for optimizing CP therapy, predicting drug-drug interactions, and mitigating toxicity. This technical guide provides an in-depth overview of the pivotal role of cytochrome P450 in the formation of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the core processes.
Cytochrome P450 Isozymes in this compound Formation
The conversion of cyclophosphamide to this compound is a critical step in its mechanism of action. Several cytochrome P450 isozymes have been identified as key players in this metabolic pathway, with varying degrees of contribution. The primary enzymes involved are CYP2B6, CYP3A4, and CYP2C19, with minor contributions from other isozymes such as CYP2A6, CYP2C8, and CYP2C9.[1][2][3] The expression and activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual variability in cyclophosphamide metabolism and clinical outcomes.[2][4][5]
Quantitative Data on Enzyme Kinetics
The efficiency of different CYP isozymes in metabolizing cyclophosphamide can be quantitatively described by their kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a measure of the enzyme's catalytic efficiency.
| CYP Isozyme | Km (mM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (CLint) (µL/min/nmol CYP) | Source |
| CYP2B6.1 | 3-4 | 12.6 - 99.0 | 3 - 34 | [6] |
| CYP2B6 | 1.4 | 338 | 241 | [7] |
| CYP3A4 | High Km | - | - | [8] |
| CYP2C19 | - | - | - | [4] |
| Human Liver Microsomes | Km1: 0.095 ± 0.072 | Vmax1: 0.138 ± 0.070 (nmol/min/mg protein) | - | [9] |
| Km2: 5.09 ± 4.30 | Vmax2: 1.55 ± 0.50 (nmol/min/mg protein) | - | [9] |
Note: The kinetic parameters can vary depending on the experimental system (e.g., recombinant enzymes vs. human liver microsomes) and the specific genetic variants of the CYP enzymes. The data from human liver microsomes often exhibit biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities.[8]
Experimental Protocols
In Vitro Metabolism of Cyclophosphamide using Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetic parameters of cyclophosphamide 4-hydroxylation in human liver microsomes.
1. Materials:
-
Human liver microsomes (pooled)
-
Cyclophosphamide (CP)
-
This compound (4-OHCP) standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Semicarbazide (B1199961) hydrochloride (SCZ) for derivatization of 4-OHCP[9]
-
Internal standard (e.g., deuterated 4-OHCP)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer, and varying concentrations of cyclophosphamide.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linearity of the reaction rate.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Derivatization: Add semicarbazide hydrochloride to the terminated reaction mixture to stabilize the unstable this compound by forming a semicarbazone derivative.[9]
-
Protein Precipitation and Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, add the internal standard, and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is typically used (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) is commonly employed.[9]
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the parent drug and its metabolite. The specific precursor-to-product ion transitions for cyclophosphamide and the this compound-semicarbazone derivative should be optimized. For example, m/z 260.7 > 140.0 for CP and m/z 333.7 > 221.0 for the 4-OHCP-SCZ derivative have been reported.[9]
4. Data Analysis:
-
Construct a standard curve for this compound.
-
Quantify the amount of this compound formed in each incubation.
-
Plot the reaction velocity (nmol/min/mg protein or nmol/min/nmol CYP) against the cyclophosphamide concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis.
Visualizations
Metabolic Pathway of Cyclophosphamide
Caption: Metabolic activation and inactivation pathways of cyclophosphamide.
Experimental Workflow for In Vitro Metabolism Study
Caption: A typical experimental workflow for an in vitro cyclophosphamide metabolism study.
Regulation of CYP2B6 and CYP3A4 Expression
Caption: Transcriptional regulation of CYP2B6 and CYP3A4 by nuclear receptors.
Conclusion
The cytochrome P450-mediated 4-hydroxylation of cyclophosphamide is a cornerstone of its therapeutic activity. A comprehensive understanding of the roles of individual CYP isozymes, particularly CYP2B6, CYP3A4, and CYP2C19, is essential for predicting patient response and minimizing adverse effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. By employing these methodologies and considering the regulatory pathways that govern CYP expression, the scientific community can continue to advance the personalized and optimized use of cyclophosphamide in clinical practice.
References
- 1. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Association of cyclophosphamide pharmacokinetics to polymorphic cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of polymorphisms of drug metabolizing enzymes (CYP2B6, CYP2C9, CYP2C19, CYP3A4, CYP3A5, GSTA1, GSTP1, ALDH1A1 and ALDH3A1) on the pharmacokinetics of cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of CAR and PXR in the transcriptional regulation of CYP2B6 gene expression by ingredients from herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxycyclophosphamide: A Technical Guide to the Primary Active Metabolite of Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CP) is a cornerstone of chemotherapy and immunosuppressive therapy, yet it is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] The pivotal step in its bioactivation is the hepatic conversion to 4-hydroxycyclophosphamide (B600793) (4-OHCP), its primary and most crucial active metabolite.[2][3] This technical guide provides an in-depth exploration of this compound, from its metabolic pathway and mechanism of action to quantitative pharmacokinetic data and detailed experimental protocols for its study.
Metabolic Activation and Inactivation
Cyclophosphamide is metabolized primarily in the liver by a suite of cytochrome P450 (CYP) enzymes.[2][4] The most significant of these is CYP2B6, which possesses the highest 4-hydroxylase activity, though CYP2A6, CYP2C9, CYP3A4, and CYP2C19 also contribute to this transformation.[4] This enzymatic hydroxylation yields this compound, which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[5][6]
This compound and aldophosphamide are the primary circulating active metabolites that can readily diffuse into cells. Once inside the cell, aldophosphamide can undergo one of two fates:
-
Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, predominantly ALDH1A1, to the inactive and non-toxic metabolite, carboxyphosphamide.[4]
-
Activation: Aldophosphamide can undergo spontaneous (non-enzymatic) β-elimination to yield the ultimate cytotoxic agents: phosphoramide (B1221513) mustard and acrolein.[5]
Phosphoramide mustard is the primary DNA alkylating agent responsible for the therapeutic effects of cyclophosphamide.[4] Acrolein, on the other hand, is a highly reactive aldehyde that contributes significantly to the toxic side effects of cyclophosphamide, most notably hemorrhagic cystitis.[2]
A minor metabolic pathway for cyclophosphamide involves N-dechloroethylation, primarily catalyzed by CYP3A4, which leads to the formation of the neurotoxic metabolite chloroacetaldehyde.
Mechanism of Action: DNA Alkylation and Apoptosis
The therapeutic efficacy of cyclophosphamide is mediated by the cytotoxic actions of phosphoramide mustard. This active metabolite functions as a potent alkylating agent, covalently binding to the N7 position of guanine (B1146940) bases in the DNA of rapidly dividing cells.[4] This alkylation leads to the formation of both intra- and inter-strand DNA cross-links.[2][4]
These DNA cross-links physically obstruct the processes of DNA replication and transcription, leading to a halt in the cell cycle and the initiation of DNA repair mechanisms.[4] If the DNA damage is too extensive to be repaired, the cell is triggered to undergo programmed cell death, or apoptosis.[1] This selective targeting of rapidly proliferating cells, such as cancer cells and certain immune cells, forms the basis of cyclophosphamide's therapeutic utility.[4]
Quantitative Pharmacokinetic Data
The pharmacokinetics of both cyclophosphamide and its active metabolite, this compound, have been characterized in various patient populations. The following tables summarize key pharmacokinetic parameters from selected studies.
| Population | Dose | Analyte | AUC (Area Under the Curve) | Cmax (Maximum Concentration) | t1/2 (Half-life) | Reference |
| Systemic Vasculitis Patients (n=10) | 1-hr IV infusion | Cyclophosphamide | 154.1 ± 62.7 mg/Lh | - | 5.5 ± 3.1 h | [7] |
| 4-OHCP/Aldophosphamide | 1.86 ± 1.12 mg/Lh | - | 7.6 ± 2.3 h | |||
| Metastatic Breast Cancer Patients (n=18) | 90-min IV infusion (4 g/m²) | Cyclophosphamide | 1112 µM*h/g/m² ± 14% CV | - | - | |
| 4-OHCP/Aldophosphamide | 27 µM*h/g/m² ± 25% CV | - | - | [8] | ||
| Healthy Cats (n=6) | 200 mg/m² IV | Cyclophosphamide | - | 9.18 ± 4.67 µg/mL | 0.59 ± 0.24 h | [9] |
| 200 mg/m² Oral | Cyclophosphamide | Lower than IV/IP | 2.11 ± 2.11 µg/mL | Not determined | [9] | |
| 200 mg/m² IP | Cyclophosphamide | - | 4.79 ± 1.41 µg/mL | 0.62 ± 0.13 h | [9] |
Note: There is significant inter-patient variability in pharmacokinetic parameters.
Experimental Protocols
Synthesis of this compound
Chemical synthesis of this compound is often complex, leading to low yields and undesirable side products.[8][10] A more common laboratory approach involves the preparation of a stable precursor, 4-hydroperoxycyclophosphamide, which decomposes in solution to yield this compound.[11] Enzymatic synthesis using unspecific peroxygenases has also been shown to be an efficient method.[8][10]
Protocol for Preparation from a Precursor Kit: [11]
-
A kit typically contains a vial of 4-hydroperoxycyclophosphamide and a vial of a reducing agent, such as sodium thiosulfate (B1220275).
-
Dissolve the sodium thiosulfate completely in water.
-
Add the sodium thiosulfate solution to the vial containing the 4-hydroperoxycyclophosphamide precursor.
-
The resulting solution contains this compound, which will have a defined half-life at room temperature (e.g., approximately 200 minutes).
Quantification of this compound by UPLC-MS/MS
Objective: To quantify the concentration of this compound in a biological matrix (e.g., blood, plasma).
Materials:
-
UPLC-MS/MS system
-
Waters Acquity® UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm) or equivalent[9][12]
-
Semicarbazide (B1199961) hydrochloride (SCZ) for derivatization[9]
-
This compound-d4 (deuterated internal standard)[9]
-
Methanol for protein precipitation
Procedure: [9]
-
Sample Preparation:
-
Due to the instability of 4-OHCP, samples are often derivatized with semicarbazide hydrochloride (SCZ) to form a stable product.
-
For dried blood spots or volumetric absorptive microsampling (VAMS), the sample is collected and dried.
-
Add the internal standard (this compound-d4) to the sample.
-
Perform protein precipitation by adding cold methanol, followed by vortexing, sonication, and centrifugation.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the UPLC system.
-
Use a gradient elution program with the specified mobile phases to separate the analytes.
-
A typical flow rate is 0.15 ml/min.[9]
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer with positive electrospray ionization (ESI+).
-
Monitor the specific multiple reaction monitoring (MRM) transitions for the derivatized 4-OHCP (e.g., m/z 333.7 > 221.0 for 4-OHCP-SCZ) and the internal standard (e.g., m/z 337.7 > 225.1 for 4-OHCP-d4-SCZ).[9]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 4-OHCP.
-
Quantify the 4-OHCP concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cell line by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the compound dilutions to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
This compound is the lynchpin in the therapeutic action of cyclophosphamide. A thorough understanding of its formation, mechanism of action, and pharmacokinetics is essential for optimizing cyclophosphamide therapy and for the development of novel oxazaphosphorine-based drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of this critical metabolite and its role in cancer and autoimmune disease treatment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. smolecule.com [smolecule.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R,S)-4-Hydroxy cyclophosphamide preparation kit | 61903-30-8 | LCA90330 [biosynth.com]
- 11. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Spontaneous conversion of 4-hydroperoxycyclophosphamide to 4-hydroxycyclophosphamide in aqueous solution
An In-depth Technical Guide on the Spontaneous Conversion of 4-hydroperoxycyclophosphamide to 4-hydroxycyclophosphamide (B600793) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroperoxycyclophosphamide (4-HC) serves as a crucial preactivated derivative of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Its utility in in vitro and ex vivo applications stems from its ability to bypass the need for hepatic cytochrome P450-mediated activation. In aqueous media, 4-HC undergoes a spontaneous conversion to this compound (4-OHCP), the key active metabolite that exists in equilibrium with its tautomer, aldophosphamide.[1][2] This document provides a comprehensive technical overview of this conversion process, detailing the underlying chemical mechanism, reaction kinetics, influential factors, and robust experimental protocols for its study. Quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.
Mechanism of Conversion
The transformation of 4-hydroperoxycyclophosphamide to this compound is not a simple hydrolysis. Research indicates a more complex, base-catalyzed reaction pathway.[3] The process is initiated by a general-base-catalyzed elimination of hydrogen peroxide from the 4-HC molecule. This results in the formation of a highly reactive, transient intermediate known as iminocyclophosphamide (B1215609).[3] This imine intermediate is then rapidly attacked by water, leading to the formation of this compound. The kinetics can be complex, involving the interconversion of cis and trans isomers of 4-HC during the reaction.[3]
The overall transformation can be summarized as follows: 4-Hydroperoxycyclophosphamide → [Iminocyclophosphamide] + H₂O₂ → this compound
Kinetics of Conversion
The rate of conversion is significantly influenced by the composition and pH of the aqueous medium. The reaction has been characterized under various buffer conditions, demonstrating first-order kinetics with respect to 4-HC in specific environments.[4] The catalysis is dependent on the concentration and nature of the basic species present.[3]
Data Presentation: Kinetic Parameters
The following table summarizes key quantitative data from studies on the conversion kinetics.
| Buffer System | Concentration | pH | Temperature (°C) | Rate / Catalytic Constant | Reference |
| Tris | 0.5 M | 7.4 | 37 | k = 0.016 min⁻¹ | [4] |
| Tris (free base) | - | 7.0-8.0 | 30 | k_cat = 0.052 M⁻¹ min⁻¹ | [3] |
| Phosphate (B84403) (HPO₄²⁻) | - | 7.0-8.0 | 30 | k_cat = 0.115 M⁻¹ min⁻¹ | [3] |
| Hydroxide (OH⁻) | - | 8.0 | 30 | k_cat = 0.032 min⁻¹ (at pH 8.0) | [3] |
| Phosphate (H₂PO₄⁻) | 0.5 M | 8.0 | 37 | k' = 0.045 M⁻¹ min⁻¹ | [4] |
| Phosphate (HPO₄²⁻) | 0.5 M | 8.0 | 37 | k' = 0.256 M⁻¹ min⁻¹ | [4] |
Note: k represents a first-order rate constant, k_cat represents a catalytic constant, and k' represents a pseudo-first-order rate constant.
Factors Influencing Conversion
Several factors critically affect the rate and outcome of the conversion:
-
pH and Buffer Catalysis: The reaction is catalyzed by general bases. Buffers such as phosphate and Tris actively participate in the reaction, with their catalytic efficiency depending on the specific ionic species present (e.g., HPO₄²⁻ is a more effective catalyst than H₂PO₄⁻).[3][4] The reaction rate generally increases in the pH range of 7-8.[3]
-
Stability in Solution: 4-HC is unstable in aqueous stock solutions.[5] For reproducible kinetic studies, it is imperative that solutions are prepared freshly before use. Long-term storage should be at -20°C in a solid state.[5]
-
Presence of Hydrogen Peroxide: The elimination of hydrogen peroxide is a key step in forming the imine intermediate. The addition of external hydrogen peroxide to the reaction mixture can retard the disappearance rate of the initial 4-HC isomers by reacting with the iminocyclophosphamide intermediate, shifting the equilibrium.[3]
Experimental Protocols
This section outlines a detailed methodology for quantifying the conversion of 4-HC to 4-OHCP. The protocol is based on modern analytical techniques that ensure high sensitivity and selectivity.
Objective
To determine the kinetic parameters (e.g., rate constant, half-life) of the spontaneous conversion of 4-HC to 4-OHCP in a defined aqueous buffer system.
Materials and Reagents
-
4-Hydroperoxycyclophosphamide (≥98% purity)
-
Buffer reagents (e.g., Tris-HCl, Sodium Phosphate)
-
Semicarbazide (B1199961) hydrochloride (SCZ) for derivatization
-
This compound-d4 (4-OHCP-d4) as an internal standard
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
High-purity water
-
UPLC-MS/MS system
Methodology
-
Buffer Preparation: Prepare the desired buffer (e.g., 0.5 M Tris-HCl) in high-purity water. Adjust the pH to the target value (e.g., 7.4) at the intended reaction temperature.
-
Reaction Setup: Place the buffer in a temperature-controlled water bath or incubator set to the reaction temperature (e.g., 37°C) and allow it to equilibrate.
-
Stock Solution Preparation: Immediately before initiating the experiment, prepare a concentrated stock solution of 4-HC in an appropriate solvent (e.g., DMSO for initial dissolution, followed by dilution in cold buffer). Note that aqueous solutions are not stable.[5]
-
Reaction Initiation: Start the reaction by adding a small volume of the 4-HC stock solution to the pre-warmed buffer to achieve the desired final concentration.
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Processing and Derivatization:
-
Immediately add the aliquot to a tube containing a quenching/derivatization solution. This solution should contain semicarbazide hydrochloride (SCZ) to react with and stabilize 4-OHCP and its tautomer aldophosphamide, forming a stable 4-OHCP-SCZ adduct.[6]
-
Add the internal standard (4-OHCP-d4) to each sample.
-
Perform protein precipitation by adding cold methanol to extract the analytes.[7]
-
Centrifuge the samples and transfer the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 4-OHCP treated with the same derivatization procedure.
-
Quantify the concentration of 4-OHCP-SCZ in each sample.
-
Plot the concentration of 4-OHCP formed versus time.
-
Fit the data to an appropriate kinetic model (e.g., first-order appearance) to calculate the rate constant (k).
-
Conclusion
The spontaneous conversion of 4-hydroperoxycyclophosphamide to this compound in aqueous solution is a fundamental reaction for the in vitro application of this prodrug. The process is a base-catalyzed elimination-addition reaction that proceeds through a transient iminocyclophosphamide intermediate. Its rate is highly sensitive to pH and the specific buffer system employed. Accurate investigation of this conversion requires careful experimental design, including the use of freshly prepared solutions and robust analytical techniques like UPLC-MS/MS with derivatization to ensure analyte stability and sensitive quantification. The data and protocols presented herein provide a solid foundation for researchers working with this important compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Base-catalyzed hydrolysis of 4-hydroperoxycyclophosphamide: evidence for iminocyclophosphamide as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of 4-hydroperoxycyclophosphamide and this compound to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroperoxy-CP/CAS 39800-16-3/niomech [niomech.com]
- 6. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound [frontiersin.org]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
An In-depth Technical Guide to the Degradation of 4-Hydroxycyclophosphamide to Phosphoramide Mustard and Acrolein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical degradation of 4-hydroxycyclophosphamide (B600793), the principal active metabolite of the widely used anticancer agent cyclophosphamide (B585). The guide details the tautomeric equilibrium with aldophosphamide (B1666838) and the subsequent β-elimination reaction that yields the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein. This document offers an in-depth exploration of the reaction kinetics, influencing factors, and detailed experimental protocols for the quantification of the key compounds involved. Furthermore, it presents a consolidated summary of quantitative data and discusses the biological implications of this critical degradation pathway, particularly the cellular signaling events triggered by acrolein. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and oncology, providing the necessary technical details to design and execute robust studies in this area.
Introduction
Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, yet it is a prodrug that requires metabolic activation to exert its cytotoxic effects. The initial activation step, primarily occurring in the liver via cytochrome P450 enzymes, yields this compound. This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[1] It is the subsequent degradation of aldophosphamide that releases the two biologically significant molecules: phosphoramide mustard, the DNA alkylating agent responsible for the therapeutic effect, and acrolein, a highly reactive and toxic aldehyde implicated in side effects such as hemorrhagic cystitis.[2]
Understanding the kinetics and mechanisms of this compound degradation is paramount for several reasons. Firstly, the rate of phosphoramide mustard formation directly influences the therapeutic efficacy of cyclophosphamide. Secondly, the generation of acrolein is a key factor in the toxicity profile of the parent drug. Factors that modulate this degradation pathway, therefore, have significant clinical implications. This guide provides a detailed technical examination of this critical degradation process.
The Chemical Degradation Pathway
The degradation of this compound is a multi-step process governed by a tautomeric equilibrium followed by a β-elimination reaction.
2.1. Tautomerization to Aldophosphamide
This compound, a cyclic hemiaminal, is in equilibrium with its acyclic tautomer, aldophosphamide. This ring-opening is a critical and often rate-limiting step in the formation of the active cytotoxic species.[3] The position of this equilibrium and the rate of interconversion are influenced by several factors, including pH and the presence of catalysts. General acid catalysis has been shown to facilitate the ring-opening process.[4]
2.2. β-Elimination to Phosphoramide Mustard and Acrolein
Aldophosphamide is an unstable intermediate that undergoes a β-elimination reaction to yield equimolar amounts of phosphoramide mustard and acrolein. This step can occur spontaneously but is also subject to catalysis. General base catalysis has been implicated in this reaction.[4]
The overall degradation pathway can be visualized as follows:
Quantitative Data on Degradation Kinetics
The rate of this compound degradation is highly dependent on the experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: First-Order and Pseudo-First-Order Rate Constants for this compound Degradation
| Condition | Catalyst | Rate Constant (k) | Reference |
| 0.5 M Phosphate (B84403) Buffer, pH 8, 37°C | Phosphate | 0.126 min-1 | [3] |
| 0.5 M Tris Buffer, pH 7.4, 37°C | Tris | Negligible | [3] |
| Phosphate Buffer, pH 7.4, 37°C | Monobasic Phosphate | 0.045 M-1 min-1 | [3] |
| Phosphate Buffer, pH 7.4, 37°C | Dibasic Phosphate | 0.256 M-1 min-1 | [3] |
Table 2: Catalytic Rate Constants (kcat) for Aldophosphamide Elimination
| Catalyst | Condition | kcat (M-1 min-1) | Reference |
| Phosphate Buffer | pH 7.4, 37°C | 1.13 | [3] |
| Human Serum Albumin | pH 7.4, 37°C | 285 | [3] |
| Bovine Serum Albumin | pH 7.4, 37°C | 83 | [3] |
Table 3: Half-Life (t1/2) of this compound and its Metabolites
| Compound | Matrix/Condition | Half-Life (t1/2) | Reference |
| This compound | Rat Plasma (in vitro) | 5.2 min | [5] |
| This compound | Rat Plasma (in vivo, apparent) | 55.4 min | [5] |
| This compound | Human Serum (Glomerulonephritis patients) | 8.6 ± 5.8 h | [6] |
| This compound/Aldophosphamide | Human Serum (Vasculitis patients) | 7.6 ± 2.3 h | [7] |
| This compound | Protein-free rat serum ultrafiltrate (pH 7, 37°C) | > 20 h | [1] |
Experimental Protocols
Accurate quantification of this compound, phosphoramide mustard, and acrolein requires robust and validated analytical methods. Due to the instability of this compound and aldophosphamide, and the high reactivity of acrolein, specific sample handling and derivatization procedures are often necessary.
4.1. General In Vitro Degradation Study Protocol
This protocol provides a framework for studying the degradation of this compound under controlled in vitro conditions.
4.2. UPLC-MS/MS Method for this compound Quantification in Whole Blood
This method utilizes volumetric absorptive microsampling (VAMS) and derivatization with semicarbazide (B1199961) hydrochloride (SCZ) to stabilize and quantify this compound.[8][9][10]
-
Sample Preparation and Derivatization:
-
Prepare a 2 M solution of semicarbazide hydrochloride in 50 mM potassium phosphate buffer (pH 7.4).
-
Immerse the tip of a VAMS device in the SCZ solution and allow it to dry for 2 hours.
-
Apply 25 µL of the whole blood sample to the SCZ-treated VAMS tip and let it dry at room temperature for 2 hours.
-
Place the VAMS tip into a microtube.
-
Add 20 µL of an internal standard solution (e.g., this compound-d4) and 1 mL of methanol.
-
Vortex for 30 seconds, sonicate for 10 minutes, and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A: 0.01% formic acid in water; B: Methanol (gradient elution)
-
Flow Rate: 0.15 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
4-OHCP-SCZ: m/z 333.7 > 221.0
-
4-OHCP-d4-SCZ (IS): m/z 337.7 > 225.1
-
-
4.3. GC-MS Method for Acrolein Quantification in Water Samples
This protocol involves derivatization of acrolein with 2,2,2-trifluoroethylhydrazine (B1294279) (TFEH) followed by headspace solid-phase microextraction (HS-SPME) and GC-MS analysis.[11]
-
Sample Preparation and Derivatization:
-
In a 10-mL headspace vial, combine 4 mL of the water sample, 1.6 g of NaCl, and 200 µL of a 20,000 mg/L TFEH solution.
-
Seal the vial and incubate to allow for derivatization and equilibration with the headspace.
-
-
HS-SPME and GC-MS Conditions:
-
SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Extraction/Derivatization Temperature: Optimized for the specific application (e.g., 60°C)
-
GC Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Temperature Program: Optimized for separation of the acrolein-TFEH derivative
-
Ionization: Electron Ionization (EI)
-
Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or full scan mode
-
4.4. Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometric detection | Ultra-performance liquid chromatography with tandem mass spectrometry |
| Analytes | This compound, Phosphoramide Mustard | Phosphoramide Mustard, Acrolein (with derivatization) | This compound, Phosphoramide Mustard, Acrolein (with derivatization) |
| Sensitivity | Moderate | High | Very High |
| Specificity | Moderate to High | High | Very High |
| Sample Preparation | Relatively simple | Can be complex (derivatization often required) | Can be complex (derivatization for some analytes) |
| Throughput | Moderate | Lower | High |
| Advantages | Widely available, robust | High resolving power, excellent for volatile compounds | High sensitivity and specificity, suitable for complex matrices |
| Disadvantages | Lower sensitivity and specificity compared to MS | Not suitable for non-volatile or thermally labile compounds without derivatization | Higher instrument cost and complexity |
Biological Relevance and Signaling Pathways
The degradation of this compound is not only a chemical curiosity but also a process with profound biological consequences.
5.1. Phosphoramide Mustard: The Therapeutic Agent
Phosphoramide mustard is a bifunctional alkylating agent that forms covalent cross-links with DNA, primarily at the N7 position of guanine. This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
5.2. Acrolein: A Mediator of Toxicity and Cellular Stress
Acrolein is a highly reactive α,β-unsaturated aldehyde that contributes significantly to the toxicity of cyclophosphamide. It readily reacts with nucleophilic groups in cellular macromolecules, including proteins and DNA. The cellular effects of acrolein are pleiotropic and involve the induction of oxidative stress and the activation of various signaling pathways.
-
Oxidative Stress: Acrolein depletes cellular glutathione (B108866) (GSH) and can increase the production of reactive oxygen species (ROS), leading to a state of oxidative stress.[12][13] This can damage cellular components, including lipids, proteins, and DNA.
-
Apoptosis: Acrolein has been shown to induce apoptosis through multiple pathways, including the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[14][15] It can trigger the release of cytochrome c from mitochondria and activate caspases, the key executioners of apoptosis.
-
Stress-Activated Protein Kinase (SAPK) Pathways: Acrolein can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[13][15][16] These pathways are involved in cellular responses to a variety of stressors and can regulate both cell survival and apoptosis.
The following diagram illustrates some of the key signaling pathways affected by acrolein:
Conclusion
The degradation of this compound to phosphoramide mustard and acrolein is a critical determinant of both the therapeutic efficacy and toxicity of cyclophosphamide. This process is governed by a complex interplay of chemical and enzymatic factors, including pH, temperature, and the presence of various catalysts. A thorough understanding of these factors is essential for optimizing cyclophosphamide therapy and mitigating its adverse effects. The experimental protocols and quantitative data presented in this guide provide a robust foundation for researchers to further investigate this important metabolic pathway. The continued elucidation of the cellular responses to the degradation products, particularly acrolein, will undoubtedly open new avenues for therapeutic intervention and the development of safer and more effective cancer treatments.
References
- 1. Enzyme Catalyzed Decomposition of this compound [benthamopenarchives.com]
- 2. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated decomposition of this compound by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide and this compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Acrolein-Induced Oxidative Stress and Cell Death Exhibiting Features of Apoptosis in the Yeast Saccharomyces cerevisiae Deficient in SOD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acrolein induces a cellular stress response and triggers mitochondrial apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: 4-Hydroxycyclophosphamide (4-HC) for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Hydroxycyclophosphamide (4-HC) is the principal active metabolite of the widely used antineoplastic and immunosuppressive agent, cyclophosphamide (B585).[1] Cyclophosphamide itself is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to form 4-HC.[2][3] 4-HC exists in equilibrium with its tautomer, aldophosphamide.[1][3] Aldophosphamide can then diffuse into cells and spontaneously decompose into the cytotoxic alkylating agent phosphoramide (B1221513) mustard and the toxic byproduct acrolein.[1][4]
For in vitro studies, direct application of cyclophosphamide is ineffective as most cell cultures lack the necessary metabolic enzymes.[5] Therefore, researchers typically use a pre-activated derivative, 4-hydroperoxycyclophosphamide (4-OOH-CP) , which spontaneously decomposes in aqueous solutions to yield this compound, bypassing the need for hepatic activation.[3][6] These application notes provide detailed protocols for the preparation and use of 4-HC (from 4-OOH-CP) in cell culture and for the assessment of its cytotoxic effects.
Mechanism of Action
The cytotoxic effects of 4-HC are mediated by its downstream metabolite, phosphoramide mustard. This potent alkylating agent forms covalent cross-links with DNA, primarily at the N7 position of guanine (B1146940) bases.[2][4] This DNA damage disrupts replication and transcription, leading to the activation of cell cycle arrest and apoptotic pathways, ultimately resulting in programmed cell death in rapidly dividing cells.[4][7]
Preparation of 4-HC for In Vitro Use
4-HC is typically prepared fresh for each experiment from its more stable precursor, 4-hydroperoxycyclophosphamide (4-OOH-CP), which is available commercially, sometimes in kit form.[8] The resulting 4-HC solution has a limited half-life (approximately 200 minutes at room temperature) and should be used promptly.[8]
Protocol for 4-HC Solution Preparation:
-
Reagent Preparation: Allow the 4-OOH-CP vial and a vial of sodium thiosulfate (B1220275) (if provided in a kit) to warm to room temperature. Dissolve the sodium thiosulfate completely in sterile, deionized water as per the manufacturer's instructions.
-
Activation: Add the sodium thiosulfate solution to the 4-OOH-CP precursor vial. This initiates the conversion to 4-HC.
-
Stock Solution: The resulting solution is your 4-HC stock. The concentration should be determined based on the manufacturer's specifications.
-
Working Dilutions: Immediately prepare serial dilutions of the 4-HC stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Application: Add the working dilutions to your cell cultures without delay.
Note: Always follow the specific instructions provided by the supplier of the 4-OOH-CP compound or kit. For compounds not in a kit, a common solvent is DMSO, followed by dilution in culture medium.[9]
Experimental Protocols: Cytotoxicity Assays
The following are generalized protocols for assessing the cytotoxicity of 4-HC. Optimization for specific cell lines and experimental conditions is recommended.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[10][11]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-50,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare fresh 4-HC dilutions in culture medium. Replace the existing medium with 100 µL of the 4-HC dilutions or control medium (untreated and vehicle controls). Include a "maximum LDH release" control by adding a lysis buffer (provided in commercial kits) to a set of wells 30 minutes before the final reading.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay: Carefully transfer a portion of the cell-free supernatant (typically 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture from a commercial kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution (if applicable) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the spontaneous (untreated) and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization (Annexin V) and membrane permeability (PI).[6]
Methodology:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and treat with 4-HC as described for the LDH assay.
-
Cell Harvesting: Following incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS). Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided in commercial kits).
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Presentation: Cytotoxicity of 4-HC and Related Compounds
The following table summarizes reported cytotoxicity data for cyclophosphamide and its in vitro active form, 4-OOH-CP. Direct IC₅₀ values for 4-HC are less commonly reported, as 4-OOH-CP is the compound used experimentally.
| Compound | Cell Line | Cell Type | Assay | IC₅₀ Value | Incubation Time | Reference |
| Cyclophosphamide | Raw 264.7 | Mouse Monocyte Macrophage | MTT | 145.44 µg/mL | 48 hours | [12] |
| 4-OOH-CP | MOLT-4 | Human Acute Lymphoblastic Leukemia | Not Specified | Doses of 0.5, 1, 2.5 µg/mL showed cytotoxic effects | Not Specified | [6] |
| 4-OOH-CP | ML-1 | Human Acute Myeloblastic Leukemia | Not Specified | Doses of 1, 5, 10 µg/mL showed cytotoxic effects | Not Specified | [6] |
Note: 4-OOH-CP is significantly more potent than the parent compound, cyclophosphamide, in vitro due to its direct activation pathway.[6] Researchers should perform dose-response experiments to determine the IC₅₀ for their specific cell line and experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 5. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. (R,S)-4-Hydroxy cyclophosphamide preparation kit | 61903-30-8 | LCA90330 [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing DNA Damage in Cancer Cells Using 4-Hydroxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycyclophosphamide (4-HC) is the pre-activated metabolite of the widely used anticancer drug cyclophosphamide (B585). Unlike its parent compound, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes, making it an ideal agent for in vitro studies to investigate the mechanisms of cyclophosphamide-induced cytotoxicity. 4-HC exerts its potent anti-cancer effects primarily by inducing extensive DNA damage in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide for researchers on the use of 4-HC to induce DNA damage in cancer cell lines, including detailed protocols for assessing its biological effects.
Mechanism of Action
This compound is a powerful DNA alkylating agent.[1][2][3] Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to:
-
DNA Cross-linking: 4-HC forms both interstrand and intrastrand DNA cross-links, which physically block DNA replication and transcription.[4][5] This is considered the most cytotoxic form of DNA damage induced by 4-HC.[3]
-
DNA-Protein Cross-links: The compound can also create covalent bonds between DNA and proteins, further disrupting essential cellular processes.[3]
-
Oxidative DNA Damage: 4-HC can generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[4]
This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway, a sophisticated cellular signaling network.[3][6] Key proteins such as ATM, p53, and checkpoint kinases (Chk1/Chk2) are activated, leading to cell cycle arrest to allow for DNA repair. If the damage is too severe and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. The following table summarizes reported IC50 values for 4-HC in different cancer cell lines. It is important to note that these values can vary depending on the assay conditions and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| D283 Med (sensitive) | Medulloblastoma | 25 | Not Specified | Not Specified |
| D283 Med (4-HCR) | Medulloblastoma (Resistant) | 125 | Not Specified | Not Specified |
| MOLT-4 | Acute Lymphoblastic Leukemia | Lower than ML-1 | 24, 48 | Not Specified |
| ML-1 | Acute Myeloid Leukemia | Higher than MOLT-4 | 24, 48 | Not Specified |
Note: This table is compiled from literature and serves as a reference. Researchers should determine the IC50 value for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the cytotoxic effects of 4-HC by measuring the metabolic activity of cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-HC)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol (MTT Assay): [2][8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 4-HC in culture medium. Replace the medium in the wells with 100 µL of the 4-HC dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantification of DNA Damage (Comet Assay)
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][12][13]
Materials:
-
4-HC treated and control cells
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point agarose (B213101) (LMPA)
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., Propidium Iodide or SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
-
Cell Preparation: Harvest cells after 4-HC treatment and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMPA (at 37°C) and quickly pipette onto a pre-coated slide. Cover with a coverslip and allow the agarose to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged, fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software. Common parameters include tail length, percent DNA in the tail, and tail moment.
Western Blot Analysis of DNA Damage Response Proteins
Western blotting is used to detect and quantify key proteins involved in the DNA Damage Response (DDR) pathway.[14][15][16]
Materials:
-
4-HC treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-p53, anti-cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Cell Lysis: After 4-HC treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST (Tris-buffered saline with Tween 20) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Pathways and Workflows
Signaling Pathway of 4-HC Induced DNA Damage
Caption: Signaling pathway of 4-HC-induced DNA damage and cellular response.
Experimental Workflow for Assessing 4-HC Effects
Caption: General experimental workflow for studying the effects of 4-HC.
Logical Relationship of 4-HC Action
Caption: Logical flow from 4-HC exposure to cellular outcomes.
References
- 1. DNA damage in cyclophosphamide-resistant tumor cells: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Pathways [horizondiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. researchtweet.com [researchtweet.com]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for 4-Hydroxycyclophosphamide in In Vivo Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxycyclophosphamide (B600793) (4-HC) is the principal active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1][2] Unlike its parent drug, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes, allowing for direct administration in in vivo studies to investigate its efficacy and toxicity.[2] This document provides detailed application notes and protocols for the use of 4-HC in preclinical animal models, focusing on its administration, toxicity and efficacy assessment, and mechanism of action. For many in vivo applications, the more stable precursor, 4-hydroperoxycyclophosphamide (4-OOH-CP), is used, which readily converts to 4-HC in aqueous solutions.[2][3]
Data Presentation
Toxicity Data
The acute toxicity of 4-HC and its derivatives has been evaluated in rodent models. The following table summarizes the available LD50 data.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mafosfamide (a stabilized derivative of 4-HC) | Mouse | Intravenous (push injection) | 417 | [4] |
| Mafosfamide | Mouse | Intravenous (fractionated, q6h x 4) | 794 | [4] |
| Mafosfamide | Mouse | Intravenous (daily x 5) | 200 | [4] |
| Cyclophosphamide | Mouse | Intraperitoneal | 251 | [5] |
Efficacy Data: Tumor Growth Delay
4-HC, often administered as 4-OOH-CP, has demonstrated significant antitumor activity in various preclinical cancer models. Tumor growth delay is a common endpoint to assess efficacy.
| Tumor Model | Animal Model | Treatment | Dosing Schedule | Tumor Growth Delay (days) | Reference(s) |
| EMT-6 Mammary Carcinoma | Mouse | 4-Hydroperoxycyclophosphamide (90 mg/kg) | Days 7, 9, 11 post-implant | 11.5 | [6] |
| EMT-6 Mammary Carcinoma | Mouse | Cyclophosphamide (150 mg/kg) | Days 7, 9, 11 post-implant | 10.4 | [6] |
| 13762 Mammary Carcinoma | Rat | 4-Hydroperoxycyclophosphamide (90 mg/kg) | Days 8, 10, 12 post-implant | 14.5 | [6] |
| 13762 Mammary Carcinoma | Rat | Cyclophosphamide (100 mg/kg) | Days 8, 10, 12 post-implant | 8.9 | [6] |
Pharmacokinetic Data
The pharmacokinetic parameters of 4-HC have been characterized in several animal species following the administration of cyclophosphamide.
| Animal Model | Route of Administration (Cyclophosphamide) | Dose (mg/m²) | 4-HC Cmax (µg/mL) | 4-HC Tmax (hours) | 4-HC AUC₀-∞ (µg·h/mL) | Reference(s) |
| Cat | Intravenous | 200 | 4.95 ± 2.25 | 0.29 ± 0.10 | 6.36 ± 1.76 | [7] |
| Cat | Intraperitoneal | 200 | 5.39 ± 2.77 | 0.75 ± 0.39 | 7.62 ± 3.10 | [7] |
| Cat | Oral | ~158 | 3.20 ± 1.81 | 2.17 ± 1.57 | 6.53 ± 4.13 | [7] |
| Dog (with lymphoma) | Intravenous | Not specified | 2.79 ± 1.34 | 0.22 ± 0.09 | 1.66 ± 0.36 | [8] |
| Dog (with lymphoma) | Oral | Not specified | Not specified | 1.25 ± 0.65 | 1.42 ± 0.64 | [8] |
Experimental Protocols
Protocol 1: Preparation of 4-Hydroperoxycyclophosphamide for In Vivo Administration
4-OOH-CP is a commonly used precursor that generates 4-HC in solution. Due to its instability in aqueous solutions, it should be prepared fresh before each use.
Materials:
-
4-Hydroperoxycyclophosphamide (4-OOH-CP) powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles for administration
Procedure:
-
On the day of injection, weigh the required amount of 4-OOH-CP powder in a sterile microcentrifuge tube.
-
Calculate the volume of sterile PBS needed to achieve the desired final concentration.
-
Add the calculated volume of sterile PBS to the microcentrifuge tube containing the 4-OOH-CP powder.
-
Immediately vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Use the freshly prepared solution for injection without delay, ideally within 30 minutes of preparation, to minimize degradation.
Protocol 2: In Vivo Administration of 4-HC (via 4-OOH-CP)
This protocol describes the intraperitoneal (IP) injection of 4-OOH-CP in mice. This is a common route for systemic administration in preclinical studies.
Materials:
-
Freshly prepared 4-OOH-CP solution
-
Mouse to be injected
-
Appropriate syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Determine Injection Volume: Weigh the mouse to calculate the required injection volume based on the desired dosage. For example, for a 100 mg/kg dose in a 25 g mouse, the required dose is 2.5 mg. If the solution concentration is 10 mg/mL, the injection volume would be 250 µL. The injection volume should not exceed 10 mL/kg for mice.[9]
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse's head slightly downwards.[9]
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.[9]
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Slowly inject the 4-OOH-CP solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Protocol 3: Induction of Subcutaneous Tumors in Mice
This protocol outlines the procedure for establishing subcutaneous tumors using the EMT-6 murine mammary carcinoma cell line in BALB/c mice.
Materials:
-
EMT-6 cells in culture
-
Sterile PBS or serum-free culture medium
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
BALB/c mice (female, 6-8 weeks old)
-
70% ethanol
Procedure:
-
Cell Preparation: Culture EMT-6 cells to 70-80% confluency.[10] Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10^6 cells/mL.
-
Animal Preparation: Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol. Shave the fur on the flank or back of the mouse where the tumor will be implanted.
-
Injection: Draw 0.2 mL of the cell suspension (containing 1 x 10^6 cells) into a 1 mL syringe with a 25-27 gauge needle.
-
Lift the skin on the flank of the mouse and insert the needle subcutaneously.
-
Inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 7-10 days.
Protocol 4: Assessment of Antitumor Efficacy
Tumor Volume Measurement:
-
Once tumors are palpable, measure the tumor dimensions 2-3 times per week using a digital caliper.
-
Measure the length (longest diameter) and width (shortest diameter perpendicular to the length) of the tumor.[11][12]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x Length x Width² .[11][12]
-
Record the tumor volumes for each mouse over time to generate tumor growth curves.
-
Tumor Growth Delay (TGD): TGD is calculated as the difference in the time it takes for the tumors in the treated group to reach a predetermined volume (e.g., 1000 mm³) compared to the control group.[13]
Protocol 5: Assessment of In Vivo Toxicity
Animal Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, posture, activity level, and fur texture.[14]
-
Record body weights at least twice weekly. A body weight loss of more than 20% is a common endpoint for euthanasia.
Hematological Analysis:
-
Collect blood samples (e.g., via submandibular or saphenous vein) into EDTA-coated tubes at predetermined time points (e.g., before treatment and at nadir, typically 7-14 days post-treatment).[11][15]
-
Perform a complete blood count (CBC) to assess parameters such as white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.[4][6]
Serum Biochemistry:
-
Collect blood into serum separator tubes.[11]
-
Centrifuge the blood to separate the serum.
-
Analyze the serum for key biochemical markers of organ toxicity, including:
-
Liver function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[16][17]
-
Kidney function: Blood urea (B33335) nitrogen (BUN) and creatinine.[16][17]
-
Necropsy and Histopathology:
-
At the end of the study, or if humane endpoints are reached, euthanize the animals.
-
Perform a gross necropsy to examine major organs for any abnormalities.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and fix them in 10% neutral buffered formalin for subsequent histopathological analysis.
Mechanism of Action & Signaling Pathways
4-HC exerts its cytotoxic effects primarily through its conversion to phosphoramide (B1221513) mustard, which is a potent DNA alkylating agent.[1] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. Oxidative stress also plays a significant role in 4-HC-induced cell death.
DNA Damage Response and p53 Activation
The DNA cross-links formed by phosphoramide mustard trigger the DNA damage response (DDR) pathway.
Mitochondrial (Intrinsic) Pathway of Apoptosis
DNA damage and cellular stress induced by 4-HC activate the mitochondrial pathway of apoptosis, which is regulated by the BCL-2 family of proteins.
Oxidative Stress Pathway
4-HC can induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to its cytotoxic effects.
References
- 1. Intracellular activation of this compound into a DNA-alkylating agent in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 5. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
- 6. medigraphic.com [medigraphic.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. biorxiv.org [biorxiv.org]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. unirv.edu.br [unirv.edu.br]
- 13. Bax/Bak activation in the absence of Bid, Bim, Puma, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Biochemistry Parameters in C57BL/6J Mice after Blood Collection from the Submandibular Vein and Retroorbital Plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. igbzpan.pl [igbzpan.pl]
- 17. Serum biochemical analysis to indicate pathogenic risk on mouse Mus musculus exposure to source of drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Hydroxycyclophosphamide in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of 4-hydroxycyclophosphamide (B600793), the primary active metabolite of the anticancer prodrug cyclophosphamide (B585), in human plasma. The inherent instability of this compound necessitates immediate derivatization upon sample collection to ensure accurate and reproducible results.[1][2][3] This document outlines validated methodologies using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which are commonly employed for this purpose.
Metabolic Activation of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP450) enzymes in the liver to exert its cytotoxic effects.[4][5][6][7] The initial and critical step in this bioactivation pathway is the conversion of cyclophosphamide to this compound.[4][6] This active metabolite is then transported to target cells, where it undergoes further transformation to the ultimate alkylating agent, phosphoramide (B1221513) mustard, which is responsible for the drug's therapeutic activity.[3][7] Therefore, the systemic concentration of this compound is a key indicator of cyclophosphamide's intracellular activation and therapeutic potential.[3][4]
Caption: Metabolic activation of the prodrug cyclophosphamide.
Analytical Methodologies
The quantification of this compound in plasma is challenging due to its instability, with a half-life of approximately 4 minutes.[2][3][8] To overcome this, derivatization is performed immediately after sample collection to form a stable product.[1][2][3] The most common derivatizing agents are semicarbazide (B1199961) and phenylhydrazine.[1][3][4]
Method 1: LC-MS/MS with Semicarbazide Derivatization
This is a highly sensitive and selective method for the simultaneous quantification of cyclophosphamide and this compound.
Experimental Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
Detailed Protocol
-
Sample Collection and Derivatization:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the derivatized plasma, add an internal standard (e.g., this compound-d4).[4]
-
Precipitate proteins by adding a mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v).[1]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is suitable.[4][5]
-
Mobile Phase: A gradient elution using 0.01% formic acid in water and methanol.[4][5]
-
Injection Volume: 10 µL.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized this compound and the internal standard. For the semicarbazide derivative of this compound (4-OHCP-SCZ), the transition m/z 333.7 > 221.0 is monitored.[4][5]
-
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | 4-OHCP-SCZ | 4-OHCP-SCZ | 4-OHCP-SCZ |
| Technique | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Linearity Range | 2.5 - 1,000 ng/mL[4][5] | 5 - 4,000 ng/mL[2] | 50 - 5,000 ng/mL[1] |
| LLOQ | 2.5 ng/mL[4][5] | 5 ng/mL[2] | 50 ng/mL[1] |
| Internal Standard | 4-OHCP-d4-SCZ[4][5] | 4-OHCP-d4-SCZ[2] | Isotopically labelled cyclophosphamide and hexamethylphosphoramide[1] |
| Accuracy | Meets FDA requirements[4] | < 15% deviation[2] | < 15%[1] |
| Precision | Meets FDA requirements[4] | < 15% RSD[2] | < 15%[1] |
Method 2: HPLC-UV with Semicarbazide Derivatization
This method offers a more accessible alternative to LC-MS/MS, although it may have lower sensitivity.
Detailed Protocol
-
Sample Collection and Derivatization:
-
Follow the same procedure as for the LC-MS/MS method to collect and derivatize the plasma sample with semicarbazide. The derivatization can be performed at 60°C for 60 minutes.[9]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C8 or C18 column. For instance, a 25 cm C8 column with a 5 µm particle size.[10]
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 0.025 M potassium phosphate buffer, pH 6.0) in a ratio of approximately 15:85 (v/v).[10]
-
Quantitative Data Summary
| Parameter | Method 4 | Method 5 |
| Analyte | 4-OHCP-Semicarbazone | 4-OHCP-Semicarbazone |
| Technique | HPLC-UV | HPLC-UV |
| Linearity Range | 50 - 5,000 ng/mL[10] | Not specified |
| LLOQ | 50 ng/mL[10] | 25 ng/mL (as mg/l)[9] |
| Accuracy | < 7%[10] | Not specified |
| Precision | < 7%[10] | Between-assay CV of 7.0-7.7%[9] |
Alternative Derivatization Agents
While semicarbazide is widely used, other derivatizing agents have also been successfully employed:
-
Phenylhydrazine: This agent reacts with this compound to form a stable derivative that can be analyzed by LC-MS/MS.[3][11]
-
2,4-Dinitrophenylhydrazine: This reagent forms a dinitrophenylhydrazone derivative, which can be quantified by liquid chromatography with UV detection at 357 nm.[8]
Conclusion
The quantification of this compound in plasma is a critical component of pharmacokinetic and therapeutic drug monitoring studies for cyclophosphamide. The methods detailed in these application notes, particularly the LC-MS/MS-based approaches, provide the necessary sensitivity and selectivity for accurate measurement. Proper sample handling, with immediate derivatization, is paramount to obtaining reliable data. Researchers should select the method that best fits their available instrumentation and the specific requirements of their study.
References
- 1. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound [frontiersin.org]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide and this compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in plasma, as 2,4-dinitrophenylhydrazone derivative of aldophosphamide, by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of this compound in serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Enantioselective analysis of this compound in human plasma with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Hydroxycyclophosphamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of 4-hydroxycyclophosphamide (B600793) (4-OHCP), the primary active metabolite of the anticancer prodrug cyclophosphamide (B585) (CP), in human plasma. Due to the inherent instability of 4-OHCP, a derivatization step is crucial for reliable measurement. This protocol outlines procedures for sample collection, stabilization, extraction, and subsequent analysis using a UPLC-MS/MS system. The method demonstrates high sensitivity, specificity, and a broad dynamic range, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in oncology and drug development.
Introduction
Cyclophosphamide is a widely used alkylating agent effective against a broad spectrum of cancers.[1] It is a prodrug that requires bioactivation by hepatic cytochrome P450 enzymes (primarily CYP2B6, CYP2C9, and CYP3A4) to its active metabolite, this compound.[1][2][3] 4-OHCP exists in equilibrium with its tautomer, aldophosphamide, which then decomposes to the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein.[1][4] Given that the therapeutic efficacy of cyclophosphamide is dependent on the concentration of 4-OHCP, its accurate measurement in biological matrices is critical for understanding its pharmacology and optimizing patient therapy.[5]
The primary challenge in quantifying 4-OHCP is its instability in plasma, with a half-life of approximately four minutes.[6] To overcome this, immediate derivatization upon sample collection is necessary to form a stable product for analysis.[6][7] This application note provides a comprehensive protocol for the stabilization of 4-OHCP with semicarbazide, followed by a robust LC-MS/MS method for its quantification alongside the parent drug, cyclophosphamide.
Bioactivation of Cyclophosphamide
Cyclophosphamide undergoes a multi-step bioactivation process initiated in the liver. The key steps are outlined in the signaling pathway diagram below.
Caption: Bioactivation pathway of Cyclophosphamide.
Experimental Protocol
This protocol is a synthesis of methodologies presented in the scientific literature.[5][6][7][8]
Materials and Reagents
-
Cyclophosphamide (CP) reference standard
-
4-Hydroperoxycyclophosphamide (precursor to 4-OHCP)
-
Isotopically labeled internal standards (e.g., d4-CP, 4-OHCP-d4)[6][8]
-
Phenylhydrazine[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Collection and Stabilization
Due to the rapid degradation of 4-OHCP, immediate stabilization is critical.
-
Collect whole blood samples in tubes containing K2EDTA as an anticoagulant.
-
Immediately after collection, add a pre-determined volume of a derivatizing agent solution to the blood sample. Semicarbazide is a commonly used agent.[5][7][8]
-
Mix the sample gently by inversion.
-
Centrifuge the sample to separate the plasma.
-
Transfer the stabilized plasma supernatant to a clean tube and store at -80°C until analysis.
Sample Preparation (Protein Precipitation)
-
Thaw the stabilized plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution containing isotopically labeled CP and derivatized 4-OHCP.[7]
-
Add 300 µL of cold protein precipitation solvent (e.g., methanol:acetonitrile 1:1, v/v).[7]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Workflow
Caption: LC-MS/MS workflow for 4-OHCP analysis.
Liquid Chromatography Conditions
The following are representative chromatographic conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition 1[7] | Condition 2[5][8] | Condition 3[6] |
| Column | Zorbax Extend C18 (150 x 2.1 mm, 5 µm) | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Thermo Scientific Hypersil BDS C18 (100 x 2.1 mm, 3.0 µm) |
| Mobile Phase A | 1 mM Ammonium Hydroxide in Water | 0.01% Formic Acid in Water | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 0.40 mL/min | 0.15 mL/min | 0.35 mL/min |
| Gradient | Gradient starting at 10% B | Gradient Elution | Isocratic (55% B) |
| Run Time | 6 min | 6 min | 3 min |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cyclophosphamide (CP) | 261.0 | 140.0 | [6] |
| d4-Cyclophosphamide (d4-CP) | 265.0 | 140.0 | [6] |
| 4-OHCP-Semicarbazide (SCZ) | 333.7 | 221.0 | [5][8] |
| 4-OHCP-d4-Semicarbazide | 337.7 | 225.1 | [5][8] |
| 4-OHCP-Phenylhydrazine | 367.3 | 147.1 | [6] |
Quantitative Performance
The following table summarizes the quantitative performance of various published methods, demonstrating the sensitivity and dynamic range achievable.
| Parameter | Method 1[7] | Method 2[6] | Method 3[5][8] |
| Analyte | 4-OHCP | 4-OHCP | 4-OHCP |
| LLOQ (ng/mL) | 50 | 3.424 | 2.5 |
| Linear Range (ng/mL) | 50 - 5000 | 3.424 - 3424 | 2.5 - 1000 |
| Precision (%RSD) | < 15% | < 15% | Not Specified |
| Accuracy (%Dev) | < 15% | < 15% | Meets FDA requirements |
| Analyte | CP | CP | CP |
| LLOQ (ng/mL) | 200 | 34.24 | 5 |
| Linear Range (ng/mL) | 200 - 40,000 | 34.24 - 34,240 | 5 - 60,000 |
| Precision (%RSD) | < 15% | < 15% | Not Specified |
| Accuracy (%Dev) | < 15% | < 15% | Meets FDA requirements |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of cyclophosphamide and its unstable active metabolite, this compound, in human plasma. The key to successful analysis is the immediate derivatization of 4-OHCP upon sample collection. The described sample preparation and analytical conditions offer the necessary performance for demanding research applications, including detailed pharmacokinetic and pharmacodynamic assessments that can contribute to the optimization of cyclophosphamide therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cyclophosphamide and this compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stable 4-Hydroxycyclophosphamide Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycyclophosphamide (B600793) (4-OHCP) is the principal active metabolite of the widely used anticancer prodrug cyclophosphamide (B585). Its high reactivity and inherent instability in aqueous solutions present significant challenges for in vitro and in vivo experimental design. These application notes provide detailed protocols for the preparation, handling, and application of 4-OHCP solutions to ensure experimental reproducibility and accuracy. This document outlines methods for preparing stable stock and working solutions, summarizes stability data under various conditions, and provides protocols for key cellular assays.
Chemical Properties and Mechanism of Action
This compound exists in equilibrium with its tautomer, aldophosphamide (B1666838).[1][2] This equilibrium is crucial as aldophosphamide spontaneously decomposes to form the ultimate cytotoxic agents: phosphoramide (B1221513) mustard and acrolein.[2][3] Phosphoramide mustard is a potent DNA alkylating agent that forms inter- and intra-strand cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[4][5] Acrolein, a byproduct, is known to contribute to urothelial toxicity.[3]
The cytotoxic effects of 4-OHCP are mediated through the induction of DNA damage, which activates downstream signaling pathways involving cell cycle arrest and apoptosis.[6] Both caspase-dependent and -independent apoptotic pathways can be triggered, often involving the B-cell lymphoma 2 (Bcl-2) family of proteins and the tumor suppressor p53.[6]
Preparation of this compound Solutions
Due to its instability, 4-OHCP is often generated in situ from a more stable precursor, 4-hydroperoxycyclophosphamide (4-HC).[4] 4-HC readily converts to 4-OHCP in aqueous solutions.
Materials
-
4-Hydroperoxycyclophosphamide (4-HC)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
Protocol for Preparing a Stock Solution (10 mM 4-HC in DMSO)
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Under a chemical fume hood, weigh out the required amount of 4-HC powder.
-
Dissolve the 4-HC powder in sterile DMSO to a final concentration of 10 mM.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7] To prevent degradation from moisture, it is recommended to store under an inert gas like nitrogen.[7]
Protocol for Preparing a Working Solution for In Vitro Experiments
-
Thaw a single-use aliquot of the 10 mM 4-HC stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
Use the working solution immediately for treating cells.
Note: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol for Preparing a Formulation for In Vivo (Mouse) Administration
This protocol is adapted from a method for preparing a similar compound for intraperitoneal injection and a known formulation for 4-HC.[7][8]
-
Prepare a 25 mg/mL stock solution of 4-HC in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL 4-HC stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL working solution.
-
The final solution should be clear. Administer to animals immediately after preparation.
Stability of this compound
The stability of 4-OHCP is highly dependent on pH, temperature, and the composition of the solution. Its degradation is accelerated in the presence of serum albumin.[9]
| Condition | Solvent/Buffer | Temperature | Half-life / Stability | Reference(s) |
| In Blood/Plasma | Human Blood | 37°C | ~4 minutes | [10] |
| Rat Plasma | In vitro | ~5.2 minutes | [11] | |
| In Buffer | 0.5 M Tris buffer, pH 7.4 | 37°C | Negligible conversion to phosphoramide mustard and acrolein | [12] |
| 0.5 M Phosphate buffer, pH 8.0 | 37°C | k = 0.126 min⁻¹ for conversion to phosphoramide mustard and acrolein | [12] | |
| Aqueous buffer, pH ~5 | - | A stable equilibrium mixture can be prepared | [8] | |
| Storage | DMSO Stock Solution | -80°C | Up to 6 months | [7] |
| DMSO Stock Solution | -20°C | Up to 1 month | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of 4-OHCP on cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 4-HC in complete culture medium from the stock solution. Replace the medium in the wells with 100 µL of the diluted 4-HC solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 4-HC concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of 4-HC for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
DNA Cross-linking Assay (Modified Alkaline Comet Assay)
This assay detects DNA interstrand cross-links.
-
Cell Treatment: Treat a single-cell suspension with the desired concentrations of 4-HC.
-
Irradiation: After treatment, place the cell suspensions on ice and irradiate with a fixed dose of X-rays (e.g., 5 Gy) to introduce single-strand breaks.
-
Embedding: Mix approximately 2 x 10⁴ cells with low melting point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a suitable fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Analysis: Visualize the slides using a fluorescence microscope. A decrease in the comet tail moment in irradiated, 4-HC-treated cells compared to irradiated control cells indicates the presence of DNA cross-links.
Visualizations
Signaling Pathway of this compound
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of 4-HC using the MTT assay.
Logical Relationship for DNA Cross-link Detection by Comet Assay
Caption: Principle of DNA cross-link detection using the modified alkaline comet assay.
References
- 1. Kinetic characterization of the catalysis of "activated" cyclophosphamide (this compound/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labs.childrenshospital.org [labs.childrenshospital.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of pharmacological agents [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Pharmacokinetics of this compound and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The mechanism of activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxycyclophosphamide Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of 4-hydroxycyclophosphamide (B600793) (4-OHCP), the active metabolite of cyclophosphamide, using two common colorimetric assays: the MTT and LDH assays.
Introduction to this compound Cytotoxicity
This compound (4-OHCP) is the principal pharmacologically active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1][2] Its cytotoxic effects are primarily attributed to its alkylating properties, leading to DNA damage and the induction of cell death pathways.[3] Understanding the cytotoxic profile of 4-OHCP is crucial for evaluating its therapeutic efficacy and off-target toxicities.
The cytotoxicity of 4-OHCP can be mediated by various mechanisms, including the induction of apoptosis, characterized by caspase activation, and ferroptosis, an iron-dependent form of regulated cell death.[3][4] Studies have shown that 4-OHCP can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione (B108866) (GSH).[5] This oxidative stress can damage cellular components, including DNA, and trigger downstream signaling pathways that culminate in cell death.[5] One such pathway involves the NRF2/HMOX-1 axis, which is activated in response to oxidative stress.[4][6]
This document outlines the protocols for two standard assays to quantify the cytotoxic effects of 4-OHCP:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability by assessing the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7][8]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[9][11]
Data Presentation
The following tables are examples of how to structure and present quantitative data obtained from MTT and LDH assays when evaluating the cytotoxicity of 4-OHCP.
Table 1: MTT Assay - Cell Viability of [Cell Line] Treated with this compound
| 4-OHCP Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |
| 10 | 1.103 | 0.065 | 87.96% |
| 25 | 0.876 | 0.051 | 69.86% |
| 50 | 0.543 | 0.033 | 43.30% |
| 100 | 0.211 | 0.019 | 16.83% |
| 200 | 0.098 | 0.012 | 7.81% |
Table 2: LDH Assay - Cytotoxicity in [Cell Line] Treated with this compound
| 4-OHCP Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.152 | 0.011 | 0% |
| 10 | 0.234 | 0.015 | 10.25% |
| 25 | 0.418 | 0.023 | 33.25% |
| 50 | 0.675 | 0.038 | 65.38% |
| 100 | 0.891 | 0.045 | 92.38% |
| 200 | 0.956 | 0.052 | 100.50% |
| Maximum LDH Release (Lysis) | 0.972 | 0.061 | 100% |
Experimental Protocols
MTT Assay Protocol
This protocol is a widely used method for assessing cell viability and proliferation.[7][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[12] Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 4-OHCP. Include a vehicle control (medium with the same solvent concentration used to dissolve 4-OHCP).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Percent cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10][11]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Cell culture medium
-
96-well flat-bottom plates
-
Centrifuge with a plate rotor
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[11]
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer (provided in the kit) for 30-45 minutes before the end of the experiment.[14]
-
Medium background: Wells containing only culture medium.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[10]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[10][14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][11]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[10][14]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[10][11] A reference wavelength (e.g., 680 nm) can be used to correct for background absorbance.[10]
Data Analysis:
Percent cytotoxicity is calculated as: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)) * 100
Visualizations
Caption: MTT assay experimental workflow.
Caption: LDH assay experimental workflow.
References
- 1. The mechanism of activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 4-Hydroxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycyclophosphamide (4-HC) is the active metabolite of the widely used anticancer drug cyclophosphamide. Its cytotoxic effects are primarily mediated through the induction of apoptosis, or programmed cell death. Understanding the mechanisms and quantifying the extent of apoptosis induced by 4-HC is crucial for drug development and cancer research. Flow cytometry is a powerful technique for the rapid, quantitative analysis of individual cells undergoing apoptosis. This document provides detailed protocols for assessing apoptosis in response to 4-HC treatment using flow cytometry, focusing on the Annexin V/Propidium Iodide (PI) assay and the analysis of mitochondrial membrane potential.
4-HC induces apoptosis through a multifaceted mechanism that involves the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione (B108866) (GSH), leading to oxidative stress.[1][2] This can trigger both caspase-dependent and caspase-independent apoptotic pathways.[3] Key events include the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, disruption of the mitochondrial membrane potential (ΔΨm), and activation of caspases.[4]
Data Presentation
The following tables summarize quantitative data from studies on the effects of 4-Hydroperoxyifosfamide (4-OOH-IF), a closely related active metabolite of ifosfamide, on human leukemia cell lines. This data illustrates the dose- and time-dependent induction of apoptosis that can be analyzed by flow cytometry.
Table 1: Percentage of Apoptotic and Necrotic Cells in MOLT-4 and ML-1 Cell Lines after 24h and 48h Treatment with 4-OOH-IF [4]
| Cell Line | Treatment (µg/mL) | Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) |
| MOLT-4 | Control | 24 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| 4-OOH-IF (1.0) | 24 | 15.4 ± 1.2 | 3.8 ± 0.3 | |
| 4-OOH-IF (2.5) | 24 | 28.7 ± 2.1 | 7.2 ± 0.5 | |
| Control | 48 | 3.5 ± 0.3 | 2.1 ± 0.2 | |
| 4-OOH-IF (1.0) | 48 | 35.6 ± 2.8 | 10.1 ± 0.8 | |
| 4-OOH-IF (2.5) | 48 | 52.3 ± 4.1 | 18.4 ± 1.5 | |
| ML-1 | Control | 24 | 1.8 ± 0.2 | 1.1 ± 0.1 |
| 4-OOH-IF (1.0) | 24 | 9.8 ± 0.8 | 2.5 ± 0.2 | |
| 4-OOH-IF (2.5) | 24 | 18.2 ± 1.5 | 4.6 ± 0.4 | |
| Control | 48 | 2.9 ± 0.3 | 1.8 ± 0.2 | |
| 4-OOH-IF (1.0) | 48 | 22.4 ± 1.9 | 6.3 ± 0.5 | |
| 4-OOH-IF (2.5) | 48 | 39.1 ± 3.2 | 11.2 ± 0.9 |
Table 2: Activation of Caspases in MOLT-4 and ML-1 Cells after 24h Treatment with 4-OOH-IF [4]
| Cell Line | Treatment (µg/mL) | Active Caspase-3 (%) | Active Caspase-8 (%) | Active Caspase-9 (%) |
| MOLT-4 | Control | 1.5 ± 0.1 | 1.9 ± 0.2 | 2.3 ± 0.2 |
| 4-OOH-IF (1.0) | 10.2 ± 0.9 | 12.8 ± 1.1 | 14.5 ± 1.2 | |
| 4-OOH-IF (2.5) | 21.7 ± 1.8 | 25.4 ± 2.0 | 28.1 ± 2.3 | |
| ML-1 | Control | 1.2 ± 0.1 | 1.6 ± 0.1 | 2.0 ± 0.2 |
| 4-OOH-IF (1.0) | 7.6 ± 0.6 | 9.1 ± 0.8 | 10.3 ± 0.9 | |
| 4-OOH-IF (2.5) | 15.9 ± 1.3 | 18.7 ± 1.6 | 20.5 ± 1.8 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 4-HC and control cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to the desired density and treat with various concentrations of 4-HC for different time points. Include an untreated control.
-
Harvest cells by centrifugation at 300 x g for 5 minutes. For adherent cells, gently trypsinize and collect the supernatant containing floating cells.[5]
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[5]
-
Determine the cell concentration and adjust to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the instrument.
-
Acquire data for at least 10,000 events per sample.
-
Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze the fluorescence signals to distinguish between:
-
Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1
This assay identifies the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
Materials:
-
Cells treated with 4-HC and control cells
-
Complete culture medium
-
JC-1 dye solution
-
PBS, pH 7.4
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Staining:
-
Add JC-1 dye to the cell suspension to a final concentration of 2 µM.[4]
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[4]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.[4]
-
Wash the cells once with 2 mL of warm PBS.[4]
-
Resuspend the cells in 500 µL of PBS for analysis.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use a flow cytometer with 488 nm excitation.
-
Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (JC-1 aggregates) in the FL2 channel (e.g., 585/42 nm filter).[4]
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[4]
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.[4]
-
References
- 1. Cyclophosphamide-induced apoptosis in COV434 human granulosa cells involves oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of 4-Hydroxycyclophosphamide in Hematopoietic Stem Cell Purging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autologous hematopoietic stem cell transplantation (HSCT) is a crucial therapeutic strategy for various hematological malignancies and solid tumors. A significant challenge in this procedure is the potential for contamination of the hematopoietic stem cell (HSC) graft with malignant cells, which can lead to relapse. Ex vivo purging of the graft aims to eliminate these residual tumor cells while preserving the viability and repopulating capacity of the HSCs. 4-Hydroxycyclophosphamide (B600793) (4-HC), a pre-activated derivative of cyclophosphamide, is a widely used agent for this purpose. Its efficacy relies on the differential sensitivity of tumor cells and HSCs to its cytotoxic effects. This document provides detailed application notes, protocols, and supporting data on the use of 4-HC for HSC purging.
Mechanism of Action: The Basis for Selective Toxicity
4-HC is an alkylating agent that forms DNA cross-links, leading to the induction of apoptosis in rapidly dividing cells.[1] The selectivity of 4-HC for tumor cells over hematopoietic stem cells is primarily attributed to the higher expression of the enzyme aldehyde dehydrogenase (ALDH) in HSCs.[2][3] ALDH detoxifies 4-HC by converting it into the inactive metabolite, carboxyphosphamide.[4] Tumor cells, which generally have lower ALDH activity, are unable to effectively metabolize 4-HC, leading to the accumulation of its toxic metabolites and subsequent cell death.[3][4] This differential ALDH activity forms the basis of the therapeutic window for 4-HC in HSC purging.[2]
Signaling Pathway for 4-HC Induced Apoptosis and HSC Resistance
Caption: Differential metabolism of 4-HC in tumor cells versus HSCs.
Quantitative Data on 4-HC Purging Efficacy
The following tables summarize the quantitative data on the efficacy of 4-HC in purging various tumor cells from hematopoietic grafts while preserving hematopoietic progenitor cells.
Table 1: Purging of Leukemia Cells
| Cell Line/Patient Population | 4-HC Concentration | Tumor Cell Log Reduction | Hematopoietic Progenitor (CFU-GM) Recovery | Reference |
| Murine L1210 Leukemia Cells (in vitro) | 2 µg/mL (with 2mM ATP) | ≥ 4-log | "Slight degree of toxicity" | [5] |
| Acute Myelogenous Leukemia (AML) Patients (Clinical Study) | Not specified | N/A | 3-year leukemia-free survival: 56% (purged) vs. 31% (unpurged) in first remission | [6] |
Table 2: Purging of Breast Cancer Cells
| Patient Population | 4-HC Concentration (µg/mL) | Engraftment (Days to WBC >1,000/µL) | Reference |
| Metastatic Breast Cancer | 20 | 19 | [7] |
| Metastatic Breast Cancer | 40 | 20 | [7] |
| Metastatic Breast Cancer | 60 | 23 | [7] |
| Metastatic Breast Cancer | 80 | Significantly delayed | [7] |
| High-Risk Breast Cancer (with Amifostine) | Not specified | 26 | [8] |
| High-Risk Breast Cancer (4-HC alone) | Not specified | 37 | [8] |
Note: Engraftment time is an indirect measure of HSC viability and function.
Experimental Protocols
A critical step for consistent and effective 4-HC purging is the preparation of the hematopoietic cell graft. The presence of erythrocytes can interfere with the efficacy of 4-HC, making their removal essential.[9]
Experimental Workflow for 4-HC Purging
Caption: A generalized workflow for ex vivo purging of hematopoietic grafts with 4-HC.
Detailed Protocol: Ex Vivo Purging of Bone Marrow with 4-HC
This protocol is a representative example and may require optimization based on the specific cell source, tumor type, and institutional guidelines.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
Fetal Bovine Serum (FBS)
-
This compound (4-HC) stock solution (handle with appropriate safety precautions)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
DNase I
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Water bath or incubator at 37°C
-
Sterile cell culture plates
-
Methylcellulose-based medium for CFU assay (e.g., MethoCult™)
Procedure:
-
Isolation of Mononuclear Cells (MNCs): a. Dilute the bone marrow aspirate 1:2 with HBSS. b. Carefully layer the diluted bone marrow over Ficoll-Paque in a sterile conical tube. The ratio of diluted bone marrow to Ficoll-Paque should be approximately 2:1. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer (plasma and platelets) and discard. e. Collect the buffy coat layer containing the MNCs and transfer to a new sterile conical tube. f. Wash the MNCs twice with HBSS supplemented with 2% FBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: a. Resuspend the MNC pellet in a known volume of IMDM. b. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. c. Adjust the cell concentration to 1 x 10^7 viable cells/mL in IMDM with 20% FBS.
-
4-HC Incubation: a. Prepare the desired final concentration of 4-HC in the cell suspension. A dose-finding study is recommended to determine the optimal concentration for the specific application.[7] For example, concentrations ranging from 20 to 100 µg/mL have been used.[7] b. Incubate the cells with 4-HC in a 37°C water bath for 30-60 minutes with gentle agitation every 10-15 minutes.
-
Washing to Remove 4-HC: a. After incubation, add an equal volume of cold HBSS with 2% FBS to the cell suspension to stop the reaction. b. Centrifuge at 300 x g for 10 minutes at 4°C. c. Discard the supernatant and resuspend the cell pellet in fresh, cold HBSS with 2% FBS. d. Repeat the wash step two more times.
-
Post-Purging Analysis: a. Hematopoietic Progenitor Cell Viability (CFU Assay): i. Plate the washed, purged cells in a methylcellulose-based medium containing appropriate cytokines. ii. Culture for 14 days at 37°C in a humidified incubator with 5% CO2. iii. Enumerate the number of colony-forming units-granulocyte/macrophage (CFU-GM), burst-forming units-erythroid (BFU-E), and colony-forming units-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM). iv. Compare the colony counts to a non-purged control to determine the percentage of progenitor cell recovery. b. Tumor Cell Depletion: i. The method for assessing tumor cell depletion will depend on the tumor type and may include:
- Limiting dilution analysis: For assessing clonogenic tumor cell survival.
- Immunocytochemistry or flow cytometry: Using tumor-specific antibodies.
- Polymerase Chain Reaction (PCR): To detect tumor-specific genetic markers.[10]
-
Cryopreservation: a. Resuspend the final cell pellet in a cryopreservation medium (e.g., FBS with 10% DMSO). b. Freeze the cells using a controlled-rate freezer and store in liquid nitrogen vapor phase until needed for transplantation.
Conclusion
The use of this compound for hematopoietic stem cell purging is a well-established method for reducing tumor cell contamination in autologous grafts. The success of this technique relies on the differential expression of ALDH between HSCs and malignant cells. Careful protocol optimization, including cell preparation and 4-HC concentration, is crucial to maximize tumor cell killing while preserving the engraftment potential of the hematopoietic stem cells. The protocols and data presented in these application notes provide a comprehensive resource for researchers and clinicians working in the field of hematopoietic stem cell transplantation.
References
- 1. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of primitive human hematopoietic progenitors on the basis of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of aldehyde dehydrogenase in the protection of hematopoietic progenitor cells from 4-hydroperoxycyclophosphamide by interleukin 1 beta and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purging in autologous hematopoietic stem cell transplantation using adenosine triphosphate (ATP) and 4-hydroperoxycyclophosphamide (4-HC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of graft purging with 4-hydroperoxycyclophosphamide in autologous bone marrow transplantation for acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroperoxycyclophosphamide purging of breast cancer from the mononuclear cell fraction of bone marrow in patients receiving high-dose chemotherapy and autologous marrow support: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New strategies in marrow purging for breast cancer patients receiving high-dose chemotherapy with autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Density-gradient separation of autologous bone marrow grafts before ex vivo purging with 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Application Notes: 4-Hydroxycyclophosphamide as a Tool for Studying DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycyclophosphamide (4-HC) is the pre-activated, principal active metabolite of the widely used anticancer agent cyclophosphamide (B585) (CP).[1][2] Unlike its parent drug, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes, making it an invaluable tool for in vitro studies of DNA damage and repair.[3][4] 4-HC spontaneously decomposes under physiological conditions to form the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein.[1][5] Phosphoramide mustard primarily induces DNA interstrand crosslinks (ICLs), highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][5][6] This property makes 4-HC a powerful agent for inducing a specific spectrum of DNA damage, thereby enabling detailed investigation into the cellular mechanisms of DNA repair, particularly the pathways responsible for resolving ICLs.
Mechanism of Action
The utility of 4-HC as a tool in DNA repair studies stems from its well-defined mechanism of action. Once introduced into a physiological solution (e.g., cell culture medium), 4-HC is in equilibrium with its tautomer, aldophosphamide.[1][7] Aldophosphamide then spontaneously decomposes to produce phosphoramide mustard and acrolein.[1][5] Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to DNA, primarily at the N7 position of guanine (B1146940) residues.[5][8] This action can result in the formation of both intra- and interstrand DNA crosslinks (ICLs).[2] ICLs are particularly challenging for the cell to repair and are a major contributor to the compound's cytotoxicity.[9] In addition to ICLs, 4-HC degradation can generate reactive oxygen species, leading to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[10]
Caption: Mechanism of 4-HC activation and DNA damage induction.
Key DNA Repair Pathways Under Investigation
The complex lesions induced by 4-HC, particularly ICLs, require a coordinated response from multiple DNA repair pathways. Studying cellular sensitivity or resistance to 4-HC provides insights into the functionality of these pathways.
-
Fanconi Anemia (FA) Pathway: This pathway is central to the recognition and initial processing of ICLs. Deficiencies in FA proteins lead to extreme sensitivity to crosslinking agents like 4-HC.
-
Homologous Recombination (HR): Following the initial steps by the FA pathway, HR is critical for the final, error-free repair of the ICL-associated double-strand break intermediates. Key proteins include RAD51 and BRCA1/2.
-
Nucleotide Excision Repair (NER): NER proteins are involved in unhooking the crosslink from one strand of the DNA.
-
Translesion Synthesis (TLS): Specialized DNA polymerases are used to synthesize DNA across the unhooked adduct.
-
Base Excision Repair (BER): This pathway is responsible for correcting oxidative DNA damage, such as 8-oxodG, which can be induced by 4-HC.[10]
Caption: Key pathways in the repair of 4-HC-induced ICLs.
Data Presentation: Quantitative Parameters
The following table summarizes typical concentrations and IC50 values for 4-HC in various contexts, providing a baseline for experimental design.
| Parameter | Cell Line / System | Value | Application / Observation | Reference |
| IC50 | Medulloblastoma (D283 Med) | 25 µM (for 1-log cell kill) | Sensitive parental cell line. | [9] |
| IC50 | 4-HC Resistant Medulloblastoma | 125 µM (for 1-log cell kill) | Resistant line showing a 5-fold increase in IC50. | [9] |
| IC50 | Mouse Macrophage (RAW 264.7) | 145.44 µg/mL | Cytotoxicity assessment via MTT assay. | [11] |
| Working Concentration | Medulloblastoma (D283 Med) | 100 µM | Induced 1-3% crosslinking of the c-myc gene. | [9] |
| Working Concentration | Chronic Lymphocytic Leukemia (CLL) | 10 µM | Used to initiate DNA excision repair for subsequent study. | [12] |
| Working Concentration | Chinese Hamster Lung (V79) | 50 µM | Effective for inducing DNA strand lesions. | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of 4-HC and is used to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
4-HC stock solution (dissolved in DMSO or an appropriate aqueous buffer)[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14] Incubate overnight to allow for attachment.[14]
-
Drug Treatment: Prepare serial dilutions of 4-HC in complete culture medium. Remove the old medium from the wells and add 100 µL of the various 4-HC concentrations. Include a vehicle control (medium with the highest concentration of solvent used).[14]
-
Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 20-25 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][14] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the 4-HC concentration to determine the IC50 value.[15]
Protocol 2: Detection of DNA Damage using Alkaline Comet Assay
This modified protocol is designed to detect DNA interstrand crosslinks. The principle is that ICLs will reduce the amount of DNA migration caused by a fixed dose of ionizing radiation.[3]
Materials:
-
Cell suspension
-
Low melting point (LMP) agarose (B213101)
-
Pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100)[3]
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[16]
-
Neutralization buffer (0.4 M Tris, pH 7.5)[3]
-
DNA stain (e.g., SYBR Green or DAPI)
-
X-ray or gamma-ray source
Procedure:
-
Cell Treatment: Treat a single-cell suspension with the desired concentrations of 4-HC for a specified duration. Include untreated controls.[3]
-
Irradiation: After treatment, place cell suspensions on ice and irradiate with a fixed dose of X-rays (e.g., 3-5 Gy) to introduce a consistent number of single-strand breaks.[3]
-
Embedding: Mix approximately 2 x 10⁴ cells with LMP agarose (~37°C) and pipette onto a pre-coated slide. Cover with a coverslip and solidify at 4°C.[3][17]
-
Lysis: Immerse slides in cold, freshly prepared lysis solution for at least 1 hour at 4°C to remove membranes and cytoplasm.[3]
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to unwind the DNA.[16][17]
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes in the same buffer.[3]
-
Neutralization and Staining: Wash slides with neutralization buffer, followed by staining with a fluorescent DNA dye.[3]
-
Analysis: Visualize slides using a fluorescence microscope. A decrease in the comet tail moment in irradiated, 4-HC-treated cells compared to irradiated control cells indicates the presence of ICLs.[3] Quantify the tail moment for at least 50-100 cells per slide.[3]
Caption: Workflow for the modified alkaline comet assay.
Protocol 3: Immunofluorescence Staining for γH2AX Foci
This protocol detects DNA double-strand breaks (DSBs), which are key intermediates in the repair of ICLs. An increase in γH2AX foci indicates the processing of DNA damage.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[19]
-
Blocking solution (e.g., 5% BSA in PBS)[19]
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)[18]
-
Fluorescently-labeled secondary antibody (e.g., anti-mouse IgG FITC)[18]
-
DAPI counterstain
-
Antifade mounting medium (e.g., Vectashield)[18]
Procedure:
-
Cell Culture and Treatment: Seed cells onto coverslips and allow them to attach. Treat with desired concentrations of 4-HC for the appropriate time.
-
Fixation: Remove the medium and fix the cells with 4% paraformaldehyde for 10-30 minutes at room temperature.[19][20]
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes to allow antibody access to the nucleus.[19]
-
Blocking: Wash cells with PBS. Block with 5% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (e.g., diluted 1:200 to 1:800 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[18][19]
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., diluted 1:200) for 1-2 hours at room temperature in the dark.[18][19]
-
Counterstaining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 10 minutes.[18] Mount the coverslip onto a microscope slide using an antifade mounting medium.[19]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct fluorescent foci per nucleus using software like ImageJ.[18] An increase in the number of foci per cell indicates an active DNA damage response.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Induction of DNA crosslinks and DNA strand lesions by cyclophosphamide after activation by cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 7. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics | MDPI [mdpi.com]
- 8. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repair analysis of 4-hydroperoxycyclophosphamide-induced DNA interstrand crosslinking in the c-myc gene in 4-hydroperoxycyclophosphamide-sensitive and -resistant medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA repair initiated in chronic lymphocytic leukemia lymphocytes by 4-hydroperoxycyclophosphamide is inhibited by fludarabine and clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 17. neb.com [neb.com]
- 18. crpr-su.se [crpr-su.se]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static1.squarespace.com [static1.squarespace.com]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxycyclophosphamide (4-HC) Stability in Culture Media
Welcome to the technical support center for 4-Hydroxycyclophosphamide (B600793) (4-HC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 4-HC in culture media for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HC) and why is its stability in culture media a concern?
This compound (4-HC) is the primary active metabolite of the widely used anticancer prodrug, cyclophosphamide (B585). In vitro, 4-HC is in a chemical equilibrium with its tautomer, aldophosphamide. Aldophosphamide is unstable and spontaneously decomposes to form the cytotoxic agent phosphoramide (B1221513) mustard, which is responsible for the therapeutic effect, and a toxic byproduct, acrolein.[1][2][3] The inherent instability of the 4-HC/aldophosphamide equilibrium in aqueous solutions, such as cell culture media, can lead to a rapid loss of the active compound, resulting in inconsistent and unreliable experimental results.
Q2: How is 4-HC typically prepared for in vitro experiments?
Due to its instability, 4-HC is often prepared fresh for each experiment from a more stable precursor, 4-hydroperoxycyclophosphamide (4-HC).[3][4] 4-hydroperoxycyclophosphamide is typically supplied as a solid and can be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) or directly in the culture medium to generate 4-HC.[1] Stock solutions of the precursor are generally stored at -20°C or -80°C and protected from light.[1]
Q3: What is the degradation pathway of 4-HC in culture media?
The degradation of 4-HC in an aqueous environment like culture media follows a well-defined pathway. 4-HC exists in a reversible equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then undergoes an irreversible decomposition to yield phosphoramide mustard and acrolein. This process is influenced by factors such as pH and the presence of certain catalysts.
Q4: What is the half-life of 4-HC in biological fluids?
The half-life of 4-HC can vary significantly depending on the matrix. In rat plasma, the half-life has been reported to be as short as 5.2 to 8.1 minutes.[5] When formed in vivo from cyclophosphamide, its apparent half-life is longer, around 55.4 minutes in rats, as its elimination is limited by its formation rate.[5] In humans, the mean half-life of 4-HC has been reported to be approximately 7.6 hours in patients with systemic vasculitis.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with 4-HC in cell culture experiments.
Problem 1: High variability or loss of drug activity in my cell-based assays.
-
Potential Cause: Degradation of 4-HC in the culture medium before or during the experiment.
-
Troubleshooting Steps & Solutions:
-
Prepare Fresh Solutions: Always prepare 4-HC solutions immediately before use from a stable precursor like 4-hydroperoxycyclophosphamide.[1] Do not store diluted 4-HC solutions in culture media.
-
Minimize Incubation Time: If possible, reduce the incubation time of cells with 4-HC to minimize the extent of degradation.
-
Control pH: The conversion of 4-HC to its active metabolites is pH-dependent. Preparing a stable equilibrium mixture at a pH of approximately 5 can be a suitable method for in vitro use.[7] Ensure your culture medium is properly buffered.
-
Serum Considerations: Serum albumin can accelerate the decomposition of 4-HC.[5] If your experiment allows, consider reducing the serum concentration or using a serum-free medium. If serum is necessary, be aware of its potential impact on 4-HC stability and keep the concentration consistent across experiments.
-
Temperature Control: Perform dilutions and additions of 4-HC to culture plates on ice to slow down degradation before placing them in the incubator.
-
Problem 2: Inconsistent results between different batches of experiments.
-
Potential Cause: Inconsistent preparation of 4-HC stock or working solutions.
-
Troubleshooting Steps & Solutions:
-
Standardize Stock Preparation: Prepare a large batch of the precursor (4-hydroperoxycyclophosphamide) stock solution in a suitable solvent like DMSO, aliquot it into single-use volumes, and store at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all experimental and control groups, as it can have its own effects on cells.[1]
-
Accurate Pipetting: Use calibrated pipettes for all dilutions to ensure accurate and reproducible concentrations of 4-HC.
-
Quantitative Data Summary
The stability of 4-HC is highly dependent on the experimental conditions. The following table summarizes available data on its half-life.
| Matrix | Species | Half-life (t½) | Reference(s) |
| Plasma | Rat | 5.2 - 8.1 minutes | [5] |
| Plasma (apparent) | Rat | 55.4 minutes (from CP) | [5] |
| Serum | Human | 7.6 ± 2.3 hours | [6] |
| Culture Media | - | Data not readily available | - |
Note: The stability in specific culture media (e.g., RPMI-1640, DMEM) with varying serum concentrations requires empirical determination.
Experimental Protocols
Protocol 1: Preparation of 4-HC Working Solution from 4-Hydroperoxycyclophosphamide
This protocol describes the preparation of a 4-HC working solution for treating cells in culture.
Materials:
-
4-Hydroperoxycyclophosphamide (solid)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with supplements)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare Stock Solution (e.g., 10 mM):
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the required amount of 4-hydroperoxycyclophosphamide.
-
Dissolve the solid in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, for a 10 mM stock, dissolve 2.93 mg of 4-hydroperoxycyclophosphamide (MW: 293.08 g/mol ) in 1 mL of DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
-
Prepare Working Solution (e.g., 100 µM):
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution on ice.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of culture medium.
-
Mix gently by pipetting.
-
Use the working solution immediately to treat cells.
-
Protocol 2: General Method for Assessing 4-HC Stability in Culture Medium
This protocol provides a framework for determining the stability of 4-HC in a specific culture medium over time.
Materials:
-
4-HC working solution (prepared as in Protocol 1)
-
The specific cell culture medium to be tested (e.g., RPMI-1640 + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying 4-HC (e.g., HPLC-MS/MS)
-
Sterile tubes for sample collection
Procedure:
-
Preparation:
-
Prepare a fresh working solution of 4-HC in the test culture medium at a known concentration (e.g., 10 µM).
-
Dispense equal volumes of this solution into multiple sterile tubes, one for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.
-
Immediately process the sample for analysis or store it at -80°C until analysis. The method of stopping the degradation (e.g., rapid freezing, addition of a derivatizing agent) will depend on the analytical method used.
-
-
Quantification:
-
Quantify the remaining concentration of 4-HC in each sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of 4-HC versus time.
-
Calculate the half-life (t½) of 4-HC in the specific culture medium by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on 4-hydroperoxycyclophosphamide (NSC-181815): a simple preparation method and its application for the synthesis of a new class of "activated" sulfur-containing cyclophosphamide (NSC-26271) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4-Hydroxycyclophosphamide during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxycyclophosphamide (B600793) (4-OHCP) during sample preparation.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of 4-OHCP in biological samples.
Q1: My measured concentrations of 4-OHCP are inconsistent or lower than expected. What could be the cause?
A1: Low or inconsistent 4-OHCP concentrations are most commonly due to its inherent instability. 4-OHCP exists in a chemical equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[1][2][3] Aldophosphamide is susceptible to rapid degradation, leading to a loss of the parent compound. In plasma, the half-life of 4-OHCP can be as short as four minutes, necessitating immediate stabilization upon sample collection.[4][5][6][7]
Key factors contributing to degradation include:
-
Delayed Sample Processing: Any delay between sample collection and stabilization will lead to significant loss of 4-OHCP.
-
Improper Storage Temperature: Samples should be kept on ice immediately after collection and before stabilization. Post-stabilization, long-term storage should be at ultra-low temperatures (≤ -70°C).[6][8]
-
pH of the Sample Matrix: The degradation of 4-OHCP is pH-dependent. The conversion of aldophosphamide to phosphoramide (B1221513) mustard is catalyzed by basic conditions, while the initial ring-opening is acid-catalyzed.[9]
-
Enzymatic Degradation: Biological samples contain enzymes, such as aldehyde dehydrogenase and phosphodiesterases, that actively metabolize aldophosphamide.[2][3][10]
Q2: What is the recommended procedure for stabilizing 4-OHCP in plasma or blood samples?
A2: Immediate derivatization is the most effective method to stabilize 4-OHCP. This process converts the unstable aldehyde group of the tautomer, aldophosphamide, into a stable product that can be accurately quantified. The most common derivatizing agents are semicarbazide (B1199961) and phenylhydrazine (B124118).[4][5][6][8]
General Stabilization Workflow:
-
Immediate Action: The derivatizing agent should be added to the collection tube before the blood sample is drawn, or immediately after.
-
Mixing: The sample must be mixed thoroughly with the derivatizing agent.
-
Processing: Follow the specific protocol for your chosen derivatizing agent to ensure complete reaction.
-
Storage: Once derivatized, the sample is significantly more stable. However, it should still be stored at -70°C or lower for long-term stability.[6][8]
Q3: Can I store my samples before stabilization?
A3: It is strongly advised against storing samples prior to stabilization. The rapid degradation of 4-OHCP in biological matrices at room temperature, and even on ice, will lead to inaccurate results. For reliable quantification, stabilization must be the first step after sample collection.
Q4: What are the main degradation products of 4-OHCP?
A4: 4-OHCP is in equilibrium with its tautomer, aldophosphamide.[11] Aldophosphamide can then degrade via several pathways:
-
It can be oxidized by aldehyde dehydrogenase to the inactive metabolite, carboxyphosphamide.[2][3]
-
It can undergo a non-enzymatic elimination reaction to produce the cytotoxic agent phosphoramide mustard (PAM) and acrolein.[2][11]
-
In serum, it can also be enzymatically broken down by phosphodiesterases to form PAM and 3-hydroxypropionaldehyde.[10]
Q5: How does the choice of anticoagulant affect 4-OHCP stability?
A5: While the literature primarily focuses on the necessity of immediate derivatization, the choice of anticoagulant can influence the sample matrix. It is crucial to validate your analytical method with the specific anticoagulant you intend to use. Ensure that the anticoagulant does not interfere with the derivatization reaction or the subsequent analytical detection.
Data on this compound Stability
The following table summarizes the stability of 4-OHCP under various conditions, as reported in the literature. It is important to note that "stable" is often defined within the context of a specific analytical method's acceptance criteria (e.g., within 15% of the initial concentration).
| Condition | Matrix | Stabilizer | Duration | Stability | Citation(s) |
| Room Temperature | Human Plasma | None | 3 hours | Unstable (significant degradation) | [12] |
| Room Temperature | Whole Blood/Plasma | None | ~4 minutes | Half-life | [4][5][6] |
| Freeze/Thaw Cycles | Human Plasma | Phenylhydrazine | 3 cycles | Stable | [12] |
| Autosampler (4°C) | Processed Human Plasma | Phenylhydrazine | 24 hours | Stable | [12] |
| Long-term Storage (-70°C) | Human Plasma | Semicarbazide | 11 months | Stable | [8] |
| Long-term Storage (-80°C) | Aqueous Solution | None | 4 weeks | Stable | [13] |
Experimental Protocols
Below are detailed methodologies for the stabilization of 4-OHCP in biological samples using common derivatizing agents.
Protocol 1: Stabilization with Semicarbazide
This protocol is adapted from methods described for the analysis of 4-OHCP in human plasma and blood.[6][8][14]
Materials:
-
Semicarbazide hydrochloride (SCZ)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Whole blood or plasma samples
-
Microcentrifuge tubes
Procedure:
-
Prepare the Derivatizing Solution: Prepare a 2 M solution of semicarbazide hydrochloride in 50 mM potassium phosphate buffer (pH 7.4).[15]
-
Sample Collection: For each 1 mL of whole blood or plasma to be collected, add a pre-determined volume of the semicarbazide solution to the collection tube. For example, 5 µL of 2 M SCZ solution can be used for samples collected via volumetric absorptive microsampling (VAMS).[14][15]
-
Immediate Mixing: Immediately after sample collection, vortex the tube to ensure thorough mixing of the sample with the derivatizing agent.
-
Incubation (Optional but Recommended): Some protocols may include an incubation step to ensure the derivatization reaction goes to completion (e.g., 60 minutes at 60°C).[6] This step should be optimized and validated for your specific application.
-
Sample Processing: Following derivatization, proceed with your standard sample preparation workflow (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Storage: If not analyzed immediately, store the stabilized samples at -70°C or below.
Protocol 2: Stabilization with Phenylhydrazine
This protocol is based on methodologies used for the LC-MS/MS analysis of 4-OHCP.[5][12]
Materials:
-
Phenylhydrazine hydrochloride
-
Sodium citrate (B86180) buffer (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Whole blood or plasma samples
-
Microcentrifuge tubes
Procedure:
-
Prepare the Derivatizing Solution: Prepare a 4% (w/v) solution of phenylhydrazine in 0.1 M sodium citrate buffer. Adjust the pH to 6.0 using sodium hydroxide.[5]
-
Sample Collection and Stabilization: A common approach is to mix whole blood with the phenylhydrazine solution at a ratio of 4:3 (e.g., 400 µL of blood to 300 µL of 4% phenylhydrazine solution).[5] Add the derivatizing solution to the collection tube prior to adding the blood.
-
Immediate Mixing: Invert the tube several times to ensure complete mixing.
-
Incubation: Allow the mixture to stand at room temperature for approximately 45 minutes to ensure maximum derivatization.[5]
-
Plasma Separation: Centrifuge the sample (e.g., for 10 minutes at 2,000 RPM) to separate the plasma from the hematocrit.[5]
-
Further Processing: The resulting supernatant (stabilized plasma) can then be used for subsequent extraction and analysis.
-
Storage: Store the stabilized plasma at -70°C or below until analysis.
Visualizations
The following diagrams illustrate the degradation pathway of this compound and a recommended workflow for sample preparation to prevent its degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomics of cyclophosphamide 4‐hydroxylation in patients receiving post‐transplant cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The mechanism of activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Catalyzed Decomposition of this compound [benthamopenarchives.com]
- 11. Proton magnetic resonance studies of the decomposition of this compound, a microsomal metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective analysis of this compound in human plasma with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 4-Hydroxycyclophosphamide experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxycyclophosphamide (B600793) (4-HC).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with 4-HC, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing lower-than-expected cytotoxicity or inconsistent results in my cell viability assays (e.g., MTT, XTT)?
Answer: Inconsistent or low cytotoxicity with 4-HC is a frequent issue, often stemming from its inherent instability. Several factors can contribute to this:
-
Degradation in Aqueous Solutions: 4-HC is unstable in aqueous solutions and can degrade, leading to a loss of cytotoxic activity. Its half-life in plasma is short, estimated to be around 5.2 minutes in vitro in rats.[1] The degradation process is accelerated in the presence of certain components in cell culture media.
-
Influence of Serum: The presence of serum, specifically serum albumin, in the culture medium can significantly accelerate the decomposition of 4-HC.[2] Human serum albumin has been shown to catalyze the conversion of 4-HC's tautomer, aldophosphamide, to the active phosphoramide (B1221513) mustard, which can then degrade further.[2] This can lead to a rapid decrease in the effective concentration of the active compound available to the cells.
-
High Aldehyde Dehydrogenase (ALDH) Activity in Cells: The target cells may have high endogenous levels of ALDH enzymes (e.g., ALDH1A1, ALDH3A1). These enzymes detoxify 4-HC by oxidizing its tautomer, aldophosphamide, to the inactive carboxyphosphamide, thereby reducing its cytotoxic effect.[3]
-
Improper Storage and Handling: 4-HC is sensitive to temperature and should be stored under appropriate conditions (e.g., -20°C or -80°C). Repeated freeze-thaw cycles of stock solutions should be avoided.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of 4-HC immediately before each experiment.
-
Minimize Incubation Time in Serum-Containing Media: If possible, reduce the exposure time of 4-HC in serum-containing media before and during the assay. Consider serum-free or low-serum conditions for the initial treatment period, if compatible with your cell line.
-
Assess ALDH Activity: Measure the ALDH activity of your cell line to determine if it's a contributing factor to resistance. If ALDH activity is high, consider using an ALDH inhibitor as a control or using cell lines with lower ALDH expression.
-
Optimize 4-HC Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and experimental conditions.
-
Proper Handling: Ensure proper storage of 4-HC powder and stock solutions according to the manufacturer's instructions.
Question 2: My experimental results show high variability between replicates and experiments. What could be the cause?
Answer: High variability is often linked to the instability of 4-HC and inconsistencies in experimental procedures.
-
Inconsistent Solution Preparation: Even minor variations in the timing of solution preparation and addition to cells can lead to different levels of 4-HC degradation, resulting in variability.
-
Pipetting Errors: Inaccurate pipetting can lead to significant differences in the final concentration of 4-HC in each well.
-
Cell Seeding Density: Uneven cell seeding can result in different cell numbers per well, which will affect the outcome of viability assays.
-
Edge Effects in Multi-well Plates: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth, leading to an "edge effect."
-
Inconsistent Incubation Times: Variations in the incubation time with 4-HC can lead to different levels of cytotoxicity.
Solutions:
-
Standardize Protocols: Develop and strictly adhere to a standardized protocol for solution preparation, cell seeding, and incubation times.
-
Use a Master Mix: Prepare a master mix of the 4-HC treatment medium to ensure that each well receives the same concentration.
-
Careful Cell Seeding: Ensure a homogenous cell suspension before seeding and be meticulous with your pipetting to achieve consistent cell numbers across all wells.
-
Mitigate Edge Effects: To avoid edge effects, consider not using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.
-
Precise Timing: Use a multichannel pipette for simultaneous addition of 4-HC to multiple wells to ensure consistent exposure times.
Frequently Asked Questions (FAQs)
Q1: What is the active metabolite of this compound?
A1: this compound (4-HC) is itself an active metabolite of the prodrug cyclophosphamide (B585).[3] 4-HC exists in equilibrium with its open-ring tautomer, aldophosphamide.[3] Aldophosphamide is then converted to the ultimate cytotoxic alkylating agent, phosphoramide mustard, and a byproduct, acrolein.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: 4-HC is typically supplied as a lyophilized powder. It is recommended to prepare a stock solution in an appropriate solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Always refer to the manufacturer's specific instructions for storage and handling.
Q3: What is the role of Aldehyde Dehydrogenase (ALDH) in 4-HC experiments?
A3: Aldehyde Dehydrogenase (ALDH) is a family of enzymes that can detoxify 4-HC by oxidizing its tautomer, aldophosphamide, to the inactive metabolite carboxyphosphamide.[3] High levels of ALDH activity in cancer cells are a known mechanism of resistance to cyclophosphamide and its active metabolites.
Q4: Can I use 4-hydroperoxycyclophosphamide (4-HPCP) instead of 4-HC?
A4: Yes, 4-hydroperoxycyclophosphamide (4-HPCP) is a precursor that spontaneously converts to 4-HC in aqueous solutions. It is often used in in vitro experiments as a more stable way to generate 4-HC.
Quantitative Data Summary
Table 1: Stability of this compound (4-HC) in Different Media
| Condition | Half-life (t½) | Notes |
| In vitro in rat plasma | 5.2 minutes | Degradation was found to be a first-order process.[1] |
| In vivo in rats (after IV administration) | 8.1 minutes | |
| In vivo in cats (apparent half-life) | ~0.78 hours | After IV or IP administration of cyclophosphamide.[4] |
| In vivo in humans (apparent half-life) | 8.6 ± 5.8 hours | After IV administration of cyclophosphamide.[5] |
Table 2: Catalytic Rate Constants for the Decomposition of cis-4-OHCP
| Catalyst | kcat (M⁻¹ min⁻¹) at pH 7.4, 37°C |
| Phosphate Buffer | 1.13[2] |
| Human Serum Albumin | 285[2] |
| Bovine Serum Albumin | 83[2] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for this compound
This protocol outlines the steps for assessing the cytotoxicity of 4-HC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells in culture
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
This compound (4-HC)
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of 4-HC Working Solutions:
-
Prepare a stock solution of 4-HC in DMSO.
-
Immediately before treatment, prepare serial dilutions of 4-HC in serum-free medium to achieve 2x the final desired concentrations.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the 2x 4-HC working solutions to the respective wells. For control wells, add 100 µL of serum-free medium with the corresponding concentration of DMSO.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
-
Protocol 2: Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol describes a method to measure ALDH activity in a cell population using a commercially available fluorescent substrate-based assay kit (e.g., ALDEFLUOR™).
Materials:
-
Target cells in suspension
-
ALDH assay buffer (provided in the kit)
-
Activated ALDH substrate (e.g., BAAA - BODIPY™-aminoacetaldehyde)
-
ALDH inhibitor (e.g., DEAB - diethylaminobenzaldehyde)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ALDH assay buffer.
-
-
Staining:
-
For each sample, prepare two tubes: a "test" tube and a "control" tube.
-
Add the activated ALDH substrate to the "test" tube.
-
To the "control" tube, first add the ALDH inhibitor (DEAB), and then add the activated ALDH substrate. The DEAB will inhibit ALDH activity and serve as a negative control for gating.
-
Immediately mix the contents of both tubes.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in fresh ALDH assay buffer.
-
Analyze the cells on a flow cytometer. The ALDH-positive (ALDHbr) population will exhibit a bright green fluorescence.
-
Use the "control" sample (with DEAB) to set the gate for the ALDH-negative population. The "test" sample will show a shift in fluorescence for the ALDHbr cells.
-
-
Data Analysis:
-
Quantify the percentage of ALDHbr cells in the total cell population.
-
Visualizations
Caption: Metabolic activation and detoxification pathway of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with 4-HC.
References
- 1. Pharmacokinetics of this compound and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerated decomposition of this compound by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Cyclophosphamide and this compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Hydroxycyclophosphamide Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing 4-hydroxycyclophosphamide (B600793) (4-HC) concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HC) and why is it used in in-vitro assays?
A1: this compound (4-HC) is the primary active metabolite of the chemotherapy drug cyclophosphamide. Cyclophosphamide itself is a prodrug, meaning it is inactive until it is metabolized by cytochrome P450 enzymes in the liver to form 4-HC.[1] For in-vitro (cell culture) experiments, using 4-HC is essential because cultured cells typically lack the specific liver enzymes required to activate the parent drug, cyclophosphamide. 4-HC allows researchers to directly study the cytotoxic and mechanistic effects of the active compound on cancer cells.
Q2: What is the mechanism of action of this compound?
A2: this compound is an alkylating agent. It exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide breaks down into two cytotoxic compounds: phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is the primary DNA-damaging agent, forming cross-links within and between DNA strands. This damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]
Q3: Which cell viability assay is recommended for use with 4-HC?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing the cytotoxic effects of 4-HC.[2][3] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be solubilized and quantified by measuring its absorbance.[2][3]
Q4: How should I prepare and store a 4-HC stock solution?
A4: 4-HC is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a high-purity aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your assay, dilute the stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: How long should I incubate my cells with 4-HC?
A5: The optimal incubation time can vary depending on the cell line and the experimental objectives. Common incubation periods for cell viability assays range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most effective treatment duration for your specific cell model and to understand the kinetics of the cellular response.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Pipetting errors: Inaccurate liquid handling. | 1. Ensure the cell suspension is homogeneous before and during plating. 2. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| High background in assay wells | 1. Contamination of reagents: Bacterial or fungal contamination can lead to non-specific signal. 2. Compound interference: 4-HC or its breakdown products may react with the assay reagent. 3. Media components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. | 1. Use sterile techniques for all manipulations. 2. Run a control with 4-HC in cell-free media to check for direct reaction with the MTT reagent. 3. Consider using phenol red-free medium for the duration of the assay. |
| IC50 value changes between experiments | 1. 4-HC instability: 4-HC has a limited half-life in aqueous solutions like cell culture media. 2. Variations in cell health: Differences in cell passage number, confluency, or overall health. 3. Inconsistent incubation times: Both drug exposure and reagent incubation times can affect the outcome. | 1. Prepare fresh dilutions of 4-HC from a frozen stock solution immediately before each experiment. Minimize the time the diluted compound sits (B43327) at room temperature. 2. Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment. 3. Standardize all incubation periods across experiments. |
| Low signal or unexpected resistance to 4-HC | 1. Sub-optimal 4-HC concentration range: The concentrations tested may be too low to induce a significant effect. 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. 3. Degraded 4-HC: The compound may have degraded due to improper storage or handling. | 1. Perform a wide-range dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the effective concentration range. 2. Verify the expected sensitivity of your cell line from published literature if possible. 3. Use fresh aliquots of 4-HC stock solution and prepare working dilutions just before use. |
Quantitative Data Presentation
Table 1: Exemplary IC50 Values of Cyclophosphamide and Related Compounds in Various Cancer Cell Lines
Note: Data for this compound is limited in publicly available databases. The following values for the parent compound, cyclophosphamide, and other cytotoxic agents are provided for context. Researchers should determine the IC50 of 4-HC empirically for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| HEK293 | Human Embryonic Kidney | Cyclophosphamide | 48 | >100 | [4] |
| HEp2 | Human Larynx Carcinoma | Cyclophosphamide | 48 | 11.92 | [4] |
| HeLa | Human Cervical Cancer | Cyclophosphamide | 48 | 23.12 | [4] |
| HCT-116 | Human Colon Cancer | 5-Fluorouracil | 48 | ~5 | [5] |
| A549 | Human Lung Cancer | Doxorubicin | 48 | ~0.1 | [6] |
| MCF-7 | Human Breast Cancer | Tamoxifen | 48 | ~10 | [5] |
Experimental Protocols
Protocol 1: Determination of the Optimal this compound (4-HC) Concentration using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 4-HC on a chosen cancer cell line.
Materials:
-
Adherent or suspension cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (4-HC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
Day 1: Cell Seeding
-
Culture the selected cell line to ~80% confluency.
-
Harvest the cells using standard procedures (e.g., trypsinization for adherent cells).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This should be determined empirically for each cell line (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Day 2: 4-HC Treatment
-
Prepare a 10 mM stock solution of 4-HC in anhydrous DMSO.
-
Perform serial dilutions of the 4-HC stock solution in complete culture medium to obtain a range of working concentrations. A common starting point is a logarithmic range (e.g., 0.1, 1, 10, 100 µM) for a preliminary experiment, followed by a narrower, linear range around the estimated IC50 for a more precise determination.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest 4-HC concentration) and a "no-cell control" (medium only) for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different 4-HC concentrations (and controls).
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 48 hours).
Day 4: MTT Assay and Data Analysis
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each 4-HC concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the 4-HC concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of 4-HC that results in 50% cell viability.[7]
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Workflow for determining the IC50 of 4-HC using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. clyte.tech [clyte.tech]
Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxycyclophosphamide
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Hydroxycyclophosphamide (B600793) (4-OHCP) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-OHCP) and why is its solubility a concern?
A1: this compound is the primary active metabolite of the widely used anticancer prodrug, cyclophosphamide (B585).[1] It is formed in the liver through oxidation by cytochrome P450 enzymes.[1] 4-OHCP exists in a dynamic equilibrium with its tautomer, aldophosphamide, which is responsible for the generation of the ultimate cytotoxic agents: phosphoramide (B1221513) mustard and acrolein.[1]
The primary challenge for researchers is the inherent low aqueous solubility and significant instability of 4-OHCP in aqueous solutions.[2] This can lead to precipitation, inaccurate dosing, and loss of biological activity in experimental settings.
Q2: What are the recommended solvents for preparing a stock solution of 4-OHCP?
A2: Due to its low water solubility, a concentrated stock solution of 4-OHCP should be prepared in an anhydrous organic solvent. The most commonly recommended solvent is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-purity, anhydrous DMSO as any moisture can reduce the solubility of hydrophobic compounds.
Q3: Can I heat the solution to improve the solubility of 4-OHCP?
A3: It is not recommended to heat solutions containing 4-OHCP or its precursor, 4-hydroperoxycyclophosphamide. These molecules can be heat-labile, and heating may lead to degradation, compromising the integrity and activity of the compound. If gentle warming is attempted, it should be done with extreme caution and for a minimal duration, followed by an analysis to confirm the compound's integrity.
Q4: How stable is 4-OHCP in aqueous solutions and as a stock solution?
A4: 4-OHCP is highly unstable in aqueous solutions. For instance, its half-life in rat plasma at 37°C has been reported to be as short as 5.2 minutes.[2] Therefore, it is imperative to prepare fresh aqueous working solutions for each experiment and use them immediately.
In contrast, a stock solution of the closely related precursor, 4-hydroperoxycyclophosphamide, in anhydrous DMSO can be stored at -80°C for up to six months or at -20°C for one month.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Are there any commercially available formulations of 4-OHCP with improved solubility?
A5: While research into formulations like lyophilized powders of cyclophosphamide exists to enhance stability and reconstitution,[4][5][6][7][8] readily available commercial formulations of 4-OHCP specifically designed for enhanced solubility are not common. Researchers typically need to prepare their solutions from a powdered form. Some suppliers may offer kits or solutions, and it is essential to follow their specific instructions.[9][10][11]
Data Presentation: Solubility of 4-OHCP Precursor and Parent Compound
The following tables summarize the available solubility data for 4-hydroperoxycyclophosphamide (a precursor that converts to 4-OHCP in solution) and the parent compound, cyclophosphamide. This data can serve as a useful reference for preparing stock solutions.
Table 1: Solubility of 4-Hydroperoxycyclophosphamide
| Solvent | Reported Solubility | Notes |
| DMSO | 50 mg/mL | Requires sonication to achieve.[3] |
| DMSO | 2 mg/mL | Clear solution. |
Note: The discrepancy in reported DMSO solubility suggests that researchers should start by attempting to dissolve at the lower concentration and can carefully try to increase it with sonication if needed.
Table 2: Solubility of Cyclophosphamide (Parent Compound)
| Solvent | Reported Solubility |
| DMSO | ~5 mg/mL[12] |
| Ethanol | ~1 mg/mL[12] |
| Dimethyl Formamide (DMF) | ~1.4 mg/mL[12] |
| PBS (pH 7.2) | ~1.6 mg/mL[12] |
| Water | 40 mg/mL (100 mg/mL with heat) |
Experimental Protocols
Protocol 1: Preparation of a 4-OHCP Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of 4-OHCP in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound (or 4-hydroperoxycyclophosphamide) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Methodology:
-
In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of 4-OHCP powder into a sterile, amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 2 mg/mL to 10 mg/mL).
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, amber tubes to minimize light exposure and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Preparation of Working Solutions and Preventing Precipitation
Objective: To dilute the concentrated DMSO stock solution of 4-OHCP into an aqueous buffer or cell culture medium while minimizing precipitation.
Methodology:
-
Warm the desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can help maintain the solubility of the compound upon dilution.[13][14]
-
Dispense the final required volume of the pre-warmed aqueous medium into a sterile tube.
-
While vigorously vortexing or stirring the aqueous medium, add the small volume of the 4-OHCP DMSO stock solution dropwise and slowly.[13][14] This "reverse dilution" method ensures that the DMSO is rapidly dispersed, preventing localized high concentrations of 4-OHCP that can lead to precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Crucially, use the freshly prepared aqueous working solution immediately due to the high instability of 4-OHCP in aqueous environments. [2]
Mandatory Visualizations
Metabolic Activation of Cyclophosphamide
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
Troubleshooting Workflow for 4-OHCP Precipitation
Caption: Logical workflow for troubleshooting 4-OHCP precipitation issues.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
| Compound fails to dissolve in DMSO | Poor Quality Solvent: DMSO may have absorbed moisture. | Use fresh, anhydrous, high-purity DMSO. Store DMSO in small, tightly sealed aliquots to prevent water absorption.[13] |
| Insufficient Mixing: The dissolution process may be slow. | Ensure adequate vortexing. Use a sonicator for a short period (5-10 minutes) to aid dissolution.[3] | |
| Precipitate forms immediately upon dilution in aqueous buffer | Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution. | Utilize the "reverse dilution" method: add the DMSO stock slowly and dropwise into the full volume of vigorously vortexing aqueous buffer.[13][14] |
| Low Temperature of Buffer: Cold buffer can decrease the solubility of the compound. | Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the DMSO stock.[13][14] | |
| Concentration Exceeds Aqueous Solubility: The final concentration in the aqueous medium is too high. | Lower the final working concentration of 4-OHCP. The aqueous solubility is very low, so high concentrations are often not achievable.[14] | |
| Solution is initially clear but becomes cloudy over time | Compound Degradation: 4-OHCP is highly unstable in aqueous solutions and degrades over time. | Prepare working solutions fresh immediately before each experiment and use them without delay. Do not store aqueous solutions of 4-OHCP.[2][12] |
| Supersaturation: The initial dilution created a supersaturated state that is not stable. | Use the solution immediately after preparation. If precipitation still occurs, the concentration is likely too high for the final solvent composition. | |
| Interaction with Media Components: Components in complex cell culture media (e.g., salts, proteins) can cause precipitation.[15][16][17] | Test the solubility of 4-OHCP in a simple buffer (like PBS) first. If it is soluble in the buffer but not the media, media components are likely the issue. This may limit the achievable concentration in complex media. | |
| Inconsistent experimental results | Degradation of 4-OHCP: Due to its short half-life in aqueous solution, the effective concentration of the compound may be decreasing throughout the experiment. | Ensure that the timing of cell treatment is consistent across all experiments. For longer incubation periods, be aware that the active compound concentration is diminishing. |
| Inaccurate Stock Concentration: Incomplete dissolution or degradation of the stock solution. | Always ensure the stock solution is completely dissolved and clear before use. Store stock solutions properly at -80°C in single-use aliquots.[3] |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacokinetics of this compound and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US5227374A - Lyophilized cyclophosphamide - Google Patents [patents.google.com]
- 5. Formulation and characterization of cyclophosphamide injections using lyophilization technique - Int J Pharm Chem Anal [ijpca.org]
- 6. Development of a Stable Lyophilized Cyclophosphamide Monohydrate Formulation Using Non-Aqueous Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20180256608A1 - Lyophilized Cyclophosphamide Composition and Methods of Preparation Thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit [cymitquimica.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in 4-Hydroxycyclophosphamide Bioactivity
Welcome to the technical support center for 4-hydroxycyclophosphamide (B600793) (4-OHCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in the bioactivity of this critical, yet unstable, active metabolite of cyclophosphamide (B585). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your in vitro studies.
Troubleshooting Guides
Variability in 4-OHCP bioactivity can arise from numerous factors, primarily due to its inherent chemical instability. Below are guides to help you identify and address common issues encountered during your experiments.
Issue 1: Inconsistent IC50 Values Across Experiments
Description: You observe significant differences in the calculated IC50 values for 4-OHCP in your cell-based assays from one experiment to the next.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Quantitative Consideration |
| 4-OHCP Degradation | Prepare 4-OHCP solutions immediately before use. Avoid storing aqueous solutions. If using a precursor like 4-hydroperoxycyclophosphamide, be aware of its conversion kinetics. | The half-life of 4-OHCP in blood at 37°C is approximately 4 minutes.[1] A solution of this compound prepared from a kit has a half-life of about 200 minutes at room temperature.[2] |
| Inconsistent Cell Health or Density | Use cells within a consistent and low passage number range. Ensure a single-cell suspension and accurate cell counting before plating. Seed cells at a density that ensures logarithmic growth throughout the experiment. | A 2- to 3-fold difference in IC50 values is often considered acceptable for cell-based assays, larger variations may indicate underlying issues. |
| Variability in Reagents | Use the same lot of serum, media, and other critical reagents across all experiments being compared. Serum proteins, particularly albumin, can catalyze the decomposition of 4-OHCP.[3] | The catalytic rate constant for the decomposition of cis-4-OHCP at pH 7.4 and 37°C is significantly higher in the presence of human serum albumin (285 M⁻¹ min⁻¹) compared to phosphate (B84403) buffer (1.13 M⁻¹ min⁻¹).[3] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique, especially for serial dilutions. | Small errors in serial dilutions can be magnified, leading to significant shifts in the dose-response curve. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. | Evaporation can concentrate the compound and affect cell growth, leading to skewed results in the outer wells. |
Issue 2: Low or No Apparent Bioactivity of 4-OHCP
Description: Your 4-OHCP treatment shows little to no effect on the cells, even at high concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Complete Degradation of 4-OHCP | Ensure that 4-OHCP solutions are prepared fresh and used immediately. If preparing from a kit, follow the manufacturer's instructions precisely regarding the dissolution and timing of use.[2] |
| Incorrect Preparation of Stock Solution | If using a lyophilized powder or kit, ensure it is reconstituted in the correct solvent and at the appropriate temperature to maximize initial concentration and stability. For instance, some kits require reconstitution with a sodium thiosulfate (B1220275) solution to generate 4-OHCP.[2] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to 4-OHCP. This can be due to high levels of detoxifying enzymes like aldehyde dehydrogenase (ALDH).[4] Consider using a positive control compound known to be effective in your cell line to validate the assay. |
| Buffer Composition | The conversion of 4-OHCP to the cytotoxic phosphoramide (B1221513) mustard is catalyzed by bifunctional catalysts like phosphate.[5] Using a buffer system with low phosphate concentration (e.g., Tris buffer) may result in reduced bioactivity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-OHCP) and why is it used in vitro?
A1: this compound is the primary active metabolite of the widely used anticancer and immunosuppressive drug, cyclophosphamide. Cyclophosphamide itself is a prodrug and requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted to 4-OHCP. In in vitro studies, using 4-OHCP directly bypasses the need for a metabolic activation system (like liver microsomes), allowing for a more direct assessment of its cytotoxic or biological effects on cells.
Q2: How should I prepare and store 4-OHCP solutions?
A2: Due to its high instability in aqueous solutions, it is strongly recommended to prepare 4-OHCP solutions immediately before each experiment. Lyophilized 4-OHCP or kits for its preparation should be stored at low temperatures (e.g., -75°C or lower) as recommended by the supplier.[2] Avoid repeated freeze-thaw cycles of any stock solutions. If a stock solution in an organic solvent like DMSO is prepared, it should be stored in small aliquots at -80°C.
Q3: What is the mechanism of action of 4-OHCP?
A3: 4-OHCP exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then be transported into cells where it spontaneously decomposes to form two molecules: phosphoramide mustard and acrolein. Phosphoramide mustard is a potent DNA alkylating agent that forms cross-links in DNA, leading to the inhibition of DNA replication and ultimately cell death. Acrolein is a reactive aldehyde that contributes to some of the toxic side effects of cyclophosphamide.
Q4: Can I activate cyclophosphamide in vitro instead of using 4-OHCP directly?
A4: Yes, it is possible to activate cyclophosphamide in vitro using a liver microsome preparation, typically the S9 fraction, which contains the necessary cytochrome P450 enzymes. This can be done either by pre-treating the cyclophosphamide with the microsomes and then adding the activated drug to the cells, or by co-incubating the cells, cyclophosphamide, and microsomes together.
Experimental Protocols
Protocol 1: In Vitro Activation of Cyclophosphamide using Liver S9 Fraction
This protocol describes a general method for the activation of cyclophosphamide for use in cell-based assays.
Materials:
-
Cyclophosphamide (CP)
-
Rat or human liver S9 fraction
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ice
Procedure:
-
Prepare the S9 Mix: On ice, prepare the S9 mix. For a 1 mL final volume, combine:
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (as per manufacturer's instructions)
-
Liver S9 fraction (typically 1-2 mg/mL final protein concentration)
-
-
Prepare Cyclophosphamide Solution: Dissolve cyclophosphamide in the appropriate vehicle (e.g., sterile water or culture medium) to the desired stock concentration.
-
Activation Reaction:
-
Add the cyclophosphamide solution to the S9 mix.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in a shaking water bath.
-
-
Terminate the Reaction: Stop the reaction by placing the tube on ice or by heat inactivation (e.g., 56°C for 10 minutes).
-
Remove Microsomes (Optional but Recommended): Centrifuge the reaction mixture at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomes.
-
Use the Supernatant: The supernatant contains the activated cyclophosphamide (primarily 4-OHCP) and can be sterile-filtered and added to your cell cultures.
Protocol 2: Standard MTT Cytotoxicity Assay with 4-OHCP
This protocol provides a framework for assessing the cytotoxicity of 4-OHCP using the MTT assay.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (freshly prepared solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue.
-
Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well for adherent cells) in a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach (for adherent cells).
-
-
Compound Treatment:
-
Prepare a fresh stock solution of 4-OHCP in an appropriate solvent (e.g., DMSO, followed by dilution in culture medium).
-
Perform serial dilutions of 4-OHCP in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells (typically ≤ 0.5% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of 4-OHCP. Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630-690 nm if desired) using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Cyclophosphamide Activation and Bioactivity Pathway
Caption: The metabolic activation pathway of cyclophosphamide.
Chemical Equilibrium and Decomposition of 4-OHCP
Caption: The chemical equilibrium and decomposition of 4-OHCP.
References
- 1. Determination of this compound in plasma, as 2,4-dinitrophenylhydrazone derivative of aldophosphamide, by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R,S)-4-Hydroxy cyclophosphamide preparation kit | 61903-30-8 | LCA90330 [biosynth.com]
- 3. Accelerated decomposition of this compound by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular activation of this compound into a DNA-alkylating agent in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of 4-hydroperoxycyclophosphamide and this compound to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum proteins on 4-Hydroxycyclophosphamide activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxycyclophosphamide (B600793) (4-HC) in vitro. The information addresses common issues related to the impact of serum proteins on 4-HC activity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing lower-than-expected cytotoxicity of this compound in my cell culture experiments when using media supplemented with serum?
A1: The presence of serum proteins, particularly albumin, can significantly impact the stability and activity of 4-HC in vitro. Serum albumin has been shown to catalyze the conversion of 4-HC to phosphoramide (B1221513) mustard, the primary cytotoxic metabolite.[1][2] This accelerated decomposition in the culture medium can lead to a reduction in the effective concentration of the active compound reaching the cells, resulting in decreased cytotoxicity.[1][2] The rate of this decomposition is dependent on the concentration of serum albumin.[1][2]
Q2: How does the presence of serum affect the stability of this compound in my experiments?
A2: this compound is significantly less stable in the presence of serum compared to a simple buffer solution. The rate of decomposition of cis-4-OHCP is much faster in plasma than in buffer at pH 7.4.[1][2] This is due to the catalytic activity of serum albumin, which accelerates the generation of phosphoramide mustard from aldophosphamide (B1666838), the ring-opened tautomer of 4-HC.[1][2]
Q3: Should I use serum-free media for my this compound in vitro experiments?
A3: The decision to use serum-free or serum-containing media depends on the specific goals of your experiment.
-
For mechanistic studies focusing on the direct cellular effects of 4-HC and its metabolites, using serum-free media can provide a more controlled environment and eliminate the confounding variable of protein-drug interactions.
-
For studies aiming to mimic in vivo conditions more closely, the use of serum may be more appropriate. However, it is crucial to be aware of the accelerated degradation of 4-HC and consider its impact on data interpretation. In some studies, culture in medium with serum appeared to be slightly protective against apoptosis.[3]
Q4: What is the active metabolite of this compound, and how is it formed in vitro?
A4: The primary active metabolite of this compound is phosphoramide mustard.[3] 4-HC exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then spontaneously, or through catalysis by molecules like serum albumin, decomposes to form phosphoramide mustard and acrolein.[1][2][3] Phosphoramide mustard is a potent DNA alkylating agent and is considered responsible for the anticancer activity of cyclophosphamide (B585).[3][4]
Q5: Are there alternative, more stable analogs of cyclophosphamide for in vitro use?
A5: For in vitro experiments, researchers often use pre-activated forms of cyclophosphamide, such as 4-hydroperoxycyclophosphamide (4-HC), which spontaneously converts to 4-HC in aqueous solution.[5] While this bypasses the need for metabolic activation by liver enzymes, the inherent instability of 4-HC in the presence of serum remains a factor. Other active metabolites like phosphoramide mustard can also be used directly in vitro, though their high reactivity and instability present their own challenges.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible cytotoxicity results. | Variability in serum batches: Different lots of serum can have varying protein compositions, affecting the rate of 4-HC decomposition. | 1. Use a single, large batch of serum for the entire set of experiments. 2. Consider using a serum-free medium or a defined, commercially available serum replacement. 3. Pre-screen different serum lots for their effect on 4-HC stability before commencing large-scale experiments. |
| High IC50 values compared to literature. | Decomposition of 4-HC in media: The drug may be degrading in the culture medium before it can exert its full effect on the cells, especially in the presence of serum.[1][2] | 1. Reduce the incubation time of 4-HC with the cells. 2. Consider a pre-incubation of 4-HC with serum to assess the impact on cytotoxicity in a time-dependent manner.[1][2] 3. Perform experiments in serum-free media and compare the results to those obtained with serum-containing media. |
| Unexpected cell death in control groups (serum-containing media). | Serum toxicity: Some cell lines are sensitive to components in serum. | 1. Test different types and concentrations of serum (e.g., fetal bovine serum, human serum). 2. Heat-inactivate the serum to denature complement proteins. 3. Ensure the serum is of high quality and properly stored. |
| Difficulty in measuring 4-HC concentration in culture media. | Instability and reactivity of 4-HC: 4-HC is unstable and can be challenging to quantify accurately. | 1. Use a validated analytical method, such as HPLC, for 4-HC quantification.[7] 2. To stabilize 4-HC for measurement, derivatize it with semicarbazide (B1199961) to form a stable semicarbazone.[7][8] 3. Process samples immediately after collection to minimize degradation. |
Quantitative Data Summary
Table 1: Catalytic Rate Constants (kcat) for the Decomposition of cis-4-Hydroxycyclophosphamide
| Catalyst | kcat (M⁻¹ min⁻¹) at pH 7.4, 37°C |
| Phosphate (B84403) Buffer | 1.13 |
| Bovine Serum Albumin | 83 |
| Human Serum Albumin | 285 |
| (Data sourced from Kwon et al., 1987)[1][2] |
Table 2: Pharmacokinetic Parameters of this compound (Mean ± SD)
| Parameter | Value | Reference |
| Half-life (t½) | 8.6 ± 5.8 hours | --INVALID-LINK--[9] |
| Maximum Concentration (Cmax) | 436 ± 214 ng/mL | --INVALID-LINK--[9] |
| Area Under the Curve (AUC₀-∞) | 5388 ± 2841 ng·h/mL | --INVALID-LINK--[9] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in the desired culture medium (with or without serum).
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of 4-HC. Include appropriate controls (e.g., vehicle control, untreated cells).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
(For more detailed protocols on cytotoxicity assays, refer to resources such as Promega Technical Bulletin #306 for LDH assays and various publications for MTT and other viability assays.)[10][11]
2. Measurement of this compound in Serum/Plasma
This protocol is based on the derivatization of 4-HC for HPLC analysis.
-
Sample Collection: Collect blood samples and separate the serum or plasma.
-
Derivatization: Treat the serum/plasma sample with semicarbazide at pH 7.4 to convert 4-HC to its stable aldophosphamide semicarbazone form. This reaction can be carried out at 60°C for 60 minutes.[7]
-
Extraction: Extract the derivative using an organic solvent mixture such as ethyl acetate-chloroform (75:25, v/v).[7]
-
HPLC Analysis:
-
Quantification: Use a standard curve prepared with known concentrations of 4-HC to quantify the amount in the samples.
(For detailed parameters and validation, refer to specific publications on 4-HC quantification.)[7][12][13]
Visualizations
References
- 1. Accelerated decomposition of this compound by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Intracellular activation of this compound into a DNA-alkylating agent in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of this compound in serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cyclophosphamide and this compound in cats after oral, intravenous, and intraperitoneal administration of cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide and this compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
Best practices for handling and storing 4-Hydroxycyclophosphamide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 4-Hydroxycyclophosphamide (B600793), along with troubleshooting guides and frequently asked questions for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid this compound should be stored at 4°C in a tightly sealed container, protected from direct sunlight and sources of ignition.[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Due to the compound's instability in aqueous solutions, stock solutions should be prepared fresh before use. For related compounds like 4-hydroperoxycyclophosphamide, a solubility of 2 mg/mL in DMSO has been reported.
Q3: Can I store aqueous solutions of this compound?
No, it is not recommended to store aqueous solutions of this compound. The compound is highly unstable in aqueous media and will degrade rapidly. Always prepare fresh aqueous solutions for immediate use in your experiments. The half-life of this compound in plasma at pH 7.0 and 37°C is approximately 5.2 minutes.[2]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to avoid exposure. This includes:
-
Gloves: Wear impervious, disposable gloves; double gloving is recommended.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator and ensure adequate ventilation.[1]
Q5: What is the primary mechanism of this compound degradation?
This compound exists in a tautomeric equilibrium with its open-ring form, aldophosphamide.[3] Aldophosphamide can then undergo β-elimination to generate the cytotoxic agents phosphoramide (B1221513) mustard and acrolein.[3] This decomposition is catalyzed by serum albumin.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of this compound in aqueous culture media. | Prepare fresh dilutions of this compound from a stock solution immediately before adding to the cells. Minimize the time between dilution and application. |
| Precipitation observed when diluting a DMSO stock solution in aqueous buffer. | The compound is precipitating out of the less polar solvent. | Try a serial dilution approach. Instead of a single large dilution, perform several smaller, stepwise dilutions. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your experimental system. |
| Low or no cytotoxic effect observed. | 1. Inactive compound due to improper storage. 2. Insufficient concentration or incubation time. | 1. Ensure the solid compound has been stored correctly at 4°C and protected from light. 2. Verify the concentration of your stock solution and consider optimizing the treatment concentration and duration for your specific cell line. |
Quantitative Data Summary
Solubility of Cyclophosphamide and Related Compounds
Note: Specific solubility data for this compound is limited. The following table includes data for the parent compound, cyclophosphamide, and its precursor, 4-hydroperoxycyclophosphamide, for reference.
| Compound | Solvent | Solubility |
| Cyclophosphamide (hydrate) | Water | ~40 mg/mL |
| Cyclophosphamide (hydrate) | Ethanol | ~1 mg/mL[4] |
| Cyclophosphamide (hydrate) | DMSO | ~5 mg/mL[4] |
| Cyclophosphamide (hydrate) | PBS (pH 7.2) | ~1.6 mg/mL[4] |
| 4-Hydroperoxycyclophosphamide | DMSO | 2 mg/mL |
Stability of this compound
| Medium | pH | Temperature | Half-life |
| Plasma (in vitro) | 7.0 | 37°C | 5.2 minutes[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Equilibrate the vial of solid this compound to room temperature before opening.
-
Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
This stock solution should be used immediately to prepare fresh working dilutions in your experimental buffer or media. Do not store the DMSO stock solution for extended periods.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Immediately before treatment, prepare serial dilutions of this compound from your freshly prepared stock solution in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: A logical workflow for the safe handling and use of this compound.
Caption: The chemical degradation pathway of this compound.
References
Addressing acrolein-mediated toxicity in 4-Hydroxycyclophosphamide studies
This guide provides researchers, scientists, and drug development professionals with essential information for addressing acrolein-mediated toxicity in studies involving 4-Hydroxycyclophosphamide (B600793) (4-HC).
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound and how is acrolein generated?
A1: Cyclophosphamide (B585) (CP) is a prodrug that is bioactivated by hepatic cytochrome P450 (CYP) enzymes (including CYP2A6, 2B6, 2C8, 2C9, 2C19, 3A4, and 3A5) to form this compound (4-HC).[1][2] 4-HC exists in equilibrium with its tautomer, aldophosphamide.[2][3][4] Aldophosphamide is unstable and undergoes β-elimination to break down into two key metabolites: phosphoramide (B1221513) mustard and acrolein.[1][4][5] Phosphoramide mustard is the primary alkylating agent responsible for the anti-tumor effects of cyclophosphamide.[1][5][6] Acrolein is a highly reactive, toxic α,β-unsaturated aldehyde that does not possess cytotoxic anti-tumor activity but is implicated in many of the drug's adverse side effects.[5][7]
Caption: Metabolic activation of Cyclophosphamide to 4-HC and its subsequent breakdown.
Q2: What are the primary mechanisms of acrolein-mediated toxicity?
A2: Acrolein is a highly electrophilic molecule that readily reacts with biological nucleophiles.[8][9] Its toxicity stems from several mechanisms:
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Generation of Reactive Oxygen Species (ROS): Acrolein is known to induce significant oxidative stress by generating ROS, which can lead to lipid peroxidation and damage to membranes, DNA, and proteins.[5]
-
Protein and DNA Adduct Formation: Due to its high reactivity, acrolein forms covalent adducts with nucleophilic groups on macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins and guanosine (B1672433) in DNA.[8][10] This can lead to enzyme inhibition and loss of protein function.[10]
-
Glutathione (GSH) Depletion: Acrolein rapidly conjugates with glutathione, a key intracellular antioxidant, leading to its depletion and rendering cells more susceptible to oxidative damage.[8][9]
-
Enzyme Inhibition: Acrolein can directly inhibit critical enzymes. A notable target is aldehyde dehydrogenase (ALDH), which is involved in the detoxification of both acrolein and aldophosphamide.[11][12]
Caption: Key molecular targets and cellular effects of acrolein-mediated toxicity.
Q3: Is acrolein's toxicity relevant to the overall anti-tumor effect of 4-HC/cyclophosphamide?
A3: This is a subject of ongoing research with some conflicting findings. Some studies suggest that the primary cytotoxic, anti-tumor effect of activated cyclophosphamide is overwhelmingly due to the DNA alkylating activity of phosphoramide mustard.[6][7] In these studies, compounds that release acrolein but not an alkylating agent showed no significant cytotoxicity against tumor cells.[6][7] However, other research indicates that acrolein contributes significantly to the overall toxicity profile, particularly in non-tumor tissues, causing side effects like cardiotoxicity.[12][13] Studies have shown that acrolein induces cytotoxicity and ROS production in cardiac cells, and these effects can be mitigated by acrolein scavengers.[12] Therefore, while phosphoramide mustard is the key anti-cancer agent, acrolein is a critical mediator of off-target toxicity.
Q4: What are acrolein scavengers and how can they be used in experiments?
A4: Acrolein scavengers are compounds that react with and neutralize acrolein, thus preventing it from damaging cells. They typically contain sulfur (thiol) or nitrogen (amino) groups that readily react with acrolein's electrophilic centers.[8][9]
-
Common Examples: N-acetylcysteine (NAC), mesna, hydralazine (B1673433), dimercaprol, and carnosine.[8][13][14][15]
-
Experimental Use: In 4-HC studies, scavengers can be co-incubated with the cells to determine if the observed toxicity is acrolein-dependent. A reduction in toxicity in the presence of a scavenger strongly suggests acrolein is a key mediator. This approach helps to isolate the effects of phosphoramide mustard from those of acrolein.
Troubleshooting Guide
Problem: I am observing higher-than-expected or highly variable toxicity in my cell cultures treated with 4-HC.
-
Possible Cause 1: 4-HC Instability. 4-HC is unstable in aqueous solutions, and its rate of conversion to acrolein and phosphoramide mustard is influenced by pH, temperature, and buffer composition.[16][17] The conversion can be catalyzed by phosphate (B84403) and bicarbonate ions.[16][17]
-
Solution: Prepare 4-HC solutions fresh immediately before each experiment. Avoid using phosphate or bicarbonate buffers for stock solutions if long-term stability is needed. Ensure consistent pH, temperature, and incubation times across all experiments to improve reproducibility.
-
-
Possible Cause 2: Cell Culture Media Components. Components in the cell culture media may react with 4-HC or its metabolites, altering the effective concentration and toxicity.
-
Solution: Perform preliminary experiments to characterize the stability and activity of 4-HC in your specific cell culture medium. Consider a simplified buffer system for short-term mechanistic studies, if compatible with your cells.
-
-
Possible Cause 3: High Cell Sensitivity to Acrolein. The cell line you are using may have low endogenous levels of detoxifying enzymes like ALDH or antioxidants like glutathione, making them particularly sensitive to acrolein.
-
Solution: Co-treat cells with 4-HC and a known acrolein scavenger like N-acetylcysteine (NAC).[12] If the scavenger significantly reduces toxicity, it confirms that acrolein is a major contributor. You may need to adjust the 4-HC concentration accordingly.
-
Problem: My acrolein scavenger is not reducing the toxicity of 4-HC.
-
Possible Cause 1: Insufficient Scavenger Concentration. The concentration of the scavenger may be too low to effectively neutralize the amount of acrolein being produced from the 4-HC.
-
Solution: Perform a dose-response experiment with the scavenger to find the optimal concentration that provides protection without causing toxicity itself.
-
-
Possible Cause 2: Toxicity is Not Acrolein-Mediated. In your specific experimental model, the observed toxicity may be primarily driven by phosphoramide mustard. Some studies have shown that acrolein does not significantly contribute to the cytotoxicity of activated cyclophosphamide in certain cancer cell lines.[6][7]
-
Solution: This is a valid experimental result. It suggests your system is more sensitive to the alkylating effects of phosphoramide mustard. Consider using assays that specifically measure DNA damage or cross-linking to confirm this mechanism.
-
-
Possible Cause 3: Scavenger Instability or Reactivity. The scavenger itself might be unstable in your culture medium or may be consumed by other reactive species.
-
Solution: Check the literature for the stability of your chosen scavenger under your experimental conditions. Consider testing a different class of scavenger (e.g., a hydrazine-based scavenger like hydralazine if you were using a thiol-based one like NAC).[18]
-
References
- 1. Pharmacogenetic studies related to cyclophosphamide-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Causes and possibilities to circumvent cyclophosphamide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide and acrolein induced oxidative stress leading to deterioration of metaphase II mouse oocyte quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does acrolein contribute to the cytotoxicity of cyclophosphamide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does acrolein contribute to the cytotoxicity of cyclophosphamide? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acrolein scavengers: reactivity, mechanism and impact on health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MOLECULAR MECHANISMS OF 4-HYDROXY-2-NONENAL AND ACROLEIN TOXICITY: NUCLEOPHILIC TARGETS AND ADDUCT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human aldehyde dehydrogenase 1 by the this compound degradation product acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of metabolites of cyclophosphamide in cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vet.purdue.edu [vet.purdue.edu]
- 15. researchgate.net [researchgate.net]
- 16. Further studies on the conversion of 4-hydroxyoxazaphosphorines to reactive mustards and acrolein in inorganic buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conversion of 4-hydroperoxycyclophosphamide and this compound to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [scholarworks.indianapolis.iu.edu]
Technical Support Center: 4-Hydroxycyclophosphamide (4-HC) Treatment
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing experiments involving 4-Hydroxycyclophosphamide (B600793) (4-HC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HC) and how is it related to Cyclophosphamide (CP)?
A1: this compound (4-HC) is the primary active metabolite of the widely used anticancer and immunosuppressive prodrug, Cyclophosphamide (CP).[1][2] In the body, CP is metabolically activated, primarily by cytochrome P450 enzymes in the liver, to form 4-HC.[1][3][4] 4-HC exists in equilibrium with its tautomer, aldophosphamide (B1666838).[1][2][4] This active form can freely enter cells and exert its cytotoxic effects.[1][2] For in vitro experiments, researchers often use pre-activated forms like 4-hydroperoxycyclophosphamide (4-OOH-CYP), which spontaneously converts to 4-HC in aqueous solutions, bypassing the need for metabolic activation.[1][5]
Q2: What is the mechanism of action of 4-HC?
A2: Inside the cell, 4-HC's tautomer, aldophosphamide, breaks down into two cytotoxic compounds: phosphoramide (B1221513) mustard and acrolein.[2][3] Phosphoramide mustard is the primary alkylating agent. It works by adding alkyl groups to the DNA of rapidly dividing cells, particularly at the N-7 position of guanine.[3][4] This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death (apoptosis).[3][4] Acrolein also contributes to the overall toxicity.[3]
Q3: What is a typical starting incubation time for 4-HC treatment?
A3: A typical starting incubation time for in vitro 4-HC treatment can range from a few hours to 72 hours. A common initial duration for cytotoxicity assays is 24, 48, or 72 hours.[6] However, the optimal time is highly dependent on the cell type, the experimental endpoint (e.g., apoptosis, cell viability), and the 4-HC concentration. For some applications, such as hematopoietic stem cell purging, incubation times can be much shorter, for instance, around 3 hours.[7] It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific model system.
Q4: How stable is 4-HC in cell culture media?
A4: The stability of 4-HC in aqueous solutions like cell culture media is a critical factor. The rate of its decomposition is influenced by temperature, pH, and the presence of certain media components.[8] Notably, serum albumin has been shown to accelerate the decomposition of 4-HC.[8] This suggests that the half-life of 4-HC could be shorter in media supplemented with serum compared to serum-free media. Therefore, for longer incubation periods, the effective concentration of the active compound may decrease over time, which should be considered when interpreting results.
Troubleshooting Guide
Q1: My cells show lower-than-expected cytotoxicity after 4-HC treatment. What could be the cause?
A1: There are several potential reasons for low cytotoxicity:
-
Suboptimal Incubation Time: The incubation period may be too short for the cytotoxic effects to manifest. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.
-
Incorrect Concentration: The concentration of 4-HC may be too low for your specific cell line. Cell types exhibit differential sensitivity. For example, B-cells can be more sensitive than T-cells to 4-HC.[5] Perform a dose-response experiment with a wider range of concentrations.
-
Compound Instability: As 4-HC degrades in culture media, its effective concentration decreases over time.[8] For long experiments, consider replenishing the media with fresh 4-HC.
-
Cell Resistance: Some cell lines have high levels of aldehyde dehydrogenase (ALDH), an enzyme that inactivates aldophosphamide (the precursor to the cytotoxic agents) by converting it to the non-toxic carboxyphosphamide.[1][3] This is a mechanism that protects normal hematopoietic stem cells.[1]
-
High Cell Density: A high cell density can dilute the effective concentration of the drug per cell. Ensure you are seeding cells at a consistent and appropriate density.[]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. How can I improve consistency?
A2: High variability can often be traced to technical issues:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting to prevent cells from settling.[10]
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure consistent volumes of cells and 4-HC solution are added to each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.
-
Compound Preparation: Prepare a single stock solution of 4-HC and dilute it freshly for each experiment to ensure concentration consistency.
Q3: My adherent cells are detaching after treatment, even in the control group. What should I do?
A3: Cell detachment can be a sign of general cell culture stress or issues with the experimental setup:[11][12]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve 4-HC, ensure the final concentration in the media is low (typically <0.1%) and that you include a vehicle-only control group to assess solvent toxicity.[13]
-
Harsh Media Changes: When changing media or adding the drug, do so gently to avoid disturbing the cell monolayer.
-
Suboptimal Culture Conditions: Verify that your incubator's temperature, CO2, and humidity levels are correct. Contamination can also lead to poor cell health and detachment.[][12]
Quantitative Data Summary
Table 1: Dose-Dependent Effects of 4-Hydroperoxycyclophosphamide (4-OOH-CYP) on Human Lymphocytes
| Cell Type / Function | Effective Concentration Range | Outcome |
| B-Cell (IgG Synthesis) | < 3 µg/mL | Inhibition[5] |
| T-Cell & NK Cell (Cytotoxicity) | 3 - 6 µg/mL | Inhibition[5] |
| T-Cell (Proliferation) | > 6 - 12 µg/mL | Partial Inhibition[5] |
| Suppressor T-Cell Function | 10 - 20 nmol/mL | Complete Abrogation[14] |
| Inducer T-Cell Function | > 40 nmol/mL | Sensitive[14] |
Table 2: Factors Influencing 4-HC Activity and Stability
| Factor | Effect | Implication for Experiments |
| Aldehyde Dehydrogenase (ALDH) | Inactivates aldophosphamide, conferring resistance.[1][3] | Cell lines with high ALDH expression may require higher 4-HC concentrations or longer incubation times. |
| Serum Albumin | Catalyzes the decomposition of 4-HC's precursor, aldophosphamide.[8] | The half-life of 4-HC may be shorter in serum-containing media. This can affect the outcome of long-term incubations. |
| pH | The buffer-catalyzed decomposition of 4-HC is pH-dependent.[8] | Maintain consistent pH in culture media. Phenol red indicator can help monitor pH shifts. |
Visualizations
Signaling & Metabolic Pathways
Caption: Metabolic activation pathway of Cyclophosphamide to its active and inactive metabolites.
Experimental Workflows
Caption: Standard experimental workflow for a 4-HC in vitro cytotoxicity (MTT) assay.
Logical Relationships
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Purging in autologous hematopoietic stem cell transplantation using adenosine triphosphate (ATP) and 4-hydroperoxycyclophosphamide (4-HC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated decomposition of this compound by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 12. corning.com [corning.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Hydroxycyclophosphamide by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 4-Hydroxycyclophosphamide (B600793) (4-OHCP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound (4-OHCP)?
A1: A matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of 4-OHCP, biological matrices like plasma, blood, or urine contain numerous endogenous substances (e.g., phospholipids, salts, proteins) and exogenous compounds (e.g., anticoagulants).[3][4] These can interfere with the ionization of 4-OHCP in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1][5] For instance, significant ion suppression can lead to an underestimation of the analyte's concentration.[5][6]
Q2: Why is derivatization of 4-OHCP necessary before LC-MS/MS analysis?
A2: this compound is an unstable metabolite of cyclophosphamide (B585), with a short half-life in biological fluids like plasma (approximately 4 minutes).[7] To enable accurate quantification, it must be immediately stabilized upon sample collection through a derivatization reaction.[7][8] Common derivatizing agents include phenylhydrazine (B124118) or semicarbazide (B1199961) hydrochloride (SCZ), which form a more stable product that can be extracted and analyzed by LC-MS/MS.[7][9]
Q3: What is a suitable internal standard for 4-OHCP analysis and why is it important?
A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d4 (4-OHCP-d4), is highly recommended.[9][10][11] A SIL internal standard is the ideal choice because it has nearly identical chemical and physical properties to the analyte. It will co-elute with 4-OHCP and experience similar matrix effects, thus effectively compensating for variations in sample preparation, chromatography, and ionization, which improves the accuracy and precision of the assay.[12]
Q4: Which ionization technique is more susceptible to matrix effects in 4-OHCP analysis, ESI or APCI?
A4: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[4][6][13] This is because ESI is more sensitive to changes in the droplet formation and evaporation process, which can be influenced by co-eluting matrix components.[5][14] However, the choice of ionization technique can also be dependent on the specific mass spectrometer source design.[15] While APCI may be less susceptible to matrix effects, ESI is often chosen for its suitability with a wider range of analytes, including potentially thermally labile metabolites.[6] If significant matrix effects are encountered with ESI, switching to APCI can be a viable troubleshooting step.[4]
Troubleshooting Guide
Issue 1: Poor sensitivity, low signal intensity, or high variability in 4-OHCP quantification.
-
Possible Cause: Significant ion suppression due to matrix effects.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Matrix effects are often caused by insufficient removal of interfering substances.[12] Transition from a simple protein precipitation method to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove endogenous matrix components.[3]
-
Optimize Chromatography: Modify the chromatographic method to achieve better separation between 4-OHCP and the co-eluting matrix components.[12] This can involve using a different column chemistry (e.g., UPLC columns for higher resolution), adjusting the mobile phase composition, or modifying the gradient elution profile.[9]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on 4-OHCP ionization.[16] This approach is only feasible if the resulting analyte concentration remains above the lower limit of quantification (LLOQ).[16]
-
Check for Exogenous Contaminants: Matrix effects can also arise from external sources such as polymers leached from plasticware or anticoagulants like heparin.[15] Ensure consistent use of high-quality plastic tubes and consider using an alternative anticoagulant if heparin is suspected to be the cause.[15]
-
Issue 2: Inaccurate or imprecise results despite using an internal standard.
-
Possible Cause: The chosen internal standard is not adequately compensating for the matrix effects.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: If not already in use, switch to a SIL internal standard like 4-OHCP-d4.[11][17] Its behavior will more closely mimic that of the native analyte, providing more effective correction for matrix effects.
-
Evaluate Matrix Effect in Different Lots: Assess the matrix effect across multiple sources (lots) of the biological matrix. Significant lot-to-lot variability in matrix effects can lead to inconsistent results.
-
Post-Extraction Spike Analysis: To quantify the magnitude of the matrix effect, perform a post-extraction spike experiment. Compare the peak area of 4-OHCP in a neat solution to the peak area of 4-OHCP spiked into a blank, extracted matrix sample.[12] A significant difference indicates a strong matrix effect.
-
Quantitative Data on Matrix Effects
The following table summarizes quantitative data on matrix effects and process efficiencies from a study analyzing cyclophosphamide (CP) and its metabolite 4-OHCP.
| Analyte | Concentration | Matrix Effect (%) | Extraction Efficiency (%) | Overall Process Efficiency (%) | Reference |
| CP | Low (50 ng/mL) | 6.68 | 162.14 | 10.83 | [18] |
| CP | High (2500 ng/mL) | -80.3 | 115 | 22.8 | [18] |
Note: A negative matrix effect value indicates ion suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 4-OHCP in Human Plasma
This protocol is based on the methodology described by Hall et al.[18]
-
Sample Collection and Derivatization: Immediately after blood collection in EDTA tubes, centrifuge to obtain plasma. To stabilize 4-OHCP, mix the plasma with a phenylhydrazine solution. Allow the derivatization reaction to proceed at room temperature for 45 minutes.[18]
-
Internal Standard Addition: Add the internal standard (e.g., AZD7451) to the derivatized plasma sample.[18]
-
Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system for analysis.
Protocol 2: Protein Precipitation with Volumetric Absorptive Microsampling (VAMS)
This protocol is based on the methodology described by Harahap et al.[9][10]
-
Derivatization: Add 5 µL of semicarbazide hydrochloride (SCZ) solution to the VAMS tip and let it dry.[9][10]
-
Sample Collection: Collect 25 µL of whole blood containing 4-OHCP using the derivatized VAMS tip. Allow the tip to dry at room temperature.[9]
-
Extraction: Place the VAMS tip into a microtube. Add the internal standard solution (e.g., 4-OHCP-d4) and methanol.[9][11]
-
Vortex and Centrifuge: Vortex the mixture, sonicate, and then centrifuge to precipitate proteins.[9]
-
Analysis: Transfer the supernatant for injection into the UPLC-MS/MS system.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for 4-OHCP Analysis.
Caption: Logical Flow for Troubleshooting Matrix Effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
- 18. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy Showdown: 4-Hydroxycyclophosphamide Outperforms its Prodrug Precursor, Cyclophosphamide
A direct comparison of the in vitro cytotoxic effects of 4-hydroxycyclophosphamide (B600793) and its parent compound, cyclophosphamide (B585), reveals the superior potency of the pre-activated metabolite. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their comparative efficacy, supported by experimental data and detailed methodologies.
Cyclophosphamide is a widely used chemotherapeutic agent that requires metabolic activation in the liver to exert its cytotoxic effects. This activation process, primarily mediated by cytochrome P450 enzymes (CYP2B6, 2C9, and 3A4), converts the inactive prodrug into its active metabolite, this compound.[1][2][3][4] In standard in vitro cell culture systems, where hepatic metabolic enzymes are absent, cyclophosphamide exhibits little to no direct cytotoxicity.[5] Conversely, this compound, and its more stable synthetic derivative 4-hydroperoxycyclophosphamide, are directly active and consistently demonstrate potent cytotoxic effects in a variety of cancer cell lines.[6][7][8]
Metabolic Activation: The Key to Cyclophosphamide's Cytotoxicity
The journey of cyclophosphamide from an inactive prodrug to a potent DNA alkylating agent is a multi-step process. The initial and rate-limiting step is the hydroxylation of cyclophosphamide by hepatic CYP450 enzymes to form this compound.[1][2] This active metabolite exists in equilibrium with its tautomer, aldophosphamide.[1][2][9] Aldophosphamide can then diffuse into cells and spontaneously decompose into two key molecules: phosphoramide (B1221513) mustard and acrolein.[1][9] Phosphoramide mustard is the primary cytotoxic agent that cross-links DNA, leading to the inhibition of DNA replication and ultimately, cell death.[9] Acrolein is another cytotoxic byproduct that is largely responsible for the urotoxic side effects associated with cyclophosphamide therapy.[3]
Caption: Metabolic activation pathway of cyclophosphamide.
Comparative In Vitro Cytotoxicity
The fundamental difference in the in vitro efficacy between cyclophosphamide and this compound lies in the requirement for metabolic activation. To assess the cytotoxic potential of cyclophosphamide in vitro, a metabolic activation system, such as the S-9 fraction of rat liver homogenate, must be included in the experimental setup. In contrast, this compound and its stabilized analogs can be directly applied to cell cultures.
Studies consistently demonstrate the superior cytotoxic potency of the pre-activated forms of cyclophosphamide. For instance, a study utilizing a human tumor clonogenic assay found that 4-hydroperoxycyclophosphamide was the most consistently cytotoxic compound when compared to S-9 activated-cyclophosphamide and phosphoramide mustard.[6] Another study on leukemia cell lines showed that 4-hydroperoxycyclophosphamide was more cytotoxic than 4-hydroperoxyifosfamide, a related oxazaphosphorine.[7]
The following table summarizes the available quantitative data on the in vitro efficacy of cyclophosphamide and its activated metabolites.
| Compound | Cell Line | Assay | IC50 / ID50 | Citation |
| Cyclophosphamide | Raw 264.7 | MTT Assay | 145.44 µg/mL | [10] |
| 4-Hydroperoxycyclophosphamide | 107 Human Tumors | Clonogenic Assay | 5.7 x 10⁻⁵ M (Median) | [6] |
| 4-Hydroperoxycyclophosphamide | MOLT-4 (Leukemia) | Flow Cytometry | More potent than 4-OOH-IF | [7] |
| 4-Hydroperoxycyclophosphamide | ML-1 (Leukemia) | Flow Cytometry | More potent than 4-OOH-IF | [7] |
| S-9 Activated Cyclophosphamide | 107 Human Tumors | Clonogenic Assay | Less potent than 4-OOH-CPA | [6] |
Experimental Protocols
The evaluation of the in vitro cytotoxicity of these compounds typically involves cell viability and apoptosis assays.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A range of concentrations of this compound are prepared by serial dilution. For cyclophosphamide, the compound is tested both with and without a metabolic activation system (e.g., S-9 fraction). The cell culture medium is replaced with medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for comparing in vitro efficacy.
Apoptosis Assays via Flow Cytometry
To further characterize the mode of cell death induced by these compounds, apoptosis assays using flow cytometry are employed.
-
Cell Treatment: Cells are treated with the compounds as described for the viability assay.
-
Cell Staining: Following treatment, cells are harvested and stained with fluorescent markers such as Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic/necrotic, and live).
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells in the treated groups compared to the control group indicates the induction of apoptosis.
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 6. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
- 10. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Leukemic Activity of 4-Hydroxycyclophosphamide In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro validation of the anti-leukemic activity of 4-Hydroxycyclophosphamide (4-HC), the principal active metabolite of the widely used chemotherapeutic agent, cyclophosphamide. This document outlines the mechanism of action, presents available comparative cytotoxicity data, and offers detailed experimental protocols for the assessment of 4-HC's efficacy in leukemia cell lines.
Mechanism of Action
This compound is a pre-activated form of cyclophosphamide, suitable for in vitro studies as it does not require hepatic metabolism for its cytotoxic effects. Its anti-leukemic activity is primarily mediated through its conversion to phosphoramide (B1221513) mustard, a potent alkylating agent. Phosphoramide mustard forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] 4-HC exists in equilibrium with its tautomer, aldophosphamide, which then decomposes to form phosphoramide mustard and acrolein. While phosphoramide mustard is the main cytotoxic species, acrolein can also contribute to cellular toxicity.
Comparative Cytotoxicity
For context, the following table presents a compilation of available data on the cytotoxicity of 4-hydroperoxycyclophosphamide (4-HPC) and its analogue mafosfamide, alongside IC50 values for other common chemotherapeutic agents in frequently used leukemia cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| 4-Hydroperoxycyclophosphamide (4-HPC) | MOLT-4 (ALL) | More potent than 4-OOH-IF | 48h | [2] |
| ML-1 (AML) | More potent than 4-OOH-IF | 48h | [2] | |
| Jurkat (ALL) | Data Not Available | - | - | |
| HL-60 (AML) | Data Not Available | - | - | |
| K562 (CML) | Data Not Available | - | - | |
| U937 (AML) | Data Not Available | - | - | |
| Mafosfamide | Various Tumor Types (Median) | 57 | Not Specified | [1] |
| Jurkat (ALL) | Data Not Available | - | - | |
| HL-60 (AML) | Data Not Available | - | - | |
| K562 (CML) | Data Not Available | - | - | |
| U937 (AML) | Data Not Available | - | - |
Note: ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia. IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
To validate the anti-leukemic activity of this compound in vitro, a series of well-established assays should be performed. Below are detailed protocols for cytotoxicity and apoptosis assessment.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., Jurkat, HL-60, K562, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or 4-Hydroperoxycyclophosphamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of 4-HC in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with 4-HC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with desired concentrations of 4-HC for a specified time.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways in 4-HC Induced Apoptosis
The DNA damage induced by 4-HC triggers a complex signaling cascade that culminates in apoptosis. This involves both caspase-dependent and -independent pathways. Key signaling molecules include ATM/ATR and Chk1/Chk2, which are activated in response to DNA damage and mediate cell cycle arrest and apoptosis. The intrinsic (mitochondrial) pathway is a major contributor, characterized by the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and the release of cytochrome c from the mitochondria. This leads to the activation of the caspase cascade, including the key executioner caspase-3.
This guide provides a foundational framework for the in vitro validation of this compound's anti-leukemic properties. The provided protocols and background information are intended to assist researchers in designing and executing robust experimental plans. Further investigation is warranted to establish a comprehensive profile of 4-HC's activity across a broader panel of leukemia subtypes and to further elucidate the intricate signaling networks it modulates.
References
A Comparative Guide to Analytical Methods for 4-Hydroxycyclophosphamide Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of 4-Hydroxycyclophosphamide (B600793).
The accurate quantification of this compound (4-OHCP), the active metabolite of the widely used anticancer prodrug cyclophosphamide (B585) (CP), is critical for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] The inherent instability of 4-OHCP in biological matrices presents a significant analytical challenge, necessitating a derivatization step prior to analysis to ensure accurate and reproducible results.[4][5] This guide provides a detailed comparison of various analytical methods, with a primary focus on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which have become the gold standard in bioanalysis for their sensitivity and selectivity.[2]
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes to form this compound.[6] This active metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then be converted to the cytotoxic phosphoramide (B1221513) mustard and the byproduct acrolein, or it can be detoxified to the inactive carboxyphosphamide.[6]
Comparison of Analytical Methodologies
The quantification of 4-OHCP has evolved from less sensitive methods like HPLC-UV and GC to highly sensitive and specific LC-MS/MS assays. While older methods are occasionally mentioned in the literature, they are generally considered outdated for clinical applications due to their lack of sensitivity.[7]
Quantitative Performance Data
The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of 4-OHCP in different biological matrices.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (UHPLC-MS/MS) | Method 4 (UPLC-MS/MS) |
| Matrix | Whole Blood (VAMS) | Human Plasma | Human Plasma | Dried Blood Spots (DBS) |
| Derivatizing Agent | Semicarbazide (B1199961) (SCZ) | Semicarbazide (SCZ) | Phenylhydrazine | Semicarbazide (SCZ) |
| LLOQ (ng/mL) | 2.5[1][2] | 50[4] | 3.424[5] | 5[3] |
| Linearity Range (ng/mL) | 2.5 - 1,000[1][2] | 50 - 5,000[4] | 3.424 - 3,424[5] | 5 - 4,000[3] |
| Internal Standard | 4-OHCP-d4 | Hexamethylphosphoramide | AZD7451 | 4-OHCP-d4 |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Accuracy (%) | -14.7 to 19.1 | < 15 | < 15 | Not explicitly stated |
| Precision (% RSD) | 6.94 to 9.12 | < 15 | < 15 | Not explicitly stated |
| Reference | Harahap et al., 2022[1][2][8] | Ekhart et al., 2007[4] | Hall et al., 2018[5] | Hasanah et al., 2021[3] |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and comparing analytical methods. The following sections provide an overview of the key steps involved in the quantification of 4-OHCP using LC-MS/MS.
General Experimental Workflow
The analysis of 4-OHCP typically involves sample collection, immediate derivatization to stabilize the analyte, extraction from the biological matrix, chromatographic separation, and detection by mass spectrometry.
Detailed Methodologies
Method 1: UPLC-MS/MS with Volumetric Absorptive Microsampling (VAMS)
-
Sample Preparation : Whole blood samples are collected using VAMS tips. The samples are then derivatized with semicarbazide hydrochloride (SCZ). The resulting 4-OHCP-SCZ derivative is extracted via protein precipitation.[1][2]
-
Chromatography : Separation is achieved on a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) with a gradient elution of 0.01% formic acid in water and methanol (B129727) at a flow rate of 0.15 mL/min.[1][8]
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+). The multiple reaction monitoring (MRM) transitions are m/z 333.7 > 221.0 for 4-OHCP-SCZ and m/z 337.7 > 225.1 for the internal standard, 4-OHCP-d4-SCZ.[1][8]
Method 2: LC-MS/MS in Human Plasma
-
Sample Preparation : Plasma samples are immediately treated with semicarbazide to derivatize 4-OHCP. Sample cleanup is performed by protein precipitation with a mixture of methanol and acetonitrile.[4]
-
Chromatography : A Zorbax Extend C18 column (150 x 2.1 mm, 5 µm) is used for separation with a mobile phase of 1 mM ammonium (B1175870) hydroxide (B78521) in water-acetonitrile (90:10, v/v) at a flow rate of 0.40 mL/min.[4]
-
Mass Spectrometry : Detection is carried out using an LC-MS/MS system. Specific mass transitions were not detailed in the abstract but would be optimized for the 4-OHCP-SCZ derivative.
Method 3: UHPLC-MS/MS with Phenylhydrazine Derivatization
-
Sample Preparation : Due to its instability in plasma, 4-OHCP is immediately stabilized by derivatization with phenylhydrazine. The analytes are then recovered using a liquid-liquid extraction procedure.[5]
-
Chromatography : A Thermo Scientific™ Hypersil™ BDS C18 column (2.1 × 100 mm, 3.0 μm) is employed for chromatographic separation.[5]
-
Mass Spectrometry : A UHPLC-MS/MS system is used for detection. The mass transition for the 4-OHCP derivative is m/z 367.3→147.1.[5]
Method 4: UPLC-MS/MS in Dried Blood Spots (DBS)
-
Sample Preparation : 4-OHCP in DBS is derivatized with semicarbazide. The analytes are extracted from the DBS samples using protein precipitation with methanol.[3]
-
Chromatography : Separation is performed on a UPLC H-Class BEH C18 column with a mobile phase of 0.01% formic acid-acetonitrile in a gradient mode at a flow rate of 0.2 mL/minute.[3]
-
Mass Spectrometry : A Waters Xevo TQD mass spectrometer with ESI+ is used for detection. The MRM transitions are m/z 334.10 > 221.04 for 4-OHCP-SCZ and 338.10 > 225.06 for the internal standard, 4-OHCP-d4-SCZ.[3]
Conclusion
The cross-validation of analytical methods for this compound reveals that LC-MS/MS techniques are superior in terms of sensitivity, selectivity, and throughput. The choice of matrix (plasma, whole blood, or DBS) and derivatizing agent can influence the sample preparation strategy and the achievable lower limit of quantification. The use of stable isotope-labeled internal standards, such as 4-OHCP-d4, is recommended to ensure the highest accuracy and precision. While older methods exist, modern LC-MS/MS assays are the current standard for reliable bioanalysis of this unstable but crucial metabolite. Researchers should select a method based on the specific requirements of their study, considering factors such as required sensitivity, sample volume limitations, and available instrumentation.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxycyclophosphamide and 4-Hydroperoxyifosfamide Cytotoxicity
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of two key active metabolites of cyclophosphamide (B585) and ifosfamide: 4-hydroxycyclophosphamide (B600793) (4-HC) and 4-hydroperoxyifosfamide (B1203742) (4-HPI). This document synthesizes experimental data on their relative potency, details the methodologies used for their evaluation, and illustrates the cellular pathways they impact.
Experimental evidence indicates that this compound generally demonstrates greater in vitro cytotoxicity compared to 4-hydroperoxyifosfamide.[1][2] A direct comparative study on human acute lymphoblastic leukemia (MOLT-4) and myeloblastic leukemia (ML-1) cell lines revealed that this compound was more potent in reducing cell viability.[2] Both compounds primarily induce cell death through apoptosis and necrosis, which involves the activation of caspase cascades and the disruption of the mitochondrial membrane potential.[2]
Quantitative Cytotoxicity Data
Directly comparing the half-maximal inhibitory concentration (IC50) values of this compound and 4-hydroperoxyifosfamide across a wide array of cancer cell lines from a single, unified study is challenging due to a lack of such comprehensive data in the available literature.[1] However, data from individual studies provide valuable insights into their respective potencies in different cancer types. It is crucial to interpret direct comparisons of the following IC50 values with caution, as variations in experimental conditions can influence the results.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | U87 | Glioblastoma | 15.67 ± 0.58[3] |
| This compound | T98 | Glioblastoma | 19.92 ± 1.0[3] |
| 4-Hydroperoxyifosfamide | MOLT-4 | Acute Lymphoblastic Leukemia | Less cytotoxic than 4-HC[2] |
| 4-Hydroperoxyifosfamide | ML-1 | Myeloblastic Leukemia | Less cytotoxic than 4-HC[2] |
Mechanism of Action: Signaling Pathways to Cell Death
Both this compound and 4-hydroperoxyifosfamide are alkylating agents that inflict DNA damage, thereby triggering programmed cell death, primarily through apoptosis.[1][4] This process is mediated by complex signaling pathways that can be both dependent on and independent of caspases. Upon entering the cell, these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5]
The intrinsic pathway is initiated by intracellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[5][6] This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of executioner caspases.[5] The extrinsic pathway is triggered by the binding of death ligands to receptors on the cell surface, leading to the activation of an initiator caspase, which then activates the same executioner caspases.[5]
In the case of this compound, a caspase-independent pathway has also been identified in T-cells. This pathway involves oxidative stress-induced nuclear translocation of the mitochondrial proteins, apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity of this compound and 4-hydroperoxyifosfamide.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound or 4-hydroperoxyifosfamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound or 4-hydroperoxyifosfamide in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Correlating In Vitro 4-Hydroxycyclophosphamide Sensitivity with In Vivo Tumor Response: A Comparative Guide
This guide provides a comprehensive comparison of in vitro sensitivity to 4-hydroxycyclophosphamide (B600793) (4-HC), the active metabolite of cyclophosphamide (B585), with in vivo tumor responses. It is intended for researchers, scientists, and drug development professionals seeking to understand the predictive value of preclinical chemosensitivity testing for in vivo efficacy. The guide includes detailed experimental protocols, comparative data tables, and visualizations of the underlying biological and experimental processes.
Introduction to Cyclophosphamide and In Vitro Chemosensitivity
Cyclophosphamide (CP) is a widely used alkylating agent in cancer chemotherapy for a variety of hematological and solid tumors.[1] It is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to become cytotoxic.[2][3] This activation process converts CP into its primary active metabolite, this compound (4-HC).[3][4] 4-HC exists in equilibrium with its tautomer, aldophosphamide, which can then diffuse into cells and break down into the ultimate DNA-alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[3][5][6]
Given that CP itself is inactive in vitro, chemosensitivity assays must use its activated form, 4-HC, to assess tumor cell response outside of a living organism.[1] These in vitro assays aim to predict how a patient's tumor will respond to CP treatment in vivo, with the goal of personalizing chemotherapy to improve outcomes and avoid unnecessary toxicity from ineffective drugs.[7][8][9] Studies have shown that a positive correlation often exists between the drug sensitivity of patient-derived cells ex vivo and the clinical outcome, though the strength of this correlation can vary.[10][11][12]
Mechanism of Cyclophosphamide Activation and Action
The therapeutic and toxic effects of cyclophosphamide are dependent on its complex metabolic pathway. The initial and rate-limiting step is the hydroxylation of CP in the liver to form 4-HC.[3] This metabolite is central to the drug's activity, as it is the precursor to the cytotoxic compounds that damage cancer cell DNA. The pathway involves several key steps, from activation to DNA alkylation or detoxification.
Caption: Metabolic activation pathway of Cyclophosphamide.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible results that can be meaningfully compared between in vitro and in vivo settings.
In Vitro this compound (4-HC) Sensitivity Assay
This protocol describes a generalized method for determining the 50% inhibitory concentration (IC50) of 4-HC using a colorimetric cell viability assay (e.g., MTT or ATP-based).
-
Cell Preparation:
-
Obtain fresh tumor tissue from a patient biopsy or surgical resection, or use established cancer cell lines.
-
Mechanically and enzymatically dissociate the tissue to create a single-cell suspension.
-
Culture the cells in an appropriate medium. For primary tumors, specialized culture systems like collagen gel droplets may be used to improve plating efficiency.[13]
-
-
Cell Seeding:
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Drug Exposure:
-
Prepare a series of 4-HC dilutions in culture medium. A typical concentration range might span from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the 4-HC dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment (ATP-Based Assay Example):
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add 100 µL of a cell lysis and ATP-detecting reagent to each well.
-
Shake the plate for 2 minutes to induce lysis.
-
Measure the luminescence using a microplate reader. The light intensity is directly proportional to the amount of ATP and, thus, the number of viable cells.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Calculate the percentage of cell viability for each 4-HC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the 4-HC concentration and use non-linear regression analysis to determine the IC50 value.
-
In Vivo Tumor Response Assessment
This protocol outlines a typical workflow for evaluating the efficacy of cyclophosphamide in a tumor xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Subcutaneously inject a suspension of human tumor cells (the same used in the in vitro assay) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers and calculate volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups (n=5-10 per group).
-
-
Treatment Administration:
-
Administer cyclophosphamide (e.g., via intraperitoneal injection) to the treatment group according to a specified dose and schedule (e.g., 100 mg/kg every 4 days).
-
Administer a vehicle control (e.g., saline) to the control group.
-
-
Response Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
Monitor for any signs of toxicity.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
A partial response (PR) may be defined as >50% tumor regression, and a complete response (CR) as the disappearance of the tumor.
-
Comparative Data Summary
The correlation between in vitro sensitivity and in vivo response is a critical aspect of translational cancer research. The tables below summarize representative data from various studies.
Table 1: Representative In Vitro 4-HC Sensitivity Data
| Cancer Type | Cell Line / Sample Type | In Vitro Assay | IC50 (µM) | Data Interpretation |
| Small Cell Lung Cancer | Patient-derived Cell Line | Dye Exclusion Assay | < 10 | Sensitive |
| Small Cell Lung Cancer | Patient-derived Cell Line | Dye Exclusion Assay | > 25 | Resistant |
| Non-Small Cell Lung Cancer | Patient-derived Tumor | Adhesive Culture System | 8 | Sensitive |
| Non-Small Cell Lung Cancer | Patient-derived Tumor | Adhesive Culture System | 35 | Resistant |
| Breast Cancer (4T1) | Murine Cell Line | Viability Assay | ~20 | Moderately Sensitive |
Note: IC50 values are illustrative and based on findings where lower concentrations correlate with sensitivity.
Table 2: Representative In Vivo Tumor Response Data
| Cancer Model | Treatment Regimen (CP) | Outcome |
| SCLC Xenograft | 100 mg/kg, i.p. | Complete Response in sensitive-derived model |
| SCLC Xenograft | 100 mg/kg, i.p. | Progressive Disease in resistant-derived model |
| NSCLC Xenograft | MTD (Maximum Tolerated Dose) | Tumor Regression in sensitive-derived model |
| NSCLC Xenograft | MTD (Maximum Tolerated Dose) | Tumor Growth in resistant-derived model |
| 4T1 Murine Breast Cancer | 140 mg/kg, i.p. | Significant Tumor Growth Inhibition |
Note: Outcomes are linked to the corresponding "Sensitive" or "Resistant" classifications from Table 1.
Table 3: Summary of In Vitro vs. In Vivo Correlation
| Cancer Type | Correlation Finding | Predictive Accuracy | Reference |
| Small Cell Lung Cancer | In vitro sensitivity was significantly associated with clinical response to primary and secondary therapy. | - | [10] |
| Non-Small Cell Lung Cancer | The correlation between in vitro and clinical response was not significant for any individual drug. | Poor predictive value noted in this study. | [11] |
| Various Solid Tumors | High accuracy for predicting resistance (94%) and sensitivity (76%) using an adhesive culture system. | Sensitivity: 81%, Specificity: 93% | [14] |
| Human Tumor Xenografts | A high correlation rate (83%) was achieved using AUC-based concentrations and collagen gel cultures. | True-positive: 86%, True-negative: 82% | [13] |
Experimental and Logical Workflow
The process of correlating in vitro data with in vivo outcomes follows a structured path, from initial sample acquisition to the final comparative analysis.
Caption: Workflow for correlating in vitro and in vivo results.
Discussion and Conclusion
The evidence from multiple studies suggests that in vitro chemosensitivity testing with 4-HC can be a valuable tool for predicting in vivo tumor response to cyclophosphamide. A general positive correlation is often observed, particularly in certain cancer types like small cell lung cancer.[10] For instance, one prospective study found that several parameters of in vitro drug sensitivity were significantly associated with clinical response.[10] Another study using an adhesive tumor cell culture system reported a high accuracy for predicting both sensitivity (76%) and resistance (94%).[14]
However, the correlation is not always perfect. Discrepancies can arise from numerous factors, including:
-
Tumor Heterogeneity: An in vitro sample may not represent the full complexity of the original tumor.
-
In Vivo Complexity: The tumor microenvironment, drug pharmacokinetics, and host immune responses can significantly influence drug efficacy in vivo but are absent in simple in vitro models.[15]
-
Assay Methodology: The choice of in vitro assay can impact results. Some studies suggest that 3D culture models may be more predictive than traditional 2D cultures.[12]
References
- 1. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 2. droracle.ai [droracle.ai]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comparative pharmacologic study in vitro and in vivo with cyclophosphamide (NSC-26271), cyclophosphamide metabolites, and plain nitrogen mustard compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. LAB.00003 In Vitro Chemosensitivity Assays and In Vitro Chemoresistance Assays [anthem.com]
- 8. Chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. therapyselect.de [therapyselect.de]
- 10. Correlation of in vitro drug-sensitivity testing results with response to chemotherapy and survival in extensive-stage small cell lung cancer: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of in vitro drug sensitivity testing results with response to chemotherapy and survival: comparison of non-small cell lung cancer and small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ex-Vivo Drug-Sensitivity Testing to Predict Clinical Response in Non-Small Cell Lung Cancer and Pleural Mesothelioma: A Systematic Review and Narrative Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Hydroxycyclophosphamide's Cytotoxic Activity Against Standard Chemotherapeutic Agents
For Immediate Release
This guide provides a comprehensive benchmark of the in vitro cytotoxic activity of 4-hydroxycyclophosphamide (B600793), the active metabolite of cyclophosphamide, against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of the compound's performance.
Executive Summary
This compound demonstrates significant cytotoxic activity across various cancer cell lines. While direct head-to-head comparative studies are limited, a compilation of in vitro data suggests its potency is within a clinically relevant range, comparable to standard-of-care chemotherapeutics. This guide synthesizes available data on the half-maximal inhibitory concentration (IC50) of these agents, outlines the experimental methodologies used for these assessments, and provides a visual representation of the key signaling pathway and experimental workflows.
Data Presentation: Comparative Cytotoxicity (IC50)
The following tables summarize the IC50 values for this compound and the standard chemotherapeutic agents across a range of cancer cell lines. It is critical to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell line passage number, exposure time, and the specific assay used. The data presented here is for comparative purposes and is collated from multiple sources.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87 | Glioblastoma | 15.67 ± 0.58 | [1] |
| T98 | Glioblastoma | 19.92 ± 1.00 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | More cytotoxic than 4-hydroperoxyifosfamide | [2] |
| ML-1 | Acute Myeloblastic Leukemia | More cytotoxic than 4-hydroperoxyifosfamide | [2] |
Note: Data for MOLT-4 and ML-1 cells are qualitative comparisons from a study on 4-hydroperoxycyclophosphamide, a precursor that generates this compound.
Table 2: IC50 Values of Standard Chemotherapeutic Agents
| Agent | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxorubicin | A549 | Lung Cancer | 0.23 (72h) | [3] |
| MCF-7 | Breast Cancer | 2.50 | ||
| HepG2 | Liver Cancer | 12.18 | ||
| Cisplatin | A549 | Lung Cancer | 7.49 (48h) | [4] |
| HeLa | Cervical Cancer | 3.0 ± 0.5 (48h) | [5] | |
| SKOV-3 | Ovarian Cancer | 2 to 40 (24h) | [6] | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 | [7] |
| A549 | Lung Cancer | 9.4 (24h) | [8] | |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.0004 - 0.0034 | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chemotherapeutic agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect early apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Harvesting: Collect both adherent and suspension cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[7]
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.
-
Incubation: Incubate the cells in the staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[3][11]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Metabolic activation and cytotoxic mechanism of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro benchmarking of chemotherapeutic agents.
References
- 1. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. ClinPGx [clinpgx.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Navigating Species-Specific Landscapes of 4-Hydroxycyclophosphamide Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of cyclophosphamide (B585) (CP) is paramount for the accurate translation of preclinical data to clinical outcomes. This guide provides a comparative analysis of 4-hydroxycyclophosphamide (B600793) (4-OHCP), the key active metabolite of CP, across different species, supported by experimental data and detailed protocols.
The bioactivation of the prodrug cyclophosphamide to its cytotoxic form, this compound, is a critical step governed primarily by hepatic cytochrome P450 (CYP) enzymes.[1] Subsequent detoxification of 4-OHCP is mediated by aldehyde dehydrogenases (ALDHs).[2][3] Significant interspecies variations in the activity of these enzymes lead to marked differences in the pharmacokinetic and pharmacodynamic profiles of cyclophosphamide, impacting both its efficacy and toxicity.
Comparative Analysis of this compound Formation
In vitro studies utilizing liver microsomes have revealed substantial differences in the efficiency of cyclophosphamide bioactivation among various species. These variations are critical for selecting appropriate animal models in preclinical studies and for dose adjustments in veterinary medicine.
Key Metabolic Parameters Across Species
The following table summarizes the kinetic parameters for the formation of this compound from cyclophosphamide in liver microsomes from humans, dogs, cats, and mice. The intrinsic clearance (CLint), calculated as the ratio of Vmax to KM, represents the efficiency of the metabolic process.
| Species | Apparent K_M (μM) | Apparent V_max (pmol/min/mg) | Intrinsic Clearance (V_max/K_M) (μL/min/mg) | Reference |
| Human | Data not consistently reported across studies | Data not consistently reported across studies | Significantly lower than other species | [1][4] |
| Dog | Data not consistently reported across studies | Data not consistently reported across studies | 55-fold higher than human | [1][4] |
| Cat | Data not consistently reported across studies | Data not consistently reported across studies | 2.8-fold higher than dog | [1][4] |
| Mouse | Data not consistently reported across studies | Data not consistently reported across studies | 1.2-fold higher than dog | [1][4] |
These data highlight that dog microsomes are significantly more efficient at bioactivating cyclophosphamide compared to human microsomes.[1] This difference in metabolic efficiency also translates to varying levels of cytotoxicity, as demonstrated by the IC50 values of cyclophosphamide in breast cancer cells when co-cultured with liver microsomes from different species.[1]
| Species Microsomes | IC_50 (μM) | Reference |
| Human | 1857 | [1] |
| Dog | 31.65 | [1] |
| Cat | 272.6 | [1] |
| Mouse | 44.95 | [1] |
The Enzymatic Machinery: CYP450 and ALDH Isoforms
The conversion of cyclophosphamide to this compound is primarily catalyzed by several cytochrome P450 isoforms. While multiple CYPs can contribute, studies have identified key players and their differential roles across species.
In humans, CYP2B6, CYP2C9, and CYP3A4 are the main enzymes responsible for the 4-hydroxylation of cyclophosphamide, with minor contributions from CYP2A6, CYP2C8, and CYP2C19.[5][6] Inhibition studies have shown that CYP2C inhibition drastically reduces 4-OHCP formation in humans, cats, and mice.[1] Conversely, CYP3A inhibition showed no significant change in 4-OHCP formation in these species.[1] CYP3A4 is, however, primarily responsible for the N-dechloroethylation of cyclophosphamide, a minor oxidative pathway that leads to the formation of the neurotoxic metabolite chloroacetaldehyde.[5][7]
The detoxification of this compound, which exists in equilibrium with its tautomer aldophosphamide (B1666838), is carried out by aldehyde dehydrogenases (ALDHs) that oxidize it to the inactive carboxyphosphamide.[2] In humans, ALDH1A1 is the major enzyme involved in this detoxification pathway, with lesser contributions from ALDH3A1 and ALDH5A1.[3][5] In mice, the major cytosolic aldehyde dehydrogenase, AHD-2, is primarily responsible for aldophosphamide detoxification in the liver.[8]
Experimental Protocols
In Vitro Metabolism of Cyclophosphamide using Liver Microsomes
This protocol outlines the general procedure for assessing the in vitro metabolism of cyclophosphamide to this compound using liver microsomes from different species.
1. Materials:
-
Cryopreserved liver microsomes (human, dog, cat, mouse)
-
Cyclophosphamide (CP)
-
4-hydroperoxycyclophosphamide (as a precursor to 4-OHCP for standard curve generation)[1]
-
NADPH regenerating system (e.g., Gentest™)[1]
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard for LC-MS/MS analysis (e.g., hexamethylphosphoramide)[4]
-
Specific CYP inhibitors (e.g., miconazole (B906) for CYP2C, ketoconazole (B1673606) for CYP3A, 4-(4-chlorobenzyl)pyridine (B1583355) for CYP2B)[1][4]
2. Microsomal Incubation:
-
Thaw liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer, microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding cyclophosphamide at various concentrations.
-
For inhibitor studies, pre-incubate the microsomes with the specific inhibitor before adding cyclophosphamide.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile.
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Add the internal standard.
-
Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method.[4]
4. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of 4-OHCP formed in each sample from the standard curve.
-
Calculate the reaction velocity (pmol/min/mg microsomal protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_M and V_max values.
-
Calculate the intrinsic clearance (CLint) as V_max/K_M.
Visualizing the Metabolic Landscape
To better understand the complex processes involved in this compound metabolism and the experimental approaches to study them, the following diagrams are provided.
Caption: Metabolic pathway of cyclophosphamide highlighting activation and detoxification routes.
Caption: Experimental workflow for comparing this compound metabolism across species.
References
- 1. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Detoxification of cyclophosphamide by human aldehyde dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. Characterization of the cytochrome P450 involved in side-chain oxidation of cyclophosphamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the mouse aldehyde dehydrogenases important in aldophosphamide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeepers of Cyclophosphamide Efficacy: A Comparative Guide to ALDH in 4-Hydroxycyclophosphamide Detoxification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of aldehyde dehydrogenase (ALDH) isozymes in the detoxification of 4-hydroxycyclophosphamide (B600793) (4-OHCP), the active metabolite of the widely used anticancer drug cyclophosphamide (B585). We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the critical function of ALDH in determining cyclophosphamide efficacy and resistance.
Introduction
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to form 4-OHCP. 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). Aldophosphamide can then undergo one of two fates: spontaneous decomposition into the cytotoxic agents phosphoramide (B1221513) mustard and acrolein, or enzymatic detoxification by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide.[1] The intracellular activity of ALDH is therefore a critical determinant of cellular sensitivity to cyclophosphamide.[2] High ALDH activity in normal tissues, such as hematopoietic stem cells, is believed to protect them from the drug's toxicity, while lower levels in tumor cells are thought to contribute to its therapeutic window.[3] Conversely, elevated ALDH expression in cancer cells is a well-established mechanism of drug resistance.[2][4]
This guide will delve into the experimental evidence confirming the role of specific ALDH isozymes, primarily ALDH1A1 and ALDH3A1, in 4-OHCP detoxification, providing quantitative data and detailed protocols for researchers investigating this crucial pathway.
Comparative Efficacy of ALDH in 4-OHCP Detoxification
The most direct way to assess the role of ALDH in 4-OHCP detoxification is to compare the cytotoxicity of cyclophosphamide's active metabolites in cells with varying levels of ALDH activity. The following tables summarize key findings from studies that have experimentally modulated ALDH expression or used cell lines with naturally differing ALDH levels. Mafosfamide and 4-hydroperoxycyclophosphamide (4-HC) are cyclophosphamide analogs that spontaneously generate 4-OHCP in aqueous solution, making them ideal for in vitro studies.
Table 1: Impact of ALDH1A1 Overexpression on Mafosfamide Resistance
| Cell Line | Genetic Modification | Mafosfamide IC50 (µmol/L) | Fold Resistance | Reference |
| L1210 (murine leukemia) | Parental | ~3.25 | 1 | [5][6] |
| L1210 | ALDH1 Transduced | ~13 | 4 | [5][6] |
| U937 (human myeloid leukemia) | Parental | ~8.7 | 1 | [5][6] |
| U937 | ALDH1 Transduced | ~13 | 1.5 | [5][6] |
Table 2: Impact of ALDH3A1 Expression on Mafosfamide Resistance
| Cell Line | ALDH3A1 Expression Level | Mafosfamide ED50 (µM) | Reference |
| CCD-13Lu (human lung fibroblast) | Non-expressing | 40 | [2] |
| A549 (human lung adenocarcinoma) | Expressing (also expresses ALDH1A1) | 125 | [2] |
| SF767 (human glioblastoma) | Expressing | 150 | [2] |
These data clearly demonstrate that increased expression of both ALDH1A1 and ALDH3A1 confers significant resistance to the cytotoxic effects of activated cyclophosphamide.
Kinetic Parameters of ALDH Isozymes with Aldophosphamide
The efficiency with which different ALDH isozymes detoxify aldophosphamide can be compared by examining their kinetic parameters, specifically the Michaelis constant (Km) and maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. While comprehensive kinetic data for purified human ALDH isozymes with aldophosphamide are limited, studies on purified enzymes and cell extracts provide valuable insights.
Table 3: Kinetic Parameters for Aldophosphamide/4-Hydroxycyclophosphamide Oxidation
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/g liver) | Reference |
| Mouse Liver Cytosolic Fraction | Aldophosphamide | 22 | 3310 | [7] |
| Mouse Liver Particulate Fraction | Aldophosphamide | 84 | 1170 | [7] |
| Purified Cytosolic ALDH from L1210/CPA resistant cells | This compound | 4 | Not reported in these units | [3] |
It has been noted that while both ALDH1A1 and ALDH3A1 contribute to resistance, ALDH1A1 appears to have a higher catalytic efficiency for aldophosphamide compared to ALDH3A1.[8][9]
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of cyclophosphamide and a typical experimental workflow for confirming the role of ALDH.
Caption: Metabolic activation and detoxification pathway of cyclophosphamide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAi-mediated knockdown of aldehyde dehydrogenase class-1A1 and class-3A1 is specific and reveals that each contributes equally to the resistance against 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9320722B2 - Regulators of aldehyde dehydrogenase ALDH3A1 and related therapeutic methods - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for 4-Hydroxycyclophosphamide
For researchers, scientists, and drug development professionals handling the potent cytotoxic agent 4-hydroxycyclophosphamide (B600793), ensuring its safe and effective disposal is paramount to maintaining a secure laboratory environment and preventing occupational exposure. As the principal active metabolite of cyclophosphamide (B585), this compound warrants the same rigorous handling and disposal protocols as its parent compound. Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of responsible laboratory practice.
Immediate Safety and Operational Plan
The disposal of this compound, like other cytotoxic agents, must be approached with a multi-layered strategy that encompasses personal protective equipment (PPE), designated waste streams, and meticulous decontamination. All materials contaminated with this compound are to be treated as hazardous cytotoxic waste.
Core Principles of Disposal:
-
Segregation is Key: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., vials, pipettes, culture plates), and personal protective equipment (PPE), must be segregated from regular laboratory trash.
-
Designated Cytotoxic Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic/chemotherapeutic waste. These containers are often color-coded (e.g., yellow or black) for easy identification.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound and its associated waste. This includes:
-
Gloves: Double gloving with chemotherapy-grade gloves is required. Change gloves regularly and immediately if they become contaminated.
-
Gowns: A disposable, non-permeable gown with closed cuffs provides a critical barrier.
-
Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes.
-
Respiratory Protection: If there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) should be used.
-
-
Decontamination of Work Surfaces: All surfaces and equipment potentially contaminated with this compound must be decontaminated. Studies have shown that sodium hypochlorite (B82951) (bleach) is an effective decontaminating agent for cyclophosphamide. A typical procedure involves wiping the surface with a 5.25% sodium hypochlorite solution, followed by a rinse with a neutralizing agent like sodium thiosulfate, and then a final rinse with water.
Step-by-Step Disposal Procedure for this compound Waste
-
Preparation: Before beginning any work that will generate this compound waste, ensure that a designated cytotoxic waste container is readily accessible within the work area (e.g., a biological safety cabinet or fume hood).
-
Waste Segregation at the Source: Immediately dispose of all contaminated items into the designated cytotoxic waste container. This includes:
-
Sharps: Needles, syringes, and other sharp objects should be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.
-
Liquid Waste: Unused or excess solutions of this compound should be collected in a sealed, leak-proof container. For small volumes, they can be absorbed onto a pad and disposed of in the solid waste container.
-
Solid Waste: All non-sharp contaminated items, such as gloves, gowns, bench paper, and plasticware, should be placed in a designated cytotoxic waste bag or container.
-
-
Container Management:
-
Do not overfill waste containers.
-
Securely close and seal containers when they are three-quarters full.
-
Wipe the exterior of the container with a suitable decontaminating agent before removing it from the work area.
-
-
Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for final disposal.
-
Final Disposal: The final disposal of cytotoxic waste must be in accordance with all applicable federal, state, and local regulations.[1] Incineration at a licensed hazardous waste facility is the most common and recommended method for the ultimate destruction of cytotoxic agents.
Quantitative Data on Decontamination Efficacy
The effectiveness of various cleaning solutions in decontaminating surfaces contaminated with cyclophosphamide has been scientifically evaluated. This data provides a basis for selecting appropriate decontamination agents and procedures in the laboratory.
| Decontaminating Agent | Surface Type | Number of Cleaning Sessions | Average Decontamination Efficacy (%) | Reference |
| Quaternary Ammonium | Biological Safety Cabinet | 1 | 98.710 | [2] |
| Quaternary Ammonium | Biological Safety Cabinet | 5 | 99.997 | [2] |
| Sodium Hypochlorite 0.02% | Biological Safety Cabinet | 1 | 97.027 | [2] |
| Sodium Hypochlorite 0.02% | Biological Safety Cabinet | 5 | 99.997 | [2] |
| Sodium Hypochlorite 2% | Biological Safety Cabinet | 1 | 98.008 | [2] |
| Sodium Hypochlorite 2% | Biological Safety Cabinet | 5 | 100 | [2] |
| 0.1% Chlorine Solutions | Various | Not Specified | >96.5 | [3] |
| Two- or Three-Product Cleaning Procedures | Various | Not Specified | 99.94 - 99.99 | [3] |
Experimental Protocol: Surface Decontamination Efficacy Study
The following is a generalized methodology based on studies evaluating the efficacy of cleaning solutions for cyclophosphamide contamination.
Objective: To determine the percentage removal of a known quantity of cyclophosphamide from a surface using a specific cleaning agent.
Materials:
-
Cyclophosphamide standard solution
-
Test surface (e.g., stainless steel coupons)
-
Cleaning solution (e.g., 2% sodium hypochlorite)
-
Sterile wipes
-
Collection solvent (e.g., sterile water or a specific buffer)
-
Sample vials
-
Analytical instrumentation (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS/MS)
Procedure:
-
Surface Contamination: A defined area of the test surface is deliberately contaminated with a precise amount of cyclophosphamide solution (e.g., 10 µg). The solvent is allowed to evaporate, leaving a dried residue.
-
Decontamination: The contaminated surface is cleaned using the test solution. The cleaning procedure is standardized (e.g., a specific number of wipes, contact time, and wiping pattern).
-
Residual Contamination Sampling: The cleaned area is then wiped with a new set of sterile wipes moistened with the collection solvent to recover any remaining cyclophosphamide.
-
Sample Analysis: The wipes from the previous step are extracted with a known volume of solvent, and the resulting solution is analyzed by LC-MS/MS to quantify the amount of residual cyclophosphamide.
-
Efficacy Calculation: The decontamination efficacy is calculated as the percentage of cyclophosphamide removed from the surface.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these comprehensive procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of decontamination strategies for cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling 4-Hydroxycyclophosphamide
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling 4-Hydroxycyclophosphamide. Strict adherence to these procedures is mandatory to mitigate risks associated with this cytotoxic compound.
This compound, an active metabolite of cyclophosphamide, is a potent antineoplastic and immunosuppressive agent.[1][2] Due to its hazardous nature, including potential carcinogenicity, mutagenicity, and reproductive toxicity, rigorous safety protocols are paramount during all stages of handling, from receipt to disposal.[3][4] Occupational exposure can occur through inhalation, skin contact, or accidental ingestion.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The following personal protective equipment is the minimum requirement for any procedure involving this compound. PPE should be selected based on a thorough risk assessment of the specific procedures being performed.[7]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against skin contact and absorption.[5][8] Change gloves every 30-60 minutes or immediately if contaminated.[9] |
| Gown | Disposable, fluid-resistant, solid-front gown. | Protects skin and personal clothing from splashes and contamination.[5][9] |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes of the chemical.[5][8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to prevent inhalation. | Minimizes the risk of inhaling hazardous airborne particles.[5][6] |
| Shoe Covers | Required when there is a risk of spills. | Prevents the spread of contamination outside of the designated work area.[8] |
Operational Plan: From Receipt to Use
A designated area should be established for handling this compound, clearly marked with warning signs.[3]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Recommended storage temperature is typically -10 to -25°C.[1]
2. Preparation of Solutions:
-
All handling of the powdered form, including weighing and initial solubilization, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to control aerosol generation.[3][6]
-
Prepare solutions in a manner that minimizes the creation of aerosols.
-
When dissolving, for example in DMSO, a working solution can be prepared.[10]
3. Handling and Experimental Use:
-
Always wear the full complement of prescribed PPE.
-
Use Luer-Lok syringes and other closed-system transfer devices to minimize the risk of leaks and spills.[11]
-
All work surfaces and equipment should be covered with disposable, absorbent pads.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[3][11]
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and clearly labeled chemotherapy sharps container.[9]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials should be disposed of in clearly labeled, leak-proof, yellow chemotherapy waste bags.[12]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain.[3][13]
Container Management:
-
All waste containers must be sealed when not in use and should not be overfilled.
-
Waste containers should be stored in a secure, designated area away from general laboratory traffic.
Final Disposal:
-
Trace chemotherapy waste is typically incinerated.[12]
-
Arrange for pickup and disposal by a certified hazardous waste management service in accordance with all federal, state, and local regulations.[11]
Emergency Procedures
Spills:
-
Immediately alert others in the area.
-
Evacuate the immediate area of the spill.
-
Don the appropriate PPE, including a respirator if the spill involves powder.
-
Contain the spill using a chemotherapy spill kit.
-
For liquid spills, use absorbent pads to soak up the material. For powder spills, gently cover with damp absorbent material to avoid generating dust.[3]
-
Clean the spill area with a detergent solution followed by a thorough rinsing.[5]
-
All materials used for cleanup must be disposed of as hazardous waste.[5]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][14]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious.[14]
-
Seek immediate medical attention after any exposure. [4]
Diagram: Workflow for Safe Handling of this compound
References
- 1. 4-Hydroperoxycyclophosphamide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. ipservices.care [ipservices.care]
- 6. gerpac.eu [gerpac.eu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. stericycle.com [stericycle.com]
- 13. nems.nih.gov [nems.nih.gov]
- 14. abmole.com [abmole.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
